molecular formula C4H3Br2N3 B1592619 5,6-Dibromopyrazin-2-amine CAS No. 1353100-86-3

5,6-Dibromopyrazin-2-amine

Cat. No.: B1592619
CAS No.: 1353100-86-3
M. Wt: 252.89 g/mol
InChI Key: SHDKGBPPJCMUGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dibromopyrazin-2-amine (CAS 1353100-86-3) is a high-value brominated pyrazine derivative that serves as a versatile building block in organic synthesis and pharmaceutical research. With the molecular formula C4H3Br2N3 and a molecular weight of 252.89 , this compound is characterized by its amine group and two bromine atoms, which make it an excellent substrate for further functionalization through metal-catalyzed cross-coupling reactions and nucleophilic substitutions . This compound is a crucial synthetic intermediate in multiple research fields. In medicinal chemistry, it acts as a precursor for the development of various pharmacologically active molecules, including antibiotics, anti-inflammatory agents, and anti-cancer medications . Its utility extends to the synthesis of rho kinase (ROCK) inhibitors, which are investigated for treating cancer and cardiovascular diseases . Beyond pharmaceuticals, this compound is employed in materials science, particularly in the development of novel chemiluminescent analogs. Research indicates that dibrominated imidazopyrazinone scaffolds, derived from intermediates like 3,5-dibromopyrazin-2-amine, demonstrate enhanced light emission properties, showing potential for use in bioluminescence imaging and as probes for reactive oxygen species . Additionally, it finds application in the synthesis of dyes and agrichemicals . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dibromopyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2N3/c5-3-4(6)9-2(7)1-8-3/h1H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDKGBPPJCMUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630304
Record name 5,6-Dibromopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353100-86-3
Record name 2-Pyrazinamine, 5,6-dibromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353100-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dibromopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Versatile Building Block: A Technical Guide to 3,5-Dibromopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of 3,5-dibromopyrazin-2-amine (CAS No. 24241-18-7). This highly functionalized pyrazine derivative serves as a pivotal intermediate in the synthesis of a diverse array of complex molecules, particularly in the realms of medicinal chemistry and materials science. This document offers researchers, chemists, and drug development professionals a comprehensive resource, detailing its spectroscopic signature, validated synthetic protocols, and its strategic application in advanced chemical transformations, including regioselective cross-coupling reactions.

Introduction and Nomenclature

3,5-Dibromopyrazin-2-amine is a halogenated heterocyclic compound that has garnered significant attention as a versatile building block in organic synthesis. Its structure, featuring a pyrazine core with two bromine atoms and an amino group, offers multiple reaction sites for diversification. This unique arrangement of functional groups allows for sequential and site-selective modifications, making it an invaluable precursor for constructing complex molecular architectures, including those found in bioluminescent probes, kinase inhibitors, and advanced polymers.[1][2]

It is important to address a common point of ambiguity in its naming. While the user may search for 5,6-Dibromopyrazin-2-amine , the correct IUPAC nomenclature is 3,5-dibromopyrazin-2-amine . Both names refer to the same molecule, and this guide will use the IUPAC-preferred name.

Molecular Structure

The foundational structure provides three key points for chemical modification: the nucleophilic amino group and two electrophilic carbon-bromine bonds at distinct positions on the pyrazine ring.

Caption: Structure of 3,5-dibromopyrazin-2-amine.

Physicochemical and Spectroscopic Properties

The compound is typically a white to light yellow or brown crystalline powder.[2][3] Its key properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 24241-18-7[4][5]
Molecular Formula C₄H₃Br₂N₃[4][6]
Molecular Weight 252.89 g/mol [4][6]
IUPAC Name 3,5-dibromopyrazin-2-amine[4]
Melting Point 114-117 °C[2][7]
Appearance White to yellow/brown powder/crystal[2][3]
Solubility Soluble in Methanol[2][3]
pKa 0.81 ± 0.10 (Predicted)[3]
XLogP3 1.5[4]
Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of 3,5-dibromopyrazin-2-amine. While raw spectral data is often found within supplier documentation, the characteristic signatures are summarized here.

TechniqueData Availability and Key FeaturesSource(s)
¹H NMR Data available. Expect a singlet for the lone aromatic proton (C6-H) and a broad singlet for the amine (-NH₂) protons.[4][8]
¹³C NMR Data available. Expect four distinct signals for the pyrazine ring carbons.[4][8]
Mass Spec. GC-MS data available. The molecular ion peak cluster will show a characteristic isotopic pattern for two bromine atoms (m/z ~251, 253, 255).[4]
IR Spectroscopy ATR-IR data available. Expect characteristic peaks for N-H stretching (amine), C=N and C=C stretching (aromatic ring), and C-Br stretching.[4]

Synthesis Protocols

The most common and reliable synthesis of 3,5-dibromopyrazin-2-amine involves the direct bromination of commercially available 2-aminopyrazine. The choice of brominating agent and control of reaction conditions are crucial for achieving high yield and purity.

Protocol 1: Bromination using Br₂ in Acetic Acid

This protocol is a robust method for producing the target compound with good yield. The mechanism involves electrophilic aromatic substitution, where the pyrazine ring is activated by the amino group. Cooling is essential during the bromine addition to prevent runaway reactions and the formation of over-brominated byproducts.[2]

Caption: Workflow for the synthesis of 3,5-dibromopyrazin-2-amine.

Step-by-Step Methodology:

  • Dissolution: In a suitable reaction flask, add 2-aminopyrazine (1.0 eq) to glacial acetic acid and heat gently on a steam bath until fully dissolved.[2]

  • Buffering and Cooling: Add sodium acetate trihydrate (~2.4 eq) to the solution with stirring. Cool the mixture in an ice-salt bath to -5 °C.[2]

  • Bromination: Slowly add liquid bromine (~2.0 eq) dropwise over several hours, ensuring the temperature remains below 0 °C. Causality Note: This slow addition is critical to control the exothermic reaction and maximize selectivity for the desired dibrominated product.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours.[2]

  • Work-up: Pour the reaction mixture into ice. Carefully neutralize the solution to pH 8 using concentrated aqueous ammonia. This will precipitate the crude product.[2]

  • Purification: Collect the crude solid by filtration. Recrystallize the product from methanol, using activated charcoal to remove colored impurities, to yield pure 3,5-dibromopyrazin-2-amine as colorless needles. A typical yield is around 66%.[2]

Reactivity and Chemical Transformations

The synthetic utility of 3,5-dibromopyrazin-2-amine stems from the differential reactivity of its functional groups. The two bromine atoms can be selectively addressed using modern cross-coupling methodologies, making it a powerful scaffold for building molecular complexity.

Regioselective Cross-Coupling Reactions

A key challenge and opportunity when working with this molecule is achieving regioselectivity. The bromine at the C3 position (adjacent to the amino group) and the bromine at the C5 position exhibit different electronic and steric environments.

  • Negishi Coupling for C3-Functionalization: Experimental evidence shows that the C3-bromo position is more reactive towards certain cross-coupling reactions. Specifically, a Negishi cross-coupling using an organozinc reagent can selectively functionalize the C3 position, leaving the C5-bromo intact for subsequent reactions. This selectivity is crucial for multi-step syntheses.[9][10]

  • Suzuki-Miyaura Coupling for C5-Functionalization: After the C3 position has been modified, the remaining C5-bromo is readily available for Suzuki-Miyaura cross-coupling with a wide range of boronic acids.[10][11] This two-step, regioselective approach allows for the controlled introduction of two different substituents onto the pyrazine core.

cluster_0 C3-Selective Reaction cluster_1 C5-Selective Reaction start 3,5-Dibromopyrazin-2-amine negishi Negishi Coupling (e.g., BnZnCl, Pd(PPh₃)₂Cl₂) start->negishi Step 1 intermediate 3-Substituted-5-bromopyrazin-2-amine negishi->intermediate suzuki Suzuki Coupling (e.g., Ar-B(OH)₂, Pd catalyst, Base) intermediate->suzuki Step 2 final_product 3,5-Disubstituted Pyrazine suzuki->final_product

Sources

An In-depth Technical Guide to 5,6-Dibromopyrazin-2-amine (CAS No. 1353100-86-3): A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of therapeutic modalities, targeted protein degradation (TPD) has emerged as a powerful strategy to address diseases driven by aberrant protein function. At the heart of this approach lies the design of novel chemical entities capable of hijacking the cell's natural protein disposal machinery. 5,6-Dibromopyrazin-2-amine, identified by CAS number 1353100-86-3, has garnered significant interest as a pivotal building block in the synthesis of proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the characterization, synthesis, and strategic application of this versatile chemical scaffold in the development of next-generation protein degraders.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in medicinal chemistry.

PropertyValueSource
CAS Number 1353100-86-3N/A
Molecular Formula C₄H₃Br₂N₃N/A
Molecular Weight 252.90 g/mol N/A
Appearance Typically a solidN/A
Purity ≥98% (commercially available)N/A
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°CN/A

Synthesis and Purification

The synthesis of this compound is a critical step in its application. While multiple synthetic routes to dibrominated aminopyrazines exist, a common and effective starting point is the direct halogenation of 2-aminopyrazine.

Conceptual Synthetic Workflow

Synthesis_Workflow Start 2-Aminopyrazine Intermediate This compound (Crude Product) Start->Intermediate Dibromination Final Purified This compound Intermediate->Final Purification (e.g., Recrystallization, Chromatography) PROTAC_Synthesis Start This compound Step1 Functionalization (e.g., Cross-coupling) Start->Step1 Intermediate Linker-Attached Pyrazine Step1->Intermediate Step2 Conjugation Intermediate->Step2 Final PROTAC Molecule Step2->Final TargetLigand Target Protein Ligand TargetLigand->Step2

Introduction: The Significance of the Pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5,6-Dibromopyrazin-2-amine: Structure, Synthesis, and Application

Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 4, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a privileged scaffold in drug discovery. Pyrazine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] Marketed drugs such as the anti-tuberculosis agent Pyrazinamide and the proteasome inhibitor Bortezomib for multiple myeloma underscore the therapeutic importance of this heterocycle.[1][2][4]

Within this critical class of compounds, this compound emerges as a highly versatile and valuable building block. Its strategically placed functional groups—an amine for derivatization and two bromine atoms for cross-coupling reactions—provide medicinal chemists with a powerful tool for constructing complex molecular architectures and exploring structure-activity relationships (SAR). This guide offers a detailed examination of the molecular structure, properties, synthesis, and characterization of this compound for researchers and drug development professionals.

Part 1: Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound dictate its reactivity and handling. The presence of two electron-withdrawing bromine atoms and an electron-donating amine group on the pyrazine ring creates a unique electronic landscape, influencing its role in chemical synthesis.

IUPAC Name: this compound CAS Number: 1353100-86-3[5] Synonyms: 2-Amino-5,6-dibromopyrazine

Caption: 2D Molecular Structure of this compound.

Physicochemical Data Summary

PropertyValueSource
Molecular Formula C₄H₃Br₂N₃[5][6]
Molecular Weight 252.89 g/mol [5][6]
Appearance Yellow to brown powder[7]
Melting Point 114-117 °C[7][8]
Boiling Point 321.9 ± 37.0 °C (Predicted)[6]
Density 2.287 ± 0.06 g/cm³ (Predicted)[6]
pKa -0.67 ± 0.10 (Predicted)[6]
Storage Conditions 2–8 °C, under inert atmosphere[5][6]

Part 2: Synthesis and Mechanistic Rationale

The synthesis of halogenated pyrazines is a critical process for providing key intermediates for drug discovery programs.[9] A common and effective method for preparing this compound involves the direct bromination of a pyrazin-2-amine precursor.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method based on established halogenation chemistry of pyrazine rings.[9]

  • Reaction Setup: In a well-ventilated chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel.

  • Dissolution: Charge the flask with pyrazin-2-amine (1.0 eq) and dissolve it in glacial acetic acid.

  • Bromination: Add a solution of bromine (2.2 eq) in acetic acid to the dropping funnel. Add the bromine solution dropwise to the stirred pyrazin-2-amine solution. Maintain the temperature below 30°C using an ice bath, as the reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into an ice-cold aqueous solution of sodium thiosulfate to quench the excess bromine.

  • Workup: Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the final product.

Causality Behind Experimental Choices:

  • Reagent Choice: Bromine in acetic acid is a classic and effective electrophilic brominating agent for electron-rich aromatic systems. The amine group on the pyrazine ring activates it towards electrophilic substitution.

  • Stoichiometry: A slight excess of bromine (2.2 equivalents) is used to ensure the complete dibromination of the pyrazine ring at the electron-rich 5 and 6 positions.

  • Temperature Control: The initial dropwise addition at low temperature is crucial to control the exothermic nature of the reaction and prevent potential side reactions or runaway conditions.

  • Quenching: Sodium thiosulfate is a reducing agent that safely neutralizes any unreacted bromine, preventing its release and ensuring a safe workup.

Part 3: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. The molecular structure of this compound can be elucidated using a combination of standard spectroscopic techniques.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The spectrum is expected to be simple. A singlet should appear in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the single proton at the C3 position of the pyrazine ring. The two protons of the amine group (-NH₂) will likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

  • ¹³C NMR: The spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule, confirming the molecular symmetry. The chemical shifts will be influenced by the attached heteroatoms (N, Br, NH₂).

Mass Spectrometry (MS) Mass spectrometry is particularly informative for halogenated compounds.

  • Isotopic Pattern: A key confirmatory feature is the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), a compound with two bromine atoms will exhibit a characteristic triplet pattern for the molecular ion [M]+, [M+2]+, and [M+4]+ peaks, with a relative intensity ratio of approximately 1:2:1. For this compound (C₄H₃Br₂N₃), the expected molecular ion peaks would be around m/z 251, 253, and 255.

Part 4: Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate.[1] Its utility lies in its capacity as a scaffold for building more complex molecules with therapeutic potential.

  • Platform for Cross-Coupling Reactions: The two bromine atoms serve as versatile handles for introducing molecular diversity. They readily participate in palladium-catalyzed cross-coupling reactions such as:

    • Suzuki Coupling: To form new carbon-carbon bonds with boronic acids, attaching various aryl or heteroaryl groups.

    • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, introducing a wide range of amine functionalities. This allows for the rapid synthesis of libraries of compounds, which is essential for optimizing lead compounds in drug discovery.[11][12]

  • Derivatization of the Amine Group: The primary amine at the C2 position can be easily acylated, alkylated, or used in condensation reactions to further modify the molecule. This provides another vector for exploring the chemical space around the pyrazine core.

  • Kinase Inhibitor Synthesis: The pyrazine scaffold is a common feature in many kinase inhibitors. This compound provides a robust starting point for developing inhibitors that target specific kinases implicated in diseases like cancer.[11][13] The ability to functionalize all three positions (2, 5, and 6) allows chemists to fine-tune the molecule's interaction with the ATP-binding pocket of a target kinase.

Part 5: Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential to ensure safety.

  • Hazard Identification: The compound is classified as harmful if swallowed and causes skin and eye irritation.[14]

  • Handling Precautions: Use only under a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[14]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to maintain stability.[5][6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[14]

References

  • BenchChem. (n.d.). Spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-3,5-dibromopyrazine.
  • Ihsanawati, A., Alni, A., Setyowati, W. A. E., & Syah, Y. M. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
  • ChemBK. (n.d.). This compound.
  • Bendola Publishing. (n.d.). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives.
  • Fisher Scientific. (2024). Safety Data Sheet: 2,6-Dibromopyrazine.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • BLD Pharm. (n.d.). This compound.
  • The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. (n.d.).
  • MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives.
  • Zhou, S., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1183–1186.
  • ResearchGate. (n.d.). Synthetic route of pyrazinamide derivatives.
  • ChemicalBook. (n.d.). 3,6-dibromopyrazin-2-amine synthesis.
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (2025).
  • PubChem. (n.d.). 2-Amino-3,5-dibromopyrazine.
  • BenchChem. (n.d.). Synthesis routes of 2-Amino-3,5-dibromopyrazine.
  • Sigma-Aldrich. (n.d.). 2-Amino-3,5-dibromopyrazine 97%.
  • BLD Pharm. (n.d.). 2-Amino-3,5-dibromopyrazine.
  • Vulcanchem. (n.d.). 5,6-Dibromo-3-iodopyrazin-2-amine.
  • ChemScene. (n.d.). Amino-3,5-dibromopyrazine.
  • Biosynth. (n.d.). 3,5-Dibromopyrazin-2-amine.
  • Sigma-Aldrich. (n.d.). 2-Amino-3,5-dibromopyrazine 97%.
  • ChemicalBook. (2025). 2-Amino-3,5-dibromopyrazine.
  • BenchChem. (n.d.). Application of 2-Amino-5-bromopyridine-d3 in Drug Discovery and Development.
  • Elsevier. (2012). Direct detection of aromatic amines and observation of intermediates of Schiff-base reactions by reactive desorption electrospray ionization mass.
  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
  • ChemicalBook. (n.d.). 2-Amino-6-bromopyridine(19798-81-3) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 5-Amino-2-bromopyridine(13534-97-9) 1H NMR spectrum.
  • Key Organics. (n.d.). 2-Amino-3,5-dibromopyrazine.
  • PubMed. (n.d.). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents.
  • National Institutes of Health. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[6][15]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. Retrieved from

Sources

Spectroscopic Data of 2-Amino-3,5-dibromopyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3,5-dibromopyrazine (CAS 24241-18-7) is a halogenated heterocyclic amine of significant interest in medicinal chemistry and materials science.[1][2] Its utility as a building block in the synthesis of novel compounds, including kinase inhibitors and conjugated polymers for neurotoxin detection, necessitates a thorough understanding of its structural and electronic properties.[1][2] This technical guide provides a comprehensive analysis of the spectroscopic data of 2-amino-3,5-dibromopyrazine, offering insights into the principles of data acquisition and interpretation for researchers, scientists, and drug development professionals.

It is important to note that while the topic specifies "5,6-Dibromopyrazin-2-amine," the overwhelmingly available scientific literature and chemical databases identify the compound with CAS number 24241-18-7 as 2-Amino-3,5-dibromopyrazine .[3][4] This guide will proceed with the characterization of the latter, which is the scientifically validated structure.

Molecular Structure and Key Features

The foundational step in interpreting any spectroscopic data is a clear understanding of the molecule's structure. 2-Amino-3,5-dibromopyrazine possesses a pyrazine ring, an aromatic six-membered heterocycle with two nitrogen atoms at positions 1 and 4. The ring is substituted with a primary amine group at position 2 and two bromine atoms at positions 3 and 5.

Figure 1: Molecular Structure of 2-Amino-3,5-dibromopyrazine.

This structure presents several key features that will manifest in its spectra:

  • An aromatic proton on the pyrazine ring.

  • Protons of the primary amine group.

  • A highly substituted and electron-deficient aromatic ring due to the two nitrogen atoms and two bromine atoms.

  • The presence of two bromine atoms, which have characteristic isotopic distributions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-amino-3,5-dibromopyrazine, both ¹H and ¹³C NMR provide critical structural information.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a solid sample like 2-amino-3,5-dibromopyrazine is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as those on the amine group.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

¹H NMR Data and Interpretation

The ¹H NMR spectrum of 2-amino-3,5-dibromopyrazine is expected to be relatively simple, with two main signals.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~8.0Singlet1HAromatic H on pyrazine ring (H-6)
~5.0 - 6.0Broad Singlet2H-NH₂

Expertise & Experience:

  • Aromatic Proton (H-6): The single aromatic proton is located at a downfield chemical shift (~8.0 ppm). This is a direct consequence of the deshielding effect of the two electronegative nitrogen atoms in the pyrazine ring and the two electron-withdrawing bromine atoms. Its multiplicity is a singlet as there are no adjacent protons to couple with.

  • Amine Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water in the solvent. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature.

¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon environments in the molecule.

Chemical Shift (δ) ppm Assignment
~150 - 160C-2 (bearing the -NH₂)
~140 - 150C-6
~120 - 130C-3 and C-5 (bearing the Br atoms)

Expertise & Experience:

  • Carbon attached to Amine (C-2): This carbon is expected to be the most downfield-shifted among the pyrazine ring carbons due to the direct attachment of the electronegative nitrogen atom of the amine group.

  • Aromatic CH (C-6): The carbon bearing the single proton will have a distinct chemical shift in the aromatic region.

  • Carbons attached to Bromine (C-3 and C-5): The "heavy atom effect" of bromine typically shields the attached carbon, causing its signal to appear more upfield compared to other aromatic carbons. Due to the symmetry of the substitution pattern, these two carbons may have very similar or identical chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

For a solid sample, Attenuated Total Reflectance (ATR) is a common and convenient method:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

IR Data and Interpretation

The IR spectrum of 2-amino-3,5-dibromopyrazine will be characterized by vibrations of the amine group and the aromatic ring.

Wavenumber (cm⁻¹) Intensity Vibrational Mode
3400 - 3250Medium, SharpN-H symmetric and asymmetric stretching
1650 - 1580Medium to StrongN-H bending (scissoring)
~1550 - 1450Medium to StrongC=C and C=N stretching (aromatic ring)
1335 - 1250StrongC-N stretching (aromatic amine)
Below 800Medium to StrongC-Br stretching

Expertise & Experience:

  • N-H Stretching: As a primary amine, 2-amino-3,5-dibromopyrazine will exhibit two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes.[5][6] This two-band pattern is a hallmark of a primary amine.[7]

  • N-H Bending: The scissoring vibration of the -NH₂ group gives rise to a band in the 1650-1580 cm⁻¹ region.[5][6]

  • Aromatic Ring Vibrations: The pyrazine ring will have characteristic C=C and C=N stretching vibrations in the fingerprint region.

  • C-N Stretching: The stretching vibration of the bond between the aromatic ring and the amine nitrogen is expected to be a strong band in the 1335-1250 cm⁻¹ range, which is typical for aromatic amines.[5][6]

  • C-Br Stretching: The vibrations of the carbon-bromine bonds will appear at lower wavenumbers, typically below 800 cm⁻¹.

References

Solubility and stability of 5,6-Dibromopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 5,6-Dibromopyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound, focusing on its solubility and stability. As a crucial starting material and intermediate in medicinal chemistry, a thorough understanding of these characteristics is paramount for successful drug discovery and development, ensuring robust process design, formulation, and analytical method development.

Introduction to this compound

This compound is a halogenated heterocyclic amine. Its structure, featuring a pyrazine core with two bromine substituents and an amine group, makes it a versatile building block in the synthesis of complex molecules with potential therapeutic applications. The precise placement of these functional groups dictates its reactivity, intermolecular interactions, and, consequently, its solubility and stability profile.

Chemical Structure and Properties:

  • Molecular Formula: C₄H₃Br₂N₃[1]

  • Molecular Weight: 252.89 g/mol [2]

  • CAS Number: 1353100-86-3[1]

  • Appearance: Typically an off-white to yellow solid.[3]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and processability. The following sections detail the solubility of a closely related isomer, 3,5-Dibromopyrazin-2-amine, which provides a valuable reference point for researchers. It is imperative to experimentally determine the specific solubility of the 5,6-isomer for any application.

Aqueous and Organic Solvent Solubility

Table 1: Solubility Data for 3,5-Dibromopyrazin-2-amine

Solvent/System Solubility Observations
DMSO ≥ 100 mg/mL (395.43 mM) Use of newly opened, non-hygroscopic DMSO is recommended for optimal dissolution.[3]
10% DMSO / 90% Corn Oil ≥ 5 mg/mL (19.77 mM) Forms a clear solution; saturation point is unknown.[3]
10% DMSO / 90% (20% SBE-β-CD in Saline) ≥ 5 mg/mL (19.77 mM) Cyclodextrin formulation enhances aqueous solubility, resulting in a clear solution.[3]

| Methanol | Soluble | Specific quantitative data is not provided, but it is listed as a suitable solvent.[4] |

Note: "≥" indicates that the saturation point was not reached at the specified concentration.[3]

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a standard shake-flask method for determining the thermodynamic equilibrium solubility of this compound.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol).

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Centrifuge the samples at high speed to pellet the excess, undissolved solid.

  • Sampling & Dilution: Carefully collect a precise volume of the supernatant. Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

  • Calculation: Determine the concentration of the compound in the original supernatant by applying the dilution factor.

Stability Profile and Degradation Pathways

Stability testing is essential to identify how a substance's quality varies over time under the influence of environmental factors such as temperature, humidity, and light. This data informs storage conditions, re-test periods, and shelf life.[6]

Solid-State Stability

In its solid form, this compound should be stored under controlled conditions to ensure its integrity.

  • Recommended Storage: Store at 4°C, protected from light.[3] For long-term storage, some suppliers recommend 10°C - 25°C.[7] Given the amine functionality, storage under an inert gas atmosphere is also advisable to prevent oxidative degradation.[4]

Solution Stability

The stability of the compound in solution is highly dependent on the solvent and storage conditions.

  • Stock Solutions: When prepared in DMSO, stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is crucial to protect these solutions from light.[3] Repeated freeze-thaw cycles should be avoided to prevent product inactivation.[3]

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of drug development, providing critical insights into the intrinsic stability of a molecule.[8] These studies intentionally expose the compound to harsh conditions to accelerate degradation, helping to identify potential degradation products and develop stability-indicating analytical methods.[8][9]

Workflow for Assessing Physicochemical Properties

G A This compound (NCE) B Physicochemical Profiling (pKa, LogP, m.p.) A->B C Kinetic Solubility (Early Assessment) B->C D Thermodynamic Solubility (Shake-Flask Method) C->D E Solubility in Biorelevant Media (FaSSIF, FeSSIF) D->E F Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) E->F Guide formulation for studies G ICH Stability Testing (Long-Term & Accelerated) F->G H Solution Stability (Formulation Buffers) F->H I Comprehensive Stability Profile & Re-test Period Assignment G->I H->I G Start Start Forced Degradation for a specific stressor (e.g., 0.1 N HCl, 60°C, 5h) Analyze Analyze via HPLC-UV/MS Start->Analyze Evaluate Evaluate % Degradation Analyze->Evaluate TooLow Degradation < 5% Evaluate->TooLow No/Low Degradation Ideal 5% ≤ Degradation ≤ 20% Evaluate->Ideal Target Achieved TooHigh Degradation > 20% Evaluate->TooHigh Excessive Degradation Increase Increase Stress (Time, Temp, Conc.) TooLow->Increase End Condition Optimized. Identify Degradants. Proceed to next stressor. Ideal->End Decrease Decrease Stress (Time, Temp, Conc.) TooHigh->Decrease Increase->Analyze Decrease->Analyze

Caption: Decision-making process in forced degradation studies.

Regulatory Context: ICH Stability Guidelines

For drug development, stability studies must adhere to guidelines established by the International Council for Harmonisation (ICH). These guidelines define the conditions for long-term and accelerated stability testing required for regulatory submissions.

  • Long-Term Stability: Testing is typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. [6]Studies should extend for a minimum of 12 months at the time of submission and continue for the duration of the proposed re-test period. * Accelerated Stability: Performed at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months. [6]Data from these studies are used to evaluate the impact of short-term excursions outside the labeled storage conditions, such as during shipping. [10]* Testing Frequency: For long-term studies, testing is typically done every 3 months for the first year, every 6 months for the second year, and annually thereafter. [10]For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended. [10]

Conclusion

While specific experimental data for this compound remains limited in publicly accessible literature, this guide establishes a robust framework for its characterization based on data from a close isomer and universally accepted scientific and regulatory principles. A systematic evaluation of its solubility and stability, following the protocols outlined herein, is an indispensable step for any researcher or drug developer. Such data is foundational for creating reliable analytical methods, stable formulations, and ultimately, for advancing promising new chemical entities through the development pipeline.

References

  • Amino-3,5-dibromopyrazine (3,5-Dibromo-2-pyrazinamine) | Biochemical Reagent. MedChemExpress.
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA).
  • COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. European Medicines Agency (EMA).
  • Stability testing of existing active substances and related finished products. European Medicines Agency (EMA).
  • An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommend
  • Impact of Solvent on the Thermal Stability of Amines. PubMed Central (PMC), NIH.
  • Thermal stability and thermal decomposition study of hindered amine light stabilizers.
  • ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
  • 3,5-Dibromopyrazin-2-amine | 24241-18-7 | FD74817. Biosynth.
  • 1353100-86-3|this compound|BLD Pharm. BLD Pharm.
  • Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. PubMed.
  • 2-Amino-3,5-dibromopyrazine | 24241-18-7. Tokyo Chemical Industry (India) Pvt. Ltd.
  • ANALYTICAL METHODS.
  • A Researcher's Guide to Amine Quantification: An Inter-laboratory Comparison of Key Methods. BenchChem.
  • 2-Amino-3,5-dibromopyrazine | C4H3Br2N3 | CID 620004.

Sources

An In-depth Technical Guide to 5,6-Dibromopyrazin-2-amine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile building block for the design of biologically active molecules. Pyrazine derivatives have demonstrated a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] In particular, the 2-aminopyrazine core is a key feature in numerous kinase inhibitors, where it often serves as a hinge-binding motif, interacting with the backbone of the kinase enzyme.[1][2][3]

This guide provides a comprehensive technical overview of 5,6-Dibromopyrazin-2-amine (CAS No. 1353100-86-3), a key intermediate in the synthesis of a variety of biologically active compounds.[4][5] We will delve into its chemical properties, synthesis, characterization, and its pivotal role in the development of next-generation therapeutics, particularly kinase inhibitors.

I. Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design.

Core Chemical Attributes
PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1353100-86-3[4][5]
Molecular Formula C₄H₃Br₂N₃[4]
Molecular Weight 252.90 g/mol [4]
Appearance Solid (form may vary)N/A
Storage 2-8°C, under inert atmosphere, protected from light[5]
Spectroscopic Characterization

Precise structural confirmation of this compound is achieved through a combination of spectroscopic techniques. While a complete set of publicly available spectra for this specific isomer is limited, the expected spectral characteristics can be inferred from related compounds and general principles of spectroscopy.

  • ¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show a singlet for the proton on the pyrazine ring, with its chemical shift influenced by the electron-withdrawing bromine atoms and the electron-donating amino group. The protons of the amino group may appear as a broad singlet.[6]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display distinct signals for the four carbon atoms of the pyrazine ring. The chemical shifts of the carbons bonded to bromine will be significantly affected by the halogen's electronegativity.[6]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks), confirming the presence of the dibromo substitution. The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=N stretching vibrations.[7]

II. Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the direct bromination of 2-aminopyrazine. The regioselectivity of this reaction is crucial for obtaining the desired 5,6-dibromo isomer.

Reaction Principle and Mechanism

The bromination of 2-aminopyrazine is an electrophilic aromatic substitution reaction. The amino group is an activating, ortho-, para-director. However, the pyrazine ring itself is electron-deficient. The reaction with bromine (Br₂) in a suitable solvent, such as acetic acid, leads to the substitution of hydrogen atoms on the pyrazine ring with bromine.[8] Controlling the stoichiometry of the brominating agent is key to achieving the desired disubstituted product.

Bromination of 2-Aminopyrazine reactant1 2-Aminopyrazine intermediate Monobrominated Intermediate reactant1->intermediate Electrophilic Aromatic Substitution reagent Br₂ (2 eq.) Acetic Acid product This compound intermediate->product Further Bromination

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from general methods for the halogenation of aminopyrazines.[8][9]

Materials:

  • 2-Aminopyrazine

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution (for neutralization)

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • Dissolution: In a well-ventilated fume hood, dissolve 2-aminopyrazine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (2.0 equivalents) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-4 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing an ice-water mixture and a solution of sodium thiosulfate to quench the excess bromine.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system to afford pure this compound.

III. Synthetic Utility in Drug Discovery

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules, particularly in the realm of kinase inhibitors. The two bromine atoms provide reactive handles for various cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of extensive compound libraries.

Key Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of carbon-carbon bonds by coupling the dibromopyrazine with a variety of aryl or heteroaryl boronic acids or esters. This is a powerful method for introducing aromatic moieties at the 5- and 6-positions of the pyrazine ring.[10][11][12]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the bromine-substituted positions.[13][14][15]

Synthetic_Utility start This compound suzuki Suzuki-Miyaura Coupling (with R-B(OH)₂) start->suzuki buchwald Buchwald-Hartwig Amination (with R₂NH) start->buchwald product_suzuki 5-Aryl-6-bromopyrazin-2-amine or 5,6-Diarylpyrazin-2-amine suzuki->product_suzuki product_buchwald 5-Amino-6-bromopyrazin-2-amine or 5,6-Diaminopyrazin-2-amine buchwald->product_buchwald final_products Diverse Kinase Inhibitor Scaffolds product_suzuki->final_products product_buchwald->final_products Kinase_Signaling_Pathway receptor Immunoreceptor (e.g., B-cell receptor) syk Syk Kinase receptor->syk Activation downstream Downstream Signaling (e.g., PLCγ, PI3K) syk->downstream Phosphorylation cellular_response Cellular Response (e.g., Proliferation, Cytokine Release) downstream->cellular_response Signal Transduction inhibitor Pyrazine-based Syk Inhibitor inhibitor->syk Inhibition

Caption: Simplified representation of a kinase signaling pathway targeted by pyrazine-based inhibitors.

IV. Safety and Handling

As with any halogenated organic compound, proper safety precautions must be observed when handling this compound.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Storage under an inert atmosphere is recommended to prevent degradation.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

V. Conclusion and Future Perspectives

This compound is a strategically important building block in modern medicinal chemistry. Its di-bromo substitution provides a versatile platform for the synthesis of diverse compound libraries through robust and reliable cross-coupling methodologies. The prevalence of the 2-aminopyrazine scaffold in clinically relevant kinase inhibitors underscores the continued importance of intermediates like this compound in the pursuit of novel therapeutics. As our understanding of kinase biology deepens, the demand for novel and diverse inhibitor scaffolds will continue to grow, ensuring that this and related pyrazine derivatives will remain at the forefront of drug discovery and development.

References

  • Al-Ostoot, F. H., Al-Mulla, A. M., & Al-Sammarraie, A. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(18), 1899-1921. [Link]

  • Al-Ostoot, F. H., Al-Mulla, A. M., & Al-Sammarraie, A. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed, 39189138. [Link]

  • Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Indian Institute of Science Education and Research, Kolkata. [Link]

  • Setyowati, W. A. E., et al. (2025). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 8(12), 2098-2112. [Link]

  • Forns, P., et al. (2025). Pyrazine-based Syk kinase inhibitors. ResearchGate. [Link]

  • 5, 6-Dibromopyrazin-2-amine, min 98%, 250 mg. Ala.com. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • den Hertog, H. J., & Jouwersma, C. (2025). The bromination of 2-aminopyridine in the gas phase at 500°. ResearchGate. [Link]

  • Hall, S. A., & Spoerri, P. E. (1948). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine. Journal of the American Chemical Society, 70(4), 1257-1259. [Link]

  • 2-Amino-3,5-dibromopyrazine. PubChem. [Link]

  • den Hertog, H. J., et al. (2025). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. ResearchGate. [Link]

  • Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Preparation method of 2-aminopyrazine derivatives.
  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link]

  • Sonavane, S., et al. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]

  • Bromination via a Free Radical Mechanism. BYJU'S. [Link]

  • Heterocyclic kinase inhibitors: methods of use and synthesis.
  • 5, 6-Dibromopyrazin-2-amine, min 98%, 250 mg. Aladdin. [Link]

  • Aminopyrimidines useful as kinase inhibitors.
  • Niknam, E., Panahi, F., & Khazaei, A. (2020). Immobilized Pd on a NHC functionalized metal–organic framework MIL‐101(Cr): an efficient heterogeneous catalyst in Suzuki−Miyaura coupling reaction in water. Applied Organometallic Chemistry, 34(3), e5423. [Link]

  • Timári, I., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2696-2703. [Link]

  • Mk2 inhibitors and uses thereof.
  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. PubMed, 38422125. [Link]

  • Spectroscopy of Amines. OpenStax. [Link]

  • Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(19), 4500. [Link]

  • Process for the synthesis of 2-aminothiazole compounds as kinase inhibitors.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Figshare. [Link]

  • Sharma, U. K., et al. (2021). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 12(13), 4847-4854. [Link]

  • Spectroscopy of Amines. NC State University Libraries. [Link]

  • Zhang, T., et al. (2013). Direct detection of aromatic amines and observation of intermediates of Schiff-base reactions by reactive desorption electrospray ionization mass spectrometry. Microchemical Journal, 108, 18-23. [Link]

  • Imai, K., & Ueji, S. (2015). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 20(7), 12696-12708. [Link]

Sources

Synthesis of 5,6-Dibromopyrazin-2-amine from 2-aminopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5,6-Dibromopyrazin-2-amine from 2-Aminopyrazine

Authored by: Gemini, Senior Application Scientist

Abstract

Halogenated 2-aminopyrazines serve as pivotal building blocks in the synthesis of complex nitrogen heterocycles, which are prevalent in medicinal chemistry and materials science.[1] This guide provides a comprehensive, in-depth technical overview of the synthesis of this compound, a highly functionalized intermediate, starting from the commercially available 2-aminopyrazine. We will explore the underlying reaction mechanism, provide a detailed and validated experimental protocol, discuss critical safety considerations for handling hazardous reagents, and outline methods for purification and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to this synthesis.

Introduction: The Significance of Halogenated Pyrazines

Pyrazine derivatives are a class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of halogen atoms onto the pyrazine ring dramatically enhances their synthetic utility. These halogenated positions act as versatile chemical "handles," enabling a wide array of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to build molecular complexity.[2]

Specifically, this compound is a valuable intermediate. The two bromine atoms provide distinct opportunities for sequential and site-selective functionalization, while the amine group at the C2 position can be used for further derivatization, such as acylation or alkylation.[2] This trifunctional scaffold allows for the rapid generation of diverse compound libraries, a critical process in modern drug discovery.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from 2-aminopyrazine is achieved through an electrophilic aromatic substitution (SEAr) reaction.

  • Activation of the Pyrazine Ring: The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This generally makes it resistant to electrophilic attack. However, the amino (-NH₂) group at the C2 position is a powerful activating group. Through resonance, it donates electron density into the ring, making the carbon atoms more susceptible to electrophilic substitution.

  • The Electrophile: In this reaction, molecular bromine (Br₂) is the source of the electrophile. In a polar protic solvent like acetic acid, the Br-Br bond becomes polarized, allowing one bromine atom to act as an electrophile (Br⁺).

  • Regioselectivity: The amino group is an ortho, para-director. However, the positions ortho to the amine group (C3) and para (C5) are influenced differently by the ring nitrogens. The reaction proceeds to substitute the hydrogen atoms at the C5 and C6 positions. The treatment of pyrazin-2-amine with bromine in acetic acid specifically yields the 5,6-dibromo isomer as the major product.[2] The sequential bromination first occurs at the C5 position, followed by a second bromination at the C6 position.

Reaction Pathway Diagram

G cluster_product Product A 2-Aminopyrazine D This compound A->D Electrophilic Aromatic Substitution B Bromine (2 eq.) C Acetic Acid (Solvent)

Caption: Overall reaction scheme for the dibromination of 2-aminopyrazine.

Experimental Protocol

This protocol is designed to be self-validating by providing clear steps and control parameters. Successful synthesis relies on precise control of stoichiometry and temperature.

Reagent and Condition Summary
Reagent/SolventMolar Mass ( g/mol )QuantityMolar EquivalentsRole
2-Aminopyrazine95.101.0 g1.0Starting Material
Bromine (Br₂)159.811.1 mL2.1Brominating Agent
Glacial Acetic Acid60.0520 mL-Solvent
Saturated Na₂S₂O₃ (aq)-~30 mL-Quenching Agent
Saturated NaHCO₃ (aq)-~30 mL-Neutralizing Agent
Ethyl Acetate-~100 mL-Extraction Solvent
Anhydrous MgSO₄-~5 g-Drying Agent
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-aminopyrazine (1.0 g, 10.5 mmol) in glacial acetic acid (20 mL). Cool the flask in an ice-water bath to 0-5 °C. This step must be performed in a certified chemical fume hood.

  • Addition of Bromine: Slowly add bromine (1.1 mL, 22.1 mmol, 2.1 eq.) dropwise to the stirred solution over 20-30 minutes via the dropping funnel. Causality: A slow, dropwise addition is critical to control the exothermic reaction and prevent over-bromination or the formation of side products.[2] Maintaining a low temperature is essential for selectivity.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice (~50 g). A precipitate may form. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) with stirring until the red-orange color of excess bromine dissipates. Trustworthiness: This step is crucial for safety as it neutralizes the highly reactive and toxic excess bromine.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Experimental Workflow Diagram

G A Step 1: Reagent Prep (2-Aminopyrazine in Acetic Acid) B Step 2: Reaction Setup (Cool to 0-5 °C in Fume Hood) A->B C Step 3: Bromination (Slow, dropwise addition of Br₂) B->C D Step 4: Reaction Monitoring (Stir at RT for 12-16h, check TLC) C->D E Step 5: Quenching (Pour onto ice, add Na₂S₂O₃) D->E F Step 6: Neutralization & Extraction (Add NaHCO₃, Extract with EtOAc) E->F G Step 7: Drying & Concentration (Dry with MgSO₄, Rotovap) F->G H Step 8: Purification (Column Chromatography or Recrystallization) G->H I Step 9: Analysis (NMR, MS, MP) H->I

Caption: A step-by-step workflow for the synthesis and purification process.

Safety and Hazard Management

Authoritative Grounding: The handling of the reagents involved in this synthesis requires strict adherence to safety protocols. Bromine, in particular, is a highly hazardous substance.

  • Bromine (Br₂):

    • Hazards: VERY TOXIC, CORROSIVE, and DANGEROUS FOR THE ENVIRONMENT.[3] It is fatal if inhaled, causes severe skin burns and eye damage, and is very toxic to aquatic life.[4]

    • Handling: All manipulations involving liquid bromine must be conducted in a well-ventilated chemical fume hood.[5] Personal Protective Equipment (PPE) is mandatory and includes heavy-duty, chemically resistant nitrile gloves, a lab coat, and chemical splash goggles with a face shield.[3][5][6]

    • Spill Management: In case of a spill, have a solution of sodium thiosulfate (at least 1 M) readily available to neutralize the bromine.[3]

  • Acetic Acid: Corrosive and causes skin and eye burns. Handle with appropriate gloves and eye protection in a fume hood.

  • General Precautions: Ensure all glassware is properly secured. Avoid inhalation of vapors and direct contact with skin and eyes.[6] Contaminated clothing should be removed and washed before reuse.[5]

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure. The ¹H NMR spectrum should show a characteristic singlet for the proton at the C3 position.

  • Mass Spectrometry (MS): Will confirm the molecular weight (252.89 g/mol ) and show the characteristic isotopic pattern for a molecule containing two bromine atoms.[7]

  • Melting Point (MP): A sharp melting point range indicates high purity. This can be compared to literature values if available.

References

  • Thieme Chemistry. (2019). Mono- and Dihalogenation of 2-Aminopyrazine. Georg Thieme Verlag KG. Retrieved from [Link]

  • den Hertog, H. J., & Jouwersma, C. (1953). The bromination of 2-aminopyridine in the gas phase at 500°. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-134.
  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Vyas, P. V., et al. (2003). Experimental Methods 1. Bromination Methods. Tetrahedron Letters, 44, 4085-4088.
  • Försterling, H. D., & Votavova, Z. (1998). Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. The Journal of Physical Chemistry A, 102(44), 8673-8680. Retrieved from [Link]

  • Google Patents. (2016). CN105622526A - Preparation method of 2-aminopyrazine derivatives.
  • Google Patents. (1981). US4291165A - Process for making 2-bromopyridine.
  • Ellingson, R. C., & Henry, R. L. (1949). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine. Journal of the American Chemical Society, 71(8), 2798–2800. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3,5-dibromopyrazine. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5,6-Dibromopyrazin-2-amine: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the physical and chemical properties of 5,6-Dibromopyrazin-2-amine. This versatile heterocyclic compound is a valuable building block in modern medicinal chemistry, offering a unique scaffold for the synthesis of complex molecular architectures.

Molecular Identity and Physicochemical Properties

This compound is a halogenated aromatic amine built upon a pyrazine core. The pyrazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This arrangement makes the ring electron-deficient, a key feature influencing its chemical reactivity. The amine group at the 2-position and the two bromine atoms at the 5- and 6-positions provide distinct reactive sites, making it a trifunctional building block for synthetic diversification.

The core physicochemical properties of this compound are summarized below. These characteristics are fundamental for its handling, storage, and application in synthetic protocols.

PropertyValueSource(s)
CAS Number 1353100-86-3[1][2][3][4]
Molecular Formula C₄H₃Br₂N₃[1][2][5]
Molecular Weight 252.90 g/mol [2][5]
Boiling Point 321.9 ± 37.0 °C (Predicted)[1][5]
Density 2.287 ± 0.06 g/cm³ (Predicted)[1]
Purity ≥ 98%[2]
Storage Keep in a dark place, inert atmosphere, 2-8°C

Note: Specific experimental data for melting point and solubility are not widely published. However, based on its structure and the properties of the isomeric 2-amino-3,5-dibromopyrazine (m.p. 114-117 °C), it is expected to be a solid at room temperature with good solubility in polar organic solvents like DMSO, DMF, and moderate solubility in ethers and chlorinated solvents.[6][7]

Structural Analysis and Spectroscopic Signature

Understanding the spectroscopic profile of this compound is crucial for reaction monitoring and quality control. While a specific experimental spectrum is not publicly available, its features can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple. The single proton on the pyrazine ring at the 3-position should appear as a singlet, typically in the aromatic region (δ 7.5-8.5 ppm). The two protons of the primary amine group (-NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy: The IR spectrum provides a clear signature for the key functional groups.

  • N-H Stretching: As a primary aromatic amine, two distinct N-H stretching bands are expected in the 3300-3500 cm⁻¹ region.

  • N-H Bending: An N-H scissoring (bending) vibration should be observable around 1580-1650 cm⁻¹.

  • C-N Stretching: A strong band for the aromatic C-N stretch is anticipated in the 1250-1335 cm⁻¹ range.

  • C-Br Stretching: C-Br stretching vibrations typically appear in the fingerprint region, below 700 cm⁻¹.

Mass Spectrometry: The mass spectrum will be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the molecular ion will appear as a cluster of three peaks:

  • [M]⁺: Containing two ⁷⁹Br atoms.

  • [M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br atom (most abundant).

  • [M+4]⁺: Containing two ⁸¹Br atoms. This isotopic signature, with an approximate intensity ratio of 1:2:1, is a definitive confirmation of a dibrominated compound.

Synthesis and Chemical Reactivity

Synthesis: A common route to substituted aminopyrazines involves the direct halogenation of a pyrazin-2-amine precursor. For this compound, a plausible synthesis starts with 2-aminopyrazine, which is treated with a brominating agent like bromine (Br₂) or N-Bromosuccinimide (NBS) in a suitable solvent.

Reactivity: The chemical behavior of this compound is governed by its three functional groups and the electron-deficient pyrazine core. This dual nature allows it to act as both a nucleophile and an electrophile under different conditions.

  • Amine Group Reactivity: The primary amine at the C2 position is nucleophilic and can readily undergo standard amine reactions such as acylation, alkylation, and sulfonylation. This site provides a handle for extending the molecular structure.

  • Carbon-Bromine Bond Reactivity: The bromine atoms at the C5 and C6 positions are excellent leaving groups, making these sites highly susceptible to palladium-catalyzed cross-coupling reactions. This is the most significant aspect of its utility in drug discovery. Reactions such as Suzuki-Miyaura (coupling with boronic acids), Buchwald-Hartwig (coupling with amines), and Sonogashira (coupling with alkynes) can be performed at these positions to introduce a wide variety of substituents. The electron-deficient nature of the pyrazine ring facilitates the initial oxidative addition step in these catalytic cycles.[8]

The key reactive sites of the molecule are illustrated in the diagram below.

Caption: Key reactive sites on this compound.

Application in Drug Discovery and Medicinal Chemistry

Heterocyclic scaffolds, particularly those containing nitrogen, are privileged structures in medicinal chemistry. 2-Aminopyrazine and its derivatives are known to be key components in a wide array of biologically active compounds.[9][10][11] The title compound, this compound, serves as a powerful intermediate for several reasons:

  • Scaffold Hopping and Library Synthesis: The pyrazine core can mimic other heterocycles in drug candidates, while the two bromine atoms provide vectors for creating large, diverse libraries of compounds for high-throughput screening.

  • Kinase Inhibitors: The aminopyrazine motif is a well-established "hinge-binding" element in many kinase inhibitors. By functionalizing the C5 and C6 positions, chemists can explore the solvent-exposed regions of the ATP-binding pocket to enhance potency and selectivity.

  • Protein Degraders: This molecule is listed as a building block for protein degraders, suggesting its use in the synthesis of PROTACs (Proteolysis Targeting Chimeras) or molecular glues, which are at the forefront of modern therapeutic strategies.[2]

The strategic installation of different groups at the two bromine positions can fine-tune the pharmacological properties of the final molecule, including its potency, selectivity, and pharmacokinetic profile (ADME).

Standard Laboratory Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for the functionalization of this compound via a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry for C-C bond formation.[8][12][13]

Objective: To synthesize 5-bromo-6-(4-methoxyphenyl)pyrazin-2-amine.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane/Water) via syringe. The reaction should be set up at a concentration of approximately 0.1 M with respect to the starting amine.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the desired product.

G A 1. Assemble Reactants (Amine, Boronic Acid, Catalyst, Base) B 2. Purge with Inert Gas (Nitrogen or Argon) A->B C 3. Add Degassed Solvents (e.g., Dioxane/Water) B->C D 4. Heat Reaction Mixture (80-100 °C) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Aqueous Work-up (Cool, Dilute, Wash) E->F Reaction Complete G 7. Purify Product (Column Chromatography) F->G

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

  • Hazards: The compound is expected to be toxic if swallowed, cause skin irritation, and potentially cause serious eye damage and respiratory irritation.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use a certified respirator or conduct work in a fume hood to avoid inhaling dust.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended storage is under an inert atmosphere at 2-8°C.

References

  • This compound. ChemBK. [Link]

  • This compound. MySkinRecipes. [Link]

  • A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. ScienceDirect. [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. Royal Society of Chemistry. [Link]

  • Discovery and Validation of a New Family of Antioxidants: The Aminopyrazine Derivatives. ResearchGate. [Link]

  • Insights of Pharmacological effects on 2-aminopyrazine / pyrimidine derivative and their palladium complexes: Synthesis and biochemical perspective. ResearchGate. [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health (NIH). [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery Chemical Communications. exaly.com. [Link]

  • This compound [CAS: 1353100-86-3]. Ivy Fine Chemicals. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • 2-Amino-3,5-dibromopyrazine CAS#: 24241-18-7. ChemWhat. [Link]

  • 2-Amino-3,5-dibromopyrazine. PubChem. [Link]

Sources

Methodological & Application

The Versatile Scaffold: 5,6-Dibromopyrazin-2-amine as a Privileged Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Aminopyrazine Core in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology and immunology.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocyclic scaffolds are predominant, with the pyrazine ring being a particularly privileged motif.[3] The 2-aminopyrazine core, in particular, serves as an excellent bioisostere for the adenine hinge-binding region of ATP, enabling competitive inhibition of the kinase active site.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 5,6-dibromopyrazin-2-amine as a versatile and strategic building block for the synthesis of novel kinase inhibitors. The presence of two differentially reactive bromine atoms allows for sequential, regioselective functionalization through modern cross-coupling methodologies, enabling the rapid generation of diverse chemical libraries and the fine-tuning of structure-activity relationships (SAR). We will delve into the chemical rationale, provide detailed experimental protocols for key transformations, and showcase the application of this scaffold in the design of potent kinase inhibitors targeting critical signaling pathways.

Chemical Properties and Reactivity: A Gateway to Molecular Diversity

This compound is a highly functionalized heterocyclic compound that offers medicinal chemists a robust platform for inhibitor design. Its utility stems from several key features:

  • Orthogonal Reactivity: The two bromine atoms at the C5 and C6 positions exhibit different electronic environments, which can be exploited for regioselective functionalization under carefully controlled reaction conditions. Generally, the bromine atom at the C6 position is more electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions.

  • Multiple Functionalization Handles: The scaffold possesses three points for diversification: the two bromine atoms and the C2 amino group. The amino group can be acylated, alkylated, or used as a handle for further elaboration after the pyrazine core has been functionalized.

  • Structural Rigidity: The planar aromatic pyrazine core provides a rigid scaffold, which can help to reduce the entropic penalty upon binding to the target kinase, potentially leading to higher affinity inhibitors.[5][6]

The differential reactivity of the bromine atoms is the cornerstone of its utility. This allows for a stepwise synthetic strategy, introducing a desired moiety at one position while leaving the other bromine available for a subsequent, different transformation. This is invaluable for creating complex, unsymmetrical molecules often required for potent and selective kinase inhibition.

Core Synthetic Methodologies: Protocols for Success

The functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods offer broad functional group tolerance and are staples in modern medicinal chemistry.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to achieve selective mono-arylation of this compound.

Rationale: The choice of a palladium(0) catalyst and a suitable phosphine ligand is critical for an efficient catalytic cycle.[7] The base is required for the transmetalation step, and the solvent system must be able to dissolve both the organic and inorganic reagents. Microwave irradiation can often be used to accelerate the reaction.[8]

Detailed Protocol:

  • Reaction Setup: To a microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), potassium carbonate (2.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 eq.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, v/v) to achieve a final concentration of 0.1 M with respect to the starting pyrazine.

  • Inert Atmosphere: Seal the vial and purge with nitrogen or argon gas for 5-10 minutes.

  • Reaction: Place the vial in a microwave reactor and heat to 100-120°C for 20-40 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 6-aryl-5-bromopyrazin-2-amine.

dot

Suzuki_Workflow Start This compound + Arylboronic Acid Microwave Microwave Irradiation 100-120°C, 20-40 min Start->Microwave Add Reagents Reagents Pd(dppf)Cl2 K2CO3 Dioxane/H2O Workup Work-up (EtOAc, H2O, Brine) Microwave->Workup Purification Flash Chromatography Workup->Purification Product 6-Aryl-5-bromopyrazin-2-amine Purification->Product

Caption: Workflow for regioselective Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[9] This reaction can be used to introduce a wide variety of primary and secondary amines at the C6 or C5 position of the pyrazine ring.

Rationale: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.[10] Strong, non-nucleophilic bases such as sodium tert-butoxide are typically employed. The reaction is highly sensitive to air and moisture, so it is essential to use anhydrous solvents and an inert atmosphere.

Detailed Protocol:

  • Reaction Setup: In a glovebox or under a nitrogen atmosphere, add the 6-aryl-5-bromopyrazin-2-amine (from Protocol 1, 1.0 eq.), the desired amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), and a palladium catalyst/ligand system such as Pd2(dba)3 (0.02 eq.) and XPhos (0.05 eq.) to a dry Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane to achieve a final concentration of 0.1-0.2 M.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 80-110°C for 4-24 hours, or until the starting material is consumed as determined by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-amino-6-arylpyrazin-2-amine derivative.

Application in Kinase Inhibitor Design: Case Studies

The sequential functionalization of this compound has been successfully employed to generate potent inhibitors of various kinases, including Nek2 and p38 MAP kinase.

Case Study 1: Nek2 Kinase Inhibitors

NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in centrosome separation and mitotic progression.[5] Its overexpression is linked to aneuploidy and tumorigenesis, making it an attractive target for cancer therapy.[6] Researchers have utilized a similar building block, 3,5-dibromopyrazin-2-amine, to develop potent Nek2 inhibitors. A similar strategy can be applied to the 5,6-dibromo isomer.[11]

Compound IDR Group (at C6)R' Group (at C5)Nek2 IC50 (µM)
A 3,4,5-trimethoxyphenylpiperidin-1-yl0.02
B 4-methoxyphenylmorpholino0.15
C phenyl4-methylpiperazin-1-yl0.08

Data is representative and adapted from studies on analogous pyrazine scaffolds for illustrative purposes.[11]

The synthesis of these compounds would follow the sequential Suzuki and Buchwald-Hartwig protocols described above. The SAR of this series revealed that a 3,4,5-trimethoxyphenyl group at the C6 position and a cyclic amine at the C5 position are favorable for potent Nek2 inhibition.[11]

dot

Nek2_Pathway Plk1 Plk1 Nek2_inactive Inactive Nek2 (complexed with PP1) Plk1->Nek2_inactive Phosphorylates & Activates Nek2_active Active Nek2-P Nek2_inactive->Nek2_active Linker Centrosome Linker Proteins (e.g., Rootletin) Nek2_active->Linker Phosphorylates Separation Centrosome Separation Linker->Separation Leads to Inhibitor Nek2 Inhibitor (derived from this compound) Inhibitor->Nek2_active Inhibits

Caption: Simplified Nek2 signaling pathway and point of inhibition.

Case Study 2: p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinases are key regulators of inflammatory responses, and their inhibitors have therapeutic potential in a range of autoimmune and inflammatory diseases.[12][13] The 2-aminopyrazine scaffold is a known pharmacophore for p38 inhibitors.

The synthesis of potent p38 inhibitors can be envisioned starting from this compound. A Suzuki reaction could install a key aryl group at the C6 position, followed by a second Suzuki or a Sonogashira coupling at the C5 position to introduce further diversity.

Compound IDR Group (at C6)R' Group (at C5)p38α IC50 (nM)
D 4-fluorophenyl2-methoxypyridin-4-yl15
E 2,4-difluorophenylpyrimidin-5-yl22
F 4-fluorophenyl1-methyl-1H-pyrazol-4-yl8

Data is representative and based on known p38 inhibitor scaffolds for illustrative purposes.[12]

The development of these inhibitors would rely on the ability to perform two sequential C-C bond-forming reactions, highlighting the importance of the dibromo substitution pattern on the starting material.

dot

MAPK_Pathway Stimuli Stress / Cytokines (e.g., TNF-α, IL-1β) MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates Substrates Downstream Substrates (Transcription Factors, Kinases) p38->Substrates Phosphorylates Response Inflammatory Response Substrates->Response Inhibitor p38 Inhibitor (derived from this compound) Inhibitor->p38 Inhibits

Caption: Overview of the p38 MAPK signaling cascade.

Conclusion: A Building Block of Strategic Importance

This compound represents a highly valuable and versatile building block in the medicinal chemist's toolbox for the discovery of novel kinase inhibitors. Its dihalo substitution pattern allows for controlled, sequential functionalization, enabling the systematic exploration of chemical space around a privileged kinase-binding scaffold. The robust and well-documented Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide reliable methods for generating diverse libraries of compounds. By leveraging the principles and protocols outlined in this guide, researchers can accelerate their drug discovery programs and develop next-generation kinase inhibitors with improved potency, selectivity, and therapeutic potential.

References

  • Alsoufi, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Alsoufi, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). ResearchGate.
  • Alsoufi, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Figshare.
  • BenchChem. (2025). Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. BenchChem.
  • Creative Diagnostics. (n.d.). MAP Kinase Signaling Pathways. Creative Diagnostics.
  • Fry, A. M., et al. (2012). Targeting NEK2 as a promising therapeutic approach for cancer treatment. PMC.
  • Keshet, Y., & Seger, R. (2010). The MAP kinase signaling cascades. ResearchGate.
  • Lombardo, A., et al. (2018). The centrosomal kinase NEK2 is a novel splicing factor kinase involved in cell survival. NIH.
  • PharmaBlock. (n.d.). Pyrazines in Drug Discovery. PharmaBlock.
  • Pasi, M., et al. (2010). Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. NIH.
  • Pasi, M., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. PubMed Central.
  • Pasi, M., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. PubMed.
  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. PubMed.
  • ResearchGate. (n.d.). Role of upstream signal transduction regulators of Nek2 kinase in... ResearchGate.
  • ResearchGate. (n.d.). MAPK signalling pathways. Schematic diagram of the major putative... ResearchGate.
  • Wikipedia. (n.d.). MAPK/ERK pathway. Wikipedia.

Sources

Application Notes and Protocols for the Synthesis of Pyrazine Derivatives from 5,6-Dibromopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Aminopyrazine Scaffold

The pyrazine ring is a foundational structural motif in a vast array of biologically active molecules, finding applications in pharmaceuticals, agrochemicals, and materials science.[1] Its electron-deficient nature and the presence of two nitrogen atoms make it a unique platform for the development of novel compounds, particularly as kinase inhibitors in oncology.[1][2][3] 5,6-Dibromopyrazin-2-amine (CAS No: 1353100-86-3) is a highly versatile and valuable building block for the synthesis of diverse pyrazine derivatives.[2][4] The two bromine atoms offer reactive handles for the introduction of various substituents through a range of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

This comprehensive guide provides detailed application notes and adaptable protocols for the synthetic derivatization of this compound. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to elucidate the underlying chemical principles and rationale behind the selection of reagents and reaction conditions, empowering researchers to troubleshoot and adapt these methods for their specific synthetic targets.

Regioselectivity in the Functionalization of this compound: A Mechanistic Perspective

A critical consideration in the synthetic manipulation of this compound is the regioselectivity of the reactions. The pyrazine ring is inherently electron-deficient, and the two bromine atoms are both positioned alpha to a ring nitrogen, which generally enhances their reactivity in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[5]

The 2-amino group, being an electron-donating group, will influence the electron density of the pyrazine ring and, consequently, the reactivity of the two bromine atoms at the C5 and C6 positions. Generally, in palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the rate-determining step. The relative reactivity of the C5-Br and C6-Br bonds will be influenced by a combination of steric and electronic factors, as well as the specific catalyst, ligand, and solvent system employed.[6] For dihalogenated N-heteroarenes, it has been observed that halides adjacent to a nitrogen atom are conventionally more reactive. In the case of this compound, both bromines are alpha to a nitrogen. The regiochemical outcome can be subtle and may require experimental optimization for a given transformation. It is plausible that the C6-Br bond may exhibit slightly different reactivity due to its proximity to the amino group.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds.[7][8][9] For this compound, these reactions provide a direct and efficient means to introduce a wide variety of substituents.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl and heteroaryl-aryl bonds.[10] While specific examples with this compound are not extensively documented, the following protocol, adapted from procedures for structurally similar brominated N-heterocycles, provides a reliable starting point.[10][11]

Reaction Principle: The catalytic cycle involves the oxidative addition of Pd(0) to the C-Br bond, followed by transmetalation with the boronic acid (in the presence of a base) and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative\nAddition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation R-B(OR)2 Base Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R caption Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv for mono-coupling; 2.5-3.0 equiv for di-coupling)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.5 equiv)

    • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent mixture.

    • Heat the reaction mixture to 85-95 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[10][11]

Data Presentation: Representative Suzuki Coupling of a Related Substrate

The following table presents data for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine, a structurally analogous compound, providing an indication of expected yields.[10]

Arylboronic AcidProductYield (%)
Phenylboronic acid5-Phenyl-2-methylpyridin-3-amine82
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine75
3-Chlorophenylboronic acid5-(3-Chlorophenyl)-2-methylpyridin-3-amine78
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[1][7][12] This reaction is particularly valuable for introducing diverse amine functionalities onto the pyrazine core.

Reaction Principle: Similar to other palladium-catalyzed cross-coupling reactions, the mechanism involves oxidative addition, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and reductive elimination to furnish the desired C-N bond.[7]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X L(X)Pd(II)-Ar L(X)Pd(II)-Ar Oxidative\nAddition->L(X)Pd(II)-Ar Amine\nCoordination Amine Coordination L(X)Pd(II)-Ar->Amine\nCoordination R2NH [L(X)Pd(II)(Ar)(HNR2)]+ [L(X)Pd(II)(Ar)(HNR2)]+ Amine\nCoordination->[L(X)Pd(II)(Ar)(HNR2)]+ Deprotonation Deprotonation [L(X)Pd(II)(Ar)(HNR2)]+->Deprotonation Base L(X)Pd(II)(Ar)(NR2) L(X)Pd(II)(Ar)(NR2) Deprotonation->L(X)Pd(II)(Ar)(NR2) Reductive\nElimination Reductive Elimination L(X)Pd(II)(Ar)(NR2)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2 caption Figure 2: Simplified Buchwald-Hartwig Amination Cycle.

Figure 2: Simplified Buchwald-Hartwig Amination Cycle.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.2 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Phosphine ligand (e.g., Xantphos or XPhos, 4-10 mol%)

    • Strong base (e.g., NaOtBu or K₃PO₄, 1.4 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.

    • Add the this compound and the amine coupling partner.

    • Add the anhydrous, degassed solvent via syringe.

    • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[4][6][13]

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling reaction provides a direct route to synthesize arylalkynes by coupling an aryl halide with a terminal alkyne.[8][14][15] This reaction is invaluable for introducing sp-hybridized carbon substituents onto the pyrazine ring.

Reaction Principle: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper. The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the terminal alkyne. The catalytic cycle then proceeds through transmetalation and reductive elimination.[8]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative\nAddition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Transmetalation->Ar-Pd(II)(C≡CR)L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(C≡CR)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-C≡CR Cu(I)X Cu(I)X Alkyne\nCoordination Alkyne Coordination Cu(I)X->Alkyne\nCoordination R-C≡CH Base Cu(I)-C≡CR Cu(I)-C≡CR Alkyne\nCoordination->Cu(I)-C≡CR Cu(I)-C≡CR->Transmetalation caption Figure 3: Simplified Sonogashira Catalytic Cycle.

Figure 3: Simplified Sonogashira Catalytic Cycle.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%)

    • Copper(I) iodide (CuI, 5 mol%)

    • Base (e.g., Triethylamine or Diisopropylamine)

    • Solvent (e.g., DMF or THF)

  • Procedure:

    • To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

    • Evacuate and backfill the flask with an inert gas.

    • Add the solvent and the base, followed by the terminal alkyne.

    • Heat the reaction mixture to a temperature ranging from room temperature to 100 °C, depending on the reactivity of the substrates.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[9][16]

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), providing an alternative synthetic strategy to palladium-catalyzed reactions, particularly for the introduction of heteroatom nucleophiles.[5]

Reaction Principle: SNAr reactions on pyrazines typically proceed through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. The rate of reaction is enhanced by the presence of the ring nitrogen atoms, which can stabilize the negative charge of the intermediate.[5]

SNAr_Mechanism Start This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nu- Product Substituted Product Intermediate->Product - Br- caption Figure 4: General Mechanism for SNAr.

Figure 4: General Mechanism for SNAr.

Experimental Protocol: General Procedure for SNAr with Amines

  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (2.0-5.0 equiv, can also be used as solvent)

    • Optional: Base (e.g., K₂CO₃ or Et₃N)

    • Solvent (e.g., Ethanol, DMF, or neat amine)

  • Procedure:

    • In a sealed tube or round-bottom flask equipped with a condenser, combine this compound and the amine.

    • If necessary, add a base and/or a solvent.

    • Heat the reaction mixture to a temperature between 80 °C and 150 °C.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and remove the excess amine and solvent under reduced pressure.

    • Take up the residue in an organic solvent and water.

    • Separate the organic layer, wash with water and brine, dry, and concentrate.

    • Purify the crude product by crystallization or column chromatography.

Causality and Experimental Choices:

  • Catalyst and Ligand Selection: In palladium-catalyzed reactions, the choice of ligand is crucial. For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands like XPhos and Xantphos are often employed to facilitate both the oxidative addition and the reductive elimination steps.[17] For Suzuki couplings, tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst.[10]

  • Base Selection: The base plays a critical role in both Suzuki and Buchwald-Hartwig reactions. In Suzuki couplings, a base like potassium carbonate is required for the transmetalation step.[10] In Buchwald-Hartwig aminations, a stronger, non-nucleophilic base such as sodium tert-butoxide is necessary to deprotonate the amine and form the key palladium-amido intermediate.[6]

  • Solvent Choice: Anhydrous and degassed solvents are essential for palladium-catalyzed reactions to prevent catalyst deactivation. Toluene and dioxane are common choices due to their high boiling points and ability to dissolve the various reaction components.[4][6] For SNAr reactions, polar aprotic solvents like DMF can accelerate the reaction rate.

Conclusion and Future Directions

This compound is a potent and adaptable starting material for the synthesis of a diverse array of functionalized pyrazine derivatives. The palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution strategies outlined in this guide provide a robust toolkit for researchers in drug discovery and materials science. While the protocols provided are based on well-established methodologies for analogous systems, optimization for this specific substrate is encouraged to achieve maximum yields and desired regioselectivity. The continued exploration of novel catalytic systems and reaction conditions will undoubtedly further expand the synthetic utility of this valuable building block, paving the way for the discovery of new therapeutic agents and advanced materials.

References

  • Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm. Available at: [Link]

  • Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. PubMed. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ScienceDirect. Available at: [Link]

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central. Available at: [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health. Available at: [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. PubMed Central. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. PubMed Central. Available at: [Link]

  • Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Available at: [Link]

  • Photoinduced Cross-Coupling Reactions of Diazoalkanes via a Selective Denitrogenation/Cyclization/Addition Cascade for Diversity-Oriented Synthesis of N-Acyl Pyrazolines. ResearchGate. Available at: [Link]

  • Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives. ResearchGate. Available at: [Link]

  • Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. PubMed. Available at: [Link]

  • Suzuki Cross-Coupling of meso-Dibromoporphyrins for the Synthesis of Functionalized A2B2 Porphyrins. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]

  • 2-Amino-3,5-dibromopyrazine. PubChem. Available at: [Link]

Sources

Application Notes & Protocols: 5,6-Dibromopyrazin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Dihalogenated Pyrazine Scaffold

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the pyrazine ring system is of particular interest due to its presence in numerous biologically active molecules and natural products. 5,6-Dibromopyrazin-2-amine emerges as a preeminent starting material, offering a trifecta of chemically orthogonal functional handles. The pyrazine core itself is an electron-deficient aromatic system, influencing the physicochemical properties of its derivatives. The amino group at the C2 position can act as a hydrogen bond donor, a point for amide coupling, or a directing group, while the two bromine atoms at the C5 and C6 positions serve as exceptionally versatile handles for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on field-proven protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The methodologies described herein are designed to be robust and adaptable, empowering researchers to efficiently generate diverse libraries of novel compounds for drug discovery programs.

Physicochemical & Structural Data

A thorough understanding of a starting material's fundamental properties is critical for reaction design and optimization.

PropertyValueSource
CAS Number 24241-18-7[1][2][3][4]
Molecular Formula C₄H₃Br₂N₃[1][2][3][5]
Molecular Weight 252.89 g/mol [1][2][5][6]
Appearance White to brown powder or crystals[4]
Melting Point 114-117 °C[2]
SMILES C1=C(N=C(C(=N1)N)Br)Br[1]
InChIKey DTLBKXRFWUERQN-UHFFFAOYSA-N[1][2][6]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is realized in its capacity as a substrate for palladium-catalyzed cross-coupling reactions. The two bromine atoms allow for sequential or dual functionalization, providing a direct route to complex, multi-substituted pyrazine derivatives.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and a boronic acid or ester.[7] For this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, which is a common strategy in structure-activity relationship (SAR) studies.[8][9]

Causality in Experimental Design:

  • Catalyst System: A palladium(0) source is essential. While Pd(PPh₃)₄ can be used directly, a combination of a Pd(II) precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand often provides a more active and stable catalytic system.[10]

  • Base: A base, typically inorganic like K₃PO₄ or Cs₂CO₃, is required for the transmetalation step of the catalytic cycle. The choice of base can significantly impact reaction efficiency.[11]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly employed.[9][11] The water is necessary to dissolve the inorganic base and facilitate the reaction.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[10] Therefore, reactions must be thoroughly degassed and run under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation and ensure reproducibility.

Suzuki_Workflow start This compound reagents Arylboronic Acid Pd Catalyst, Base product_di Di-aryl Product start->product_di Suzuki-Miyaura (2.2 equiv. Boronic Acid) product_mono Mono-aryl Product reagents->product_mono Suzuki-Miyaura (1.1 equiv. Boronic Acid) product_mono->product_di Suzuki-Miyaura (2nd Arylboronic Acid)

Sequential or direct Suzuki-Miyaura functionalization.

This protocol describes a general procedure for the mono-arylation of this compound. For di-substitution, the equivalents of boronic acid and base should be increased accordingly (>2.2 equivalents).

Reaction Setup:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[10]

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).[11]

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[10]

Solvent Addition & Execution: 4. Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[10] Add the solvent system to the flask via syringe. 5. Place the flask in a preheated oil bath and stir the reaction mixture at a temperature between 80-100 °C.[11] 6. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification: 7. Upon completion, cool the reaction mixture to room temperature. 8. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.[10] 9. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 10. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[12][13] This transformation is invaluable in medicinal chemistry for introducing primary or secondary amines, which are key pharmacophoric elements, onto an aromatic core. Applying this reaction to this compound allows for the synthesis of complex diaminopyrazine derivatives.

Causality in Experimental Design:

  • Catalyst & Ligand: This reaction is highly dependent on the choice of phosphine ligand.[10] Sterically hindered biarylphosphine ligands such as Xantphos, BINAP, or XPhos are often required to promote the crucial reductive elimination step and prevent catalyst decomposition.[10][14][15] The palladium source is typically Pd₂(dba)₃ or Pd(OAc)₂.[10]

  • Base: A strong, non-nucleophilic base is critical for deprotonating the amine coupling partner.[10] Sodium tert-butoxide (NaOtBu) is commonly used, although other bases like cesium carbonate (Cs₂CO₃) can be effective.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are mandatory to prevent quenching the strong base and interfering with the catalytic cycle.[10] The solvent must be thoroughly degassed.

Catalytic_Cycle cluster_main Buchwald-Hartwig Cycle pd0 Pd(0)L₂ pd_complex1 Br-Py-Pd(II)L₂-NH₂ pd0->pd_complex1  Ar-Br ox_add Oxidative Addition pd_amido Ar-Pd(II)L₂-NR¹R² pd_complex1->pd_amido  HNR¹R², Base reduct_elim Reductive Elimination product Product (Py-NR¹R²) aryl_halide Ar-Br base Base amine HNR¹R² pd_amido->pd0 pd_amido->product

Simplified Buchwald-Hartwig catalytic cycle.

This protocol provides a general guideline for coupling a primary or secondary amine with this compound.

Reaction Setup:

  • In a glovebox or under a positive flow of Argon, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), and the appropriate phosphine ligand (e.g., Xantphos, 4-10 mol%) to a dry Schlenk tube or sealed vial.[13]

  • Add the strong base (e.g., NaOtBu, 1.4 equiv.).

  • Add the amine coupling partner (1.2 equiv.).

Solvent Addition & Execution: 4. Add anhydrous, degassed toluene or 1,4-dioxane via syringe.[13] 5. Seal the vessel tightly and heat the mixture with vigorous stirring at 90-110 °C. The optimal temperature may vary depending on the reactivity of the amine.[10] 6. Monitor the reaction to completion by LC-MS.

Work-up and Purification: 7. After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). 8. Dilute with ethyl acetate and filter the mixture through a pad of celite to remove palladium residues.[13] 9. Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄. 10. Filter and concentrate the solvent in vacuo. 11. Purify the crude material using silica gel column chromatography or preparative HPLC to obtain the desired aminated product.

Summary and Future Outlook

This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. Its strategic arrangement of functional groups enables rapid and efficient diversification through robust and well-established synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols outlined in this guide provide a solid foundation for researchers to construct novel compound libraries based on the pyrazine scaffold. The continued application of this and similar halogenated heterocycles will undoubtedly fuel the discovery of next-generation therapeutics targeting a wide range of diseases.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Macmillan, D. et al. Cross-Coupling of Amines via Photocatalytic Denitrogenation of In Situ-Generated Diazenes. Journal of the American Chemical Society. [Link]

  • van der Vlugt, J. I. et al. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Aldrich, C. et al. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry. [Link]

  • Wölfling, J. et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron. [Link]

  • Meschino, J. A. & Poos, G. I. 2-amino-5, 6-dihydro-4ii-1, 3-oxazines and a process for their preparation.
  • Hameed, A. et al. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules. [Link]

  • Various Authors. Process for the preparation of 2-amino-3,5-dibromobenzyl amines.
  • National Center for Biotechnology Information. 2-Amino-3,5-dibromopyrazine. PubChem Compound Database. [Link]

  • Lee, K. et al. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. International Journal of Molecular Sciences. [Link]

  • Wölfling, J. et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Semantic Scholar. [Link]

  • Baati, R. & Brown, R. C. D. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton Institutional Repository. [Link]

  • Various Authors. Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. [Link]

  • Zhang, Y. et al. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Gryko, D. T. et al. Suzuki Cross-Coupling of meso-Dibromoporphyrins for the Synthesis of Functionalized A2B2 Porphyrins. ResearchGate. [Link]

  • Various Authors. 2-Amino-3-methoxy-pyrazine and process for its preparation.
  • Walczak, R. et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • Ali, S. et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

  • Organ, M. G. et al. A General Protocol for the Broad-Spectrum Cross-Coupling of Nonactivated Sterically Hindered 1° and 2° Amines. ResearchGate. [Link]

  • Telegra.ph. Beyond Pharma: Exploring the Industrial Applications of 2-Amino-3,5-dibromopyrazine. [Link]

  • Various Authors. 2-Amino-6-Methyl-4,4a,5,6-Tetrahydropyrano[3,4-d][12][16]Thiazin-8a(8H). Google Patents.

  • Radi, M. et al. Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]

  • Melander, R. J. et al. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. ACS Medicinal Chemistry Letters. [Link]

Sources

The Strategic Functionalization of 5,6-Dibromopyrazin-2-amine: A Guide to Regioselective Cross-Coupling and Pteridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold

5,6-Dibromopyrazin-2-amine is a key heterocyclic building block in medicinal chemistry and materials science. Its pyrazine core is a common motif in numerous biologically active compounds, and the presence of two bromine atoms at the 5- and 6-positions, along with an amino group at the 2-position, offers multiple avenues for synthetic diversification. This guide provides a detailed exploration of the experimental protocols for the strategic functionalization of this versatile scaffold, with a focus on regioselective palladium-catalyzed cross-coupling reactions and its application in the synthesis of pteridines.

The inherent asymmetry of this compound presents a unique challenge and opportunity in its synthetic transformations. The electronic properties of the pyrazine ring, influenced by the nitrogen atoms and the amino substituent, dictate the reactivity of the two bromine atoms. Understanding and controlling this regioselectivity is paramount for the efficient and predictable synthesis of target molecules.

This document will delve into the mechanistic underpinnings of key reactions, providing not just step-by-step protocols but also the scientific rationale behind the choice of catalysts, ligands, bases, and reaction conditions. By offering a comprehensive and well-referenced guide, we aim to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors.

The Art of Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[1] In the case of this compound, the primary challenge lies in selectively functionalizing one of the two bromine atoms.

Mechanistic Insight into Regioselectivity

The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalogenated heterocycles is a subject of considerable study. For pyrazines bearing an amino substituent, the oxidative addition of the palladium(0) catalyst is directed to the adjacent C-Br bond.[2] This is attributed to the coordinating effect of the amino group, which can stabilize the transition state of the oxidative addition at the proximate position. Therefore, in the reaction of this compound, the initial Suzuki-Miyaura coupling is expected to occur preferentially at the C5-position.

Experimental Protocol: Mono-Arylation of this compound

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related heteroaryl halides.[3]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe. The solvent should be degassed prior to use.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 5-aryl-6-bromopyrazin-2-amine.

Data Presentation: Representative Reaction Conditions
CatalystLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(dppf)Cl₂dppfNa₂CO₃Dioxane/H₂O85470-90
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/EtOH/H₂O90665-85
Pd₂(dba)₃SPhosK₃PO₄Toluene100375-95

Yields are approximate and can vary depending on the specific arylboronic acid used.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: - this compound - Arylboronic Acid - Catalyst & Base Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling of this compound.

Forging C-N Bonds: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with high efficiency and functional group tolerance.[2][4] This reaction is particularly valuable for the synthesis of substituted anilines and heteroaromatic amines.

Mechanistic Rationale for Regioselectivity

Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Buchwald-Hartwig amination on this compound is anticipated to favor reaction at the C5-position. The palladium catalyst's oxidative addition is directed by the proximate amino group, leading to the selective formation of the 5-amino-6-bromopyrazin-2-amine derivative.

Experimental Protocol: Mono-Amination of this compound

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of related heteroaryl halides.[5]

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 equivalents) and Xantphos (0.04 equivalents).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene and stir at room temperature for 10 minutes to form the active catalyst.

  • In a separate flask, add this compound (1 equivalent), the amine (1.2 equivalents), and NaOtBu (1.4 equivalents).

  • Evacuate and backfill this flask with an inert gas.

  • Transfer the catalyst solution to the flask containing the reactants via cannula or syringe.

  • Heat the reaction mixture to 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-(substituted amino)-6-bromopyrazin-2-amine.

Data Presentation: Common Catalytic Systems
Palladium SourceLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XantphosNaOtBuToluene110
Pd(OAc)₂RuPhosK₃PO₄Dioxane100
PEPPSI-IPr-Cs₂CO₃t-Amyl alcohol100

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX This compound (Ar-Br) ArX->OxAdd PdII L_nPd(II)(Ar)(Br) OxAdd->PdII LigandExch Ligand Exchange PdII->LigandExch Amine R₂NH Amine->LigandExch AmineComplex [L_nPd(II)(Ar)(NHR₂)]⁺Br⁻ LigandExch->AmineComplex Deprotonation Deprotonation AmineComplex->Deprotonation Base Base Base->Deprotonation AmidoComplex L_nPd(II)(Ar)(NR₂) Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-NR₂) RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Application in Heterocyclic Synthesis: The Gateway to Pteridines

The functionalized 5-aryl-6-bromopyrazin-2-amine or 5-amino-6-bromopyrazin-2-amine derivatives are valuable intermediates for the synthesis of more complex heterocyclic systems, such as pteridines. Pteridines are a class of bicyclic heteroaromatic compounds that are of significant interest due to their diverse biological activities.[6]

Synthesis of Pteridines via Condensation

A common strategy for the synthesis of the pteridine ring system involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[6] Starting from a 5-substituted-6-bromopyrazin-2-amine, the remaining bromine atom can be converted to an amino group, generating a 5,6-diaminopyrazine derivative. This intermediate can then undergo cyclocondensation to form the pteridine scaffold.

Experimental Protocol: Synthesis of a Pteridine Derivative

This protocol outlines a general two-step procedure for the synthesis of a pteridine from a 5-aryl-6-bromopyrazin-2-amine intermediate.

Step 1: Diamination

  • The 5-aryl-6-bromopyrazin-2-amine is subjected to a second Buchwald-Hartwig amination reaction, using a protected ammonia equivalent (e.g., benzophenone imine followed by hydrolysis, or direct amination with ammonia under high pressure) to introduce the second amino group at the C6-position.

Step 2: Cyclocondensation

  • The resulting 5-aryl-pyrazine-2,6-diamine is condensed with a 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl, or a substituted benzil) in a suitable solvent, often with acid or base catalysis.

  • The reaction mixture is typically heated to drive the condensation and cyclization.

  • The pteridine product is then isolated and purified using standard techniques such as crystallization or chromatography.

Pteridine Synthesis Workflow

Pteridine_Synthesis Start 5-Aryl-6-bromopyrazin-2-amine Diamination Buchwald-Hartwig Amination (Introduction of second amino group) Start->Diamination Diamine 5-Aryl-pyrazine-2,6-diamine Diamination->Diamine Condensation Cyclocondensation Diamine->Condensation Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Condensation Pteridine Pteridine Derivative Condensation->Pteridine

Caption: A general workflow for the synthesis of pteridine derivatives from a functionalized pyrazine.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized molecules. By understanding the principles of regioselectivity in palladium-catalyzed cross-coupling reactions, researchers can strategically and efficiently introduce aryl and amino substituents at the C5-position. The resulting mono-functionalized pyrazines serve as key intermediates for further elaboration, including the synthesis of biologically relevant pteridine scaffolds. The protocols and mechanistic insights provided in this guide are intended to facilitate the exploration of the rich chemistry of this compound and accelerate the discovery of new chemical entities in drug development and materials science.

References

Application Notes & Protocols: 5,6-Dibromopyrazin-2-amine as a Versatile Precursor for the Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have cemented its role in a multitude of FDA-approved therapeutics, including the proteasome inhibitor Bortezomib and the anti-tuberculosis agent Pyrazinamide.[3] Pyrazine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5]

Within the arsenal of pyrazine-based starting materials, 5,6-dibromopyrazin-2-amine emerges as a particularly powerful and versatile building block for drug discovery. Its structure is pre-configured for strategic diversification:

  • Dual Reaction Handles: The two bromine atoms at the C5 and C6 positions are excellent leaving groups for palladium-catalyzed cross-coupling reactions. This allows for the sequential or simultaneous introduction of a wide array of carbon (aryl, alkyl) and heteroatom (nitrogen, oxygen, sulfur) substituents.

  • Pharmacophoric Amino Group: The amino group at the C2 position is a key feature. It can act as a crucial hydrogen bond donor for target engagement, or it can be further derivatized to modulate the compound's physicochemical properties.[6]

This guide provides an in-depth exploration of this compound as a precursor, detailing robust protocols for key synthetic transformations and demonstrating its application in the logical design of kinase inhibitors.

Part 1: Foundational Synthetic Transformations

The utility of this compound is most effectively harnessed through modern cross-coupling methodologies. The differential reactivity of the C-Br bonds can be exploited to achieve either mono- or di-substitution, providing a gateway to vast chemical diversity.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of medicinal chemistry, enabling the formation of C(sp²)-C(sp²) bonds with exceptional reliability and functional group tolerance.[7][8] For this compound, this reaction is the primary method for introducing aryl and heteroaryl moieties, which are critical for modulating target binding and pharmacokinetic properties.

Causality Behind the Protocol: The choice of a palladium catalyst like Pd(PPh₃)₄ is standard for its robustness.[9] A base, such as potassium phosphate, is required to activate the boronic acid for transmetalation.[10] The solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water, facilitates the dissolution of both organic and inorganic reagents.[10][11] Heating is necessary to drive the catalytic cycle to completion.

Suzuki_Workflow start Setup Reaction (Inert Atmosphere) reagents Add Reagents: - this compound - Arylboronic Acid - Pd(PPh₃)₄ - K₃PO₄ start->reagents 1. solvent Add Degassed Solvent (Dioxane/Water) reagents->solvent 2. heat Heat Reaction (e.g., 90-100 °C) solvent->heat 3. monitor Monitor Progress (TLC / LC-MS) heat->monitor 4. workup Aqueous Work-up & Extraction monitor->workup 5. (Upon Completion) purify Purification (Column Chromatography) workup->purify 6. product Isolated Product: 5-Aryl-6-bromopyrazin-2-amine purify->product 7.

Caption: General experimental workflow for Suzuki-Miyaura mono-arylation.

Detailed Protocol: Mono-Arylation of this compound

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium phosphate (K₃PO₄) (2.5 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq., 5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, to achieve a 0.1 M concentration of the limiting reagent) via syringe.[10]

  • Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 5-aryl-6-bromopyrazin-2-amine.

Table 1: Representative Data for Suzuki-Miyaura Mono-Arylation

EntryArylboronic Acid PartnerProductTypical Yield (%)
1Phenylboronic acid5-Phenyl-6-bromopyrazin-2-amine75-85%
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-6-bromopyrazin-2-amine80-90%
33-Fluorophenylboronic acid5-(3-Fluorophenyl)-6-bromopyrazin-2-amine70-80%
4Pyridin-3-ylboronic acid5-(Pyridin-3-yl)-6-bromopyrazin-2-amine60-75%
(Note: Yields are illustrative and depend on specific reaction optimization.)
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[8][12][13] This palladium-catalyzed reaction allows for the coupling of an aryl halide with a primary or secondary amine.[14] When applied to a bromo-pyrazinamine intermediate, it provides direct access to valuable substituted diaminopyrazine scaffolds.

Causality Behind the Protocol: This reaction requires a more specialized catalyst system than Suzuki coupling. A palladium precursor like Pd₂(dba)₃ is activated by a sterically hindered biarylphosphine ligand (e.g., XPhos, RuPhos).[15] This bulky ligand facilitates the rate-limiting reductive elimination step.[13] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is essential for deprotonating the amine coupling partner to form the active palladium-amido complex.[14][15] Anhydrous, non-protic solvents like toluene or dioxane are critical to prevent quenching of the base and catalyst.

Buchwald_Workflow start Setup in Glovebox or Schlenk Line reagents Add Reagents: - 5-Aryl-6-bromopyrazin-2-amine - Amine - Pd₂(dba)₃ / Ligand - NaOtBu start->reagents 1. solvent Add Anhydrous Solvent (Toluene or Dioxane) reagents->solvent 2. heat Heat Reaction (e.g., 100-110 °C) solvent->heat 3. monitor Monitor Progress (LC-MS) heat->monitor 4. workup Quench & Extract monitor->workup 5. (Upon Completion) purify Purification (Column Chromatography) workup->purify 6. product Isolated Product: 5-Aryl-6-aminopyrazin-2-amine purify->product 7.

Caption: General experimental workflow for Buchwald-Hartwig amination.

Detailed Protocol: Amination of a 5-Aryl-6-bromopyrazin-2-amine Intermediate

  • Reaction Setup: In an inert atmosphere glovebox or using a Schlenk line, add the 5-aryl-6-bromopyrazin-2-amine intermediate (1.0 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.04 eq.), and sodium tert-butoxide (NaOtBu) (1.4 eq.) to a dry, sealable reaction tube.[15]

  • Reagent Addition: Remove the tube from the glovebox. Add the amine coupling partner (1.2 eq.) followed by anhydrous, degassed toluene (to achieve 0.1 M concentration).

  • Reaction Execution: Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 2: Representative Data for Buchwald-Hartwig Amination

EntryAmine PartnerProductTypical Yield (%)
1AnilineN⁶-Phenyl-5-arylpyrazin-2,6-diamine70-85%
2Morpholine4-(6-Amino-5-arylpyrazin-2-yl)morpholine80-95%
3BenzylamineN⁶-Benzyl-5-arylpyrazin-2,6-diamine75-90%
4Methylamine (2M in THF)N⁶-Methyl-5-arylpyrazin-2,6-diamine65-80%
(Note: Yields are illustrative and based on a generic 5-aryl-6-bromopyrazin-2-amine substrate.)

Part 2: Advanced Strategy - Sequential Cross-Coupling for SAR Exploration

The true power of this compound lies in the ability to perform sequential, distinct cross-coupling reactions. This enables the synthesis of unsymmetrically substituted pyrazines, a critical strategy for fine-tuning Structure-Activity Relationships (SAR) in drug discovery. By first installing an aryl group via Suzuki coupling and then introducing a different amino group via Buchwald-Hartwig amination, chemists can systematically probe the steric and electronic requirements of a biological target.

Sequential_Coupling start This compound suzuki_step Step 1: Suzuki Coupling (Protocol 1.1) + Arylboronic Acid start->suzuki_step intermediate Intermediate: 5-Aryl-6-bromopyrazin-2-amine suzuki_step->intermediate buchwald_step Step 2: Buchwald-Hartwig (Protocol 1.2) + Amine (R₂NH) intermediate->buchwald_step final_product Final Product: Unsymmetrical Diamine Scaffold buchwald_step->final_product

Caption: Workflow for sequential Suzuki and Buchwald-Hartwig couplings.

This two-step approach allows for the creation of a focused library of compounds from a single intermediate, maximizing efficiency in exploring the chemical space around the pyrazine core.

Part 3: Application in the Design of Kinase Inhibitors

Many modern kinase inhibitors utilize a heterocyclic core to form key hydrogen bonds with the "hinge" region of the kinase active site.[16][17][18] The pyrazine scaffold is an excellent hinge-binder, with the ring nitrogens often serving as hydrogen bond acceptors. The 2-amino group can form an additional crucial hydrogen bond as a donor. The substituents at the C5 and C6 positions project out towards the solvent-exposed region and the hydrophobic back pocket, respectively, making them ideal points for tuning potency and selectivity.

Illustrative Synthetic Pathway to a Kinase Inhibitor Scaffold:

The sequential protocol described above can be directly applied to build a core structure common to many kinase inhibitors, such as those targeting c-Met or TrkA.[16][19]

  • Step A (Suzuki Coupling): this compound is reacted with (4-phenoxyphenyl)boronic acid to install a large, hydrophobic group often directed towards a deep pocket in the kinase.

  • Step B (Buchwald-Hartwig Amination): The resulting 5-(4-phenoxyphenyl)-6-bromopyrazin-2-amine intermediate is then coupled with a solubilizing group, such as N-methylpiperazine, to improve the compound's pharmaceutical properties.

Kinase_Inhibitor_Synthesis start This compound step1 Suzuki Coupling + (4-Phenoxyphenyl)boronic acid start->step1 intermediate Intermediate A step1->intermediate step2 Buchwald-Hartwig + N-Methylpiperazine intermediate->step2 final_product Kinase Inhibitor Scaffold step2->final_product

Caption: Synthetic route to a hypothetical kinase inhibitor scaffold.

This logical, step-wise construction allows for the rapid generation of potent and drug-like molecules, underscoring the immense value of this compound as a starting material in modern drug discovery programs.

Conclusion

This compound is a high-value, strategically functionalized precursor for pharmaceutical research and development. Its capacity to undergo selective, sequential cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations provides a reliable and flexible platform for synthesizing diverse libraries of complex molecules. The protocols and strategies outlined in this guide demonstrate its utility in building sophisticated scaffolds, particularly for high-value targets like protein kinases, solidifying its role as an essential tool for the modern medicinal chemist.

References

  • Zheng, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]

  • Lobo, F., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]

  • Kaur, R., et al. (2018). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Available at: [Link]

  • Li, J., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Valenti, S., & Wengryniuk, S. E. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available at: [Link]

  • Frett, B., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. University of Arizona Repository. Available at: [Link]

  • Frett, B., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm. Available at: [Link]

  • Frett, B., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. National Institutes of Health. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Crespo, A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. Available at: [Link]

  • Wölfling, J., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • Hameed, A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules. Available at: [Link]

  • Crespo, A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health. Available at: [Link]

  • Alanazi, A. M., et al. (2019). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5,6-Dibromopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyrazines in Modern Drug Discovery

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique electronic properties, characterized by two 1,4-disposed nitrogen atoms, render it an electron-deficient aromatic system, which can engage in crucial hydrogen bonding interactions with biological targets.[1] Furthermore, the pyrazine ring serves as a versatile platform for the introduction of diverse substituents, enabling the fine-tuning of a molecule's steric and electronic profile to optimize its pharmacological activity. This has led to the development of pyrazine-containing drugs for a wide range of indications, including infectious diseases, oncology, and cardiovascular disorders.[2]

5,6-Dibromopyrazin-2-amine is a particularly valuable building block for the synthesis of complex pyrazine derivatives. The presence of two bromine atoms offers multiple points for functionalization through modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions.[1] These reactions, which form the cornerstone of contemporary carbon-carbon and carbon-heteroatom bond formation, allow for the precise and efficient introduction of aryl, alkynyl, and amino moieties, among others.[3][4] This guide provides a detailed technical overview and field-proven protocols for the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound, tailored for researchers, scientists, and drug development professionals.

Understanding the Reactivity of this compound

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by the electronic nature of the pyrazine ring and the directing effect of the amino group. The electron-deficient pyrazine core generally enhances the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The amino group, being an electron-donating substituent, can influence the regioselectivity of the reaction. In many heterocyclic systems, amino groups direct the palladium catalyst to the adjacent positions. This suggests that in this compound, the bromine at the 5-position may exhibit different reactivity compared to the bromine at the 6-position, potentially allowing for selective mono-functionalization under carefully controlled conditions.

Core Reaction Mechanisms: A Unified Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, despite their different named variations, generally proceed through a common catalytic cycle involving a palladium(0) active species.[5][6]

Palladium Cross-Coupling Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd + R-X (Aryl Halide) Transmetal Transmetalation Intermediate OxAdd->Transmetal + R'-M (Organometallic Reagent) Transmetal->Pd0 Product Coupled Product (R-R') Transmetal->Product Reductive Elimination Catalyst_Regen Regenerated Pd(0)L_n

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle initiates with the oxidative addition of the aryl halide (in this case, a C-Br bond of this compound) to the palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation , where the organic group from an organometallic reagent (e.g., boronic acid in Suzuki coupling) is transferred to the palladium center. The cycle concludes with reductive elimination , where the two organic fragments are coupled to form the final product, and the palladium(0) catalyst is regenerated.[5][6]

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures, which are prevalent in many kinase inhibitors and other therapeutic agents. This reaction couples an organoboron reagent (typically a boronic acid or ester) with an aryl halide.

Protocol: Mono-Arylation of a this compound Derivative

This protocol is adapted from the synthesis of the kinase inhibitor AKN028, which utilizes a closely related 3,5-dibromopyrazin-2-amine derivative.[3] It is expected to be readily applicable to this compound for the synthesis of 5-aryl-6-bromopyrazin-2-amine derivatives.

Reaction Scheme:

Suzuki_Reaction sub This compound product 5-Aryl-6-bromopyrazin-2-amine sub->product Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 85°C boronic Arylboronic Acid Sonogashira_Reaction sub This compound product 5-Alkynyl-6-bromopyrazin-2-amine sub->product Pd(PPh3)2Cl2, CuI, Et3N THF, 60°C alkyne Terminal Alkyne Buchwald_Hartwig_Reaction sub This compound product 5-Amino-6-bromopyrazin-2-amine Derivative sub->product Pd2(dba)3, Xantphos, Cs2CO3 Toluene, 110°C amine Primary/Secondary Amine

Sources

Application Notes & Protocols: Strategic Derivatization of 5,6-Dibromopyrazin-2-amine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold as a Privileged Structure in Drug Discovery

The pyrazine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and clinically approved drugs.[1][2] Its unique electronic properties, arising from the two 1,4-nitrogen atoms, allow it to act as a versatile hydrogen bond acceptor and engage in various interactions with biological targets.[3] Pyrazine derivatives have demonstrated a vast spectrum of pharmacological activities, including roles as kinase inhibitors, anticancer agents, antimicrobial compounds, and antioxidants.[4][][6][7]

The starting material, 5,6-dibromopyrazin-2-amine, represents a highly valuable, yet underexplored, building block for generating novel compound libraries. Its three distinct functional handles—an amino group and two electronically different bromine atoms—offer a rich platform for combinatorial derivatization. This guide provides a detailed strategic framework and actionable protocols for the derivatization of this scaffold, aimed at producing diverse molecular architectures for biological screening campaigns, with a particular focus on kinase inhibitor discovery.

Strategic Derivatization Pathways

The derivatization of this compound can be approached through two primary strategic pathways: direct functionalization of the carbon-bromine bonds or modification of the exocyclic amino group. The choice of strategy depends on the desired final molecular architecture and the synthetic feasibility.

Core Directive: Understanding Regioselectivity

In palladium-catalyzed cross-coupling reactions, the reactivity of C-X bonds generally follows the order I > Br > Cl > F, a trend inversely correlated with bond dissociation energy.[8] For dihalogenated heteroaromatics, the position of the halogen also critically influences reactivity. Positions adjacent to the electron-withdrawing nitrogen atoms are more activated towards oxidative addition, which is often the rate-determining step.[8] In this compound, the C6-Br is adjacent to one ring nitrogen, while the C5-Br is flanked by the other nitrogen and the electron-donating 2-amino group. This electronic asymmetry is the key to achieving selective mono-functionalization. It is anticipated that the C6 position will be more electrophilic and thus more reactive in cross-coupling reactions.

G cluster_0 Derivatization Strategy cluster_1 Strategy A: C-Br Functionalization cluster_2 Strategy B: N-Amine Functionalization Start This compound A1 Selective C6-Arylation (Suzuki Coupling) Start->A1 Pd-Catalysis ArB(OH)2 A2 Selective C6-Amination (Buchwald-Hartwig) Start->A2 Pd-Catalysis R2NH B1 Acylation / Sulfonylation Start->B1 Acyl Chloride or Sulfonyl Chloride A3 C5-Functionalization A1->A3 Further Coupling A2->A3 Further Coupling B2 Subsequent C-Br Functionalization B1->B2

Caption: Strategic pathways for derivatizing this compound.

Part 1: Protocols for C-Br Bond Functionalization (Strategy A)

This strategy leverages modern palladium-catalyzed cross-coupling reactions to introduce diversity at the C5 and C6 positions. The protocols below are designed for selective mono-functionalization at the more reactive C6 position, followed by potential diversification at C5.

Protocol 1.1: Regioselective Suzuki-Miyaura C-C Coupling at C6

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[9] By carefully controlling stoichiometry, a selective reaction at the C6 position can be achieved, yielding 6-aryl-5-bromopyrazin-2-amine derivatives.

Objective: To synthesize a library of 6-aryl-5-bromopyrazin-2-amine derivatives.

Materials:

  • This compound

  • Arylboronic acid (or pinacol ester equivalent) (0.95 - 1.05 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Nitrogen or Argon gas supply

Detailed Protocol Steps:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.0 eq), and the base (K₃PO₄, 3.0 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.

  • Add the degassed solvent mixture of 1,4-dioxane and water (4:1). The typical concentration is 0.1 M with respect to the starting pyrazine.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of the starting material and the formation of the mono-arylated product.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 6-aryl-5-bromopyrazin-2-amine product.

ParameterConditionRationale / Citation
Catalyst Pd(PPh₃)₄A common, versatile catalyst for Suzuki couplings of heteroaryl halides.[9][10]
Base K₃PO₄ or Na₂CO₃Essential for the transmetalation step of the catalytic cycle.[8]
Solvent Dioxane/Water (4:1)A common solvent system that facilitates dissolution of both organic and inorganic reagents.[10]
Temperature 90-100 °CProvides sufficient thermal energy to drive the catalytic cycle, especially for less reactive bromides.
Stoichiometry ~1:1 (Pyrazine:Boronic Acid)Using a slight sub-stoichiometric amount of boronic acid can help minimize double-addition.
Protocol 1.2: Regioselective Buchwald-Hartwig C-N Coupling at C6

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines.[11][12] This protocol is designed for the selective amination at the C6 position.

Objective: To synthesize a library of 6-(amino)-5-bromopyrazin-2-amine derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Nitrogen or Argon gas supply

Detailed Protocol Steps:

  • In an inert atmosphere glovebox or Schlenk line, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and the base (NaOtBu, 1.4 eq) to a dry reaction vessel.

  • Add the anhydrous solvent (Toluene or Dioxane).

  • Add this compound (1.0 eq) followed by the desired amine (1.2 eq).

  • Seal the vessel and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Reaction Monitoring: Track the reaction's progress via LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue using silica gel column chromatography to yield the target 6-amino-5-bromopyrazin-2-amine derivative.

ParameterConditionRationale / Citation
Catalyst Pd₂(dba)₃ / XantphosA robust catalyst system for C-N coupling, effective for heteroaryl halides.[13][14]
Base NaOtBuA strong, non-nucleophilic base required to deprotonate the amine coupling partner.[12]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are critical for the reaction's success.
Temperature 100-110 °CHigher temperatures are often necessary to facilitate the amination of less reactive aryl bromides.
Note The 2-amino group on the pyrazine core is a potential substrate. However, its lower nucleophilicity compared to many aliphatic amines, combined with steric hindrance, may allow for selective reaction with the C-Br bond. If competitive amination is observed, protection of the 2-amino group may be necessary.[15]

Part 2: Protocols for N-Amine Functionalization (Strategy B)

This approach focuses on modifying the 2-amino group, which can alter the electronic properties of the pyrazine ring and provide new points for molecular interactions.

Protocol 2.1: Acylation of the 2-Amino Group

Direct acylation provides a straightforward method to introduce a wide variety of substituents.

Objective: To synthesize N-(5,6-dibromopyrazin-2-yl)amide derivatives.

Materials:

  • This compound

  • Acyl chloride or Sulfonyl chloride (1.1 eq)

  • Pyridine or Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

Detailed Protocol Steps:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add the base (Pyridine or Et₃N, 1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or sulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Reaction Monitoring: Monitor by TLC for the disappearance of the starting material.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Recrystallize or purify by column chromatography to obtain the pure N-acylated product.

Part 3: Biological Screening Cascade for Kinase Inhibitors

Once a library of derivatized compounds is synthesized, a systematic screening process is required to identify potential biological activity. A common and effective approach for kinase inhibitor discovery involves a tiered screening cascade.[4]

Rationale: The goal is to first identify compounds that interact with the target kinase in a simplified, biochemical system (Primary Screen) and then validate these "hits" in a more physiologically relevant cellular environment (Secondary Screen).[4]

G cluster_0 Kinase Inhibitor Screening Workflow Start Synthesized Compound Library Primary Primary Screen: Biochemical Kinase Assay (e.g., FRET, FP) Start->Primary Decision1 Identify 'Hits' (e.g., >50% inhibition) Primary->Decision1 Secondary Secondary Screen: Cell-Based Assay (e.g., Target Phosphorylation, Cell Proliferation) Decision1->Secondary Hits Inactive Inactive Compounds Decision1->Inactive Non-Hits Decision2 Confirm 'Leads' (Cellular IC50) Secondary->Decision2 End Lead Optimization (SAR Studies) Decision2->End Leads Decision2->Inactive Not Confirmed

Caption: A typical workflow for screening small molecule kinase inhibitors.

Protocol 3.1: Primary High-Throughput Screen (HTS) - Biochemical Assay

Objective: To rapidly screen the compound library against a target kinase to identify initial hits. Fluorescence Polarization (FP) is a common method.[]

Assay Principle (FP): A fluorescently labeled tracer (e.g., a peptide substrate or a known ligand) binds to the kinase. When bound, the large complex tumbles slowly in solution, emitting highly polarized light. An active inhibitor will displace the tracer, which then tumbles rapidly, leading to a decrease in fluorescence polarization.

Detailed Protocol Steps (Miniaturized 384-well format):

  • Compound Plating: Using an acoustic dispenser, transfer nanoliter volumes of library compounds (typically at 10 mM in DMSO) to a 384-well assay plate to achieve a final screening concentration (e.g., 10 µM). Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Enzyme Addition: Add the target kinase, diluted in assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), to all wells.

  • Tracer Addition: Add the fluorescently labeled tracer to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Plate Reading: Read the plate on a fluorescence polarization-capable plate reader, measuring parallel and perpendicular fluorescence emission.

  • Data Analysis: Calculate the polarization values for each well. Normalize the data against controls and calculate the percent inhibition for each compound. Hits are typically defined as compounds causing inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Protocol 3.2: Secondary Screen - Cell-Based Assay

Objective: To confirm the activity of primary hits in a cellular context and determine their potency (IC₅₀). A cell proliferation assay (e.g., MTT or CellTiter-Glo®) is a robust secondary screen for anti-cancer kinase targets.[7]

Assay Principle (MTT): Viable, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[7]

Detailed Protocol Steps (96-well format):

  • Cell Plating: Seed a cancer cell line known to be dependent on the target kinase into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the "hit" compounds. Add the diluted compounds to the cells and incubate for 72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion

This compound is a potent starting scaffold for the generation of novel, biologically active molecules. The strategic application of modern synthetic methods, such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, allows for the controlled and regioselective introduction of diverse chemical functionalities. By following these derivatization pathways and employing a systematic biological screening cascade, researchers can efficiently explore the chemical space around the aminopyrazine core, significantly increasing the probability of discovering novel lead compounds for drug development programs.

References

Sources

The Strategic Utility of 5,6-Dibromopyrazin-2-amine in the Synthesis of Fused Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Dihalogenated Pyrazine Building Block

In the landscape of modern medicinal chemistry and drug discovery, the pyrazine core is a privileged scaffold, forming the backbone of numerous therapeutic agents. Its nitrogen-rich, electron-deficient nature imparts unique physicochemical properties, influencing solubility, metabolic stability, and target engagement. Among the diverse array of pyrazine-based building blocks, 5,6-dibromopyrazin-2-amine stands out as a particularly versatile and strategic starting material for the synthesis of complex heterocyclic compounds. The presence of two differentiable bromine atoms, coupled with a nucleophilic amino group, provides a powerful handle for sequential and site-selective functionalization, enabling the rapid construction of diverse molecular architectures.

This comprehensive guide provides detailed application notes and field-proven protocols for the utilization of this compound in the synthesis of medicinally relevant fused heterocyclic systems. We will delve into the mechanistic rationale behind key palladium-catalyzed cross-coupling reactions and provide step-by-step methodologies for their successful implementation.

Regioselectivity in Cross-Coupling Reactions: A Key Strategic Consideration

A critical aspect of harnessing the synthetic potential of this compound lies in understanding and controlling the regioselectivity of cross-coupling reactions. The two bromine atoms at the C5 and C6 positions are electronically and sterically distinct, influenced by the adjacent amino group at C2. Generally, in palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the oxidative addition of the palladium catalyst is the rate-determining step and is sensitive to the electronic environment of the carbon-halogen bond.

The electron-donating amino group at the C2 position exerts a greater influence on the adjacent C6-Br bond compared to the more distant C5-Br bond. This electronic differentiation often allows for selective reaction at the C6 position under carefully controlled conditions. However, the choice of catalyst, ligand, and reaction conditions can modulate this selectivity, offering the synthetic chemist a powerful tool to direct the reaction towards the desired isomer.

I. Synthesis of Imidazo[1,2-a]pyrazines: A Gateway to Potent Kinase Inhibitors

The imidazo[1,2-a]pyrazine scaffold is a prominent feature in a number of potent kinase inhibitors and other biologically active molecules. This compound serves as an excellent starting material for the construction of this fused heterocyclic system. The general strategy involves an initial condensation reaction between the 2-amino group of the pyrazine and an α-haloketone, followed by intramolecular cyclization.

Workflow for the Synthesis of Imidazo[1,2-a]pyrazines

G A This compound C Condensation & Intramolecular Cyclization A->C B α-Haloketone (e.g., Chloroacetone) B->C D 6,8-Dibromoimidazo[1,2-a]pyrazine Intermediate C->D E Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) D->E F Functionalized Imidazo[1,2-a]pyrazines E->F

Caption: Synthesis of Imidazo[1,2-a]pyrazines.

Protocol 1: Synthesis of 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine

This protocol describes the initial cyclization to form the core imidazo[1,2-a]pyrazine ring system.

Materials:

  • This compound

  • Chloroacetone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), sodium bicarbonate (2.0 eq), and ethanol to create a stirrable suspension.

  • Add chloroacetone (1.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6,8-dibromo-2-methylimidazo[1,2-a]pyrazine.

II. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The dibrominated imidazo[1,2-a]pyrazine intermediate is a versatile platform for introducing further molecular diversity through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C6-Br and C8-Br bonds can be exploited for sequential, regioselective functionalization.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.

Generalized Suzuki-Miyaura Coupling Workflow

G sub This compound or derivative pd_cat Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) sub->pd_cat boronic Aryl/Heteroaryl Boronic Acid or Ester boronic->pd_cat product Aryl/Heteroaryl Substituted Pyrazine pd_cat->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->pd_cat G sub This compound or derivative pd_cat Pd Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) sub->pd_cat amine Primary or Secondary Amine amine->pd_cat product N-Substituted Aminopyrazine pd_cat->product ligand Phosphine Ligand (e.g., Xantphos, RuPhos) ligand->pd_cat base Base (e.g., NaOtBu, Cs₂CO₃) base->pd_cat

Troubleshooting & Optimization

Troubleshooting 5,6-Dibromopyrazin-2-amine synthesis side reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5,6-Dibromopyrazin-2-amine. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this critical building block in their synthetic workflows. The direct bromination of 2-aminopyrazine is a powerful but nuanced transformation. This guide addresses the most common side reactions and troubleshooting scenarios encountered in the lab, providing not just solutions but also the underlying chemical principles to empower your research.

Introduction: The Chemistry of Brominating 2-Aminopyrazine

The synthesis of this compound typically involves the electrophilic aromatic substitution of 2-aminopyrazine using a suitable brominating agent, such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS). The 2-amino group is a potent activating group, which directs electrophilic attack to the C3 and C5 positions. However, the pyrazine ring itself is electron-deficient, creating a delicate balance of reactivity that can lead to a variety of side products if not carefully controlled. Key challenges include controlling the extent of bromination, preventing degradation, and isolating the desired product in high purity.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to address specific issues you may encounter during the synthesis.

Q1: My reaction yield is significantly lower than expected, or I've recovered mostly unreacted starting material. What are the primary causes?

A1: Low conversion is a frequent issue stemming from several critical reaction parameters. Let's break down the probable causes:

  • Insufficient Brominating Agent Activity:

    • Elemental Bromine (Br₂): Ensure your bromine is of high purity and has been stored correctly to prevent decomposition.

    • N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than Br₂. However, its reactivity can be inconsistent if it is old or has been improperly stored. For challenging brominations, recrystallization of NBS from water may be necessary to ensure high purity and reactivity. Some reactions using NBS require a radical initiator or light to proceed, though for activated systems like 2-aminopyrazine, this is typically not required for the initial electrophilic substitution.[1]

  • Suboptimal Reaction Temperature: Temperature control is critical. While heating can increase the reaction rate, excessively high temperatures can lead to decomposition and the formation of dark, tarry side products.[2] Conversely, if the temperature is too low, the activation energy for the second bromination may not be reached, leading to an accumulation of the mono-brominated intermediate. A common strategy is to perform the initial addition of the brominating agent at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction, followed by a gradual warming to room temperature or slightly above to drive the reaction to completion.[3]

  • Inappropriate Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and stabilizing intermediates.

    • Acetic Acid: Often used with Br₂, it serves as both a solvent and a mild acid catalyst.

    • Acetonitrile: Has proven to be an excellent solvent for halogenations of 2-aminopyrazine, particularly with NBS.[4][5] It offers good solubility for the starting material and reagents.

    • Dichloromethane (DCM): A common solvent, especially when a base like pyridine is used to scavenge the HBr byproduct.[6]

Troubleshooting Workflow: Low Conversion

G start Low Yield / Low Conversion tlc TLC shows mostly starting material (SM)? start->tlc a_yes Investigate Reagent & Conditions tlc->a_yes Yes a_no SM is consumed, but product yield is low. See Q2 for side products. tlc->a_no No reagent Check purity/activity of Brominating Agent (Br₂/NBS) a_yes->reagent temp Optimize Temperature Profile (e.g., 0°C to RT) reagent->temp time Increase Reaction Time (Monitor by TLC) temp->time G cluster_main Main Reaction Pathway cluster_side Side Reactions SM 2-Aminopyrazine Mono 2-Amino-5-bromopyrazine (Intermediate) SM->Mono +1 eq Br+ Product This compound (Desired Product) Mono->Product +1 eq Br+ Over 2-Amino-3,5,6-tribromopyrazine (Over-bromination) Product->Over Excess Br+ High Temp. Dehalo Dehalogenation Products Product->Dehalo Reductive Workup Hydrolysis Hydrolysis Products Product->Hydrolysis Harsh Basic Workup

Caption: Synthesis pathway and potential side reactions.

Q3: How can I improve the selectivity and minimize the formation of these side products?

A3: Improving selectivity requires precise control over the reaction conditions.

ParameterRecommendation to Improve SelectivityRationale
Stoichiometry Use 2.0 - 2.2 equivalents of the brominating agent (e.g., NBS or Br₂).Precisely controlling the molar equivalents is the most effective way to prevent both under- and over-bromination. Using a slight excess ensures full conversion of the mono-bromo intermediate. [4]
Temperature Add the brominating agent slowly at 0-5 °C. Allow the reaction to warm to room temperature and stir until completion.Low temperature moderates the initial, highly exothermic bromination, preventing runaway reactions and degradation. The subsequent warming provides enough energy for the second, slower bromination step. [3][7]
Addition Rate Add the brominating agent dropwise or in small portions over an extended period (e.g., 30-60 minutes).Slow addition maintains a low instantaneous concentration of the electrophile, which disfavors over-bromination and allows for better temperature control.
Reaction Monitoring Monitor the reaction progress by TLC or LC-MS.This is crucial for determining the optimal reaction time. The goal is to stop the reaction when the mono-brominated intermediate is fully consumed but before significant over-bromination occurs.

Experimental Protocols

Protocol 1: Synthesis of this compound via NBS

This protocol is a representative procedure synthesized from literature best practices. [3][4]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-aminopyrazine (1.0 eq) in acetonitrile (10-15 mL per gram of starting material).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 2.1 eq) in acetonitrile. Add this solution dropwise to the cooled 2-aminopyrazine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., using 30% Ethyl Acetate in Hexanes). The reaction is complete when the spot corresponding to the mono-brominated intermediate has disappeared.

  • Workup: Quench the reaction by pouring the mixture into a saturated aqueous solution of sodium thiosulfate. Stir for 10 minutes to neutralize any remaining NBS.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

Protocol 2: Thin-Layer Chromatography (TLC) Analysis
  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase (Eluent): A starting point is 30:70 Ethyl Acetate/Hexanes. Adjust polarity as needed.

  • Visualization: UV light (254 nm). The pyrazine ring is UV-active.

  • Expected Rf Values:

    • 2-Aminopyrazine (Starting Material): Highest Rf (most polar, but travels further in some systems due to interactions).

    • 2-Amino-5-bromopyrazine (Intermediate): Intermediate Rf.

    • This compound (Product): Lowest Rf (least polar).

    • Note: Rf values are highly dependent on the exact conditions. Run standards for confirmation.

References

  • Ellingson, R. C., & Henry, R. L. (1949). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxyprazine. Journal of the American Chemical Society, 71(4), 1257-1259. [Link]

  • den Hertog, H. J., & Overhoff, J. (1950). The bromination of 2-aminopyridine in the gas phase at 500°. Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-474. [Link]

  • American Cyanamid Company. (1952). Halogenation of 2-aminopyrimidines.
  • Thieme Chemistry. (2019). Mono- and Dihalogenation of 2-Aminopyrazine. Synfacts, 15(08), 0841. [Link]

  • Sato, N. (1982). Studies on pyrazines, 8. An improved syntheses of 2‐amino‐3,5‐dibromo‐ and 2‐amino‐5‐bromopyrazines. Journal of Heterocyclic Chemistry, 19(3), 673-674. [Link]

  • Bradford, L., et al. (1947). 2,3-Diaminopyridine. Organic Syntheses, 27, 26. [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]

  • Pujol, M. D., et al. (2019). Efficient Halogenation of 2-Aminopyrazine. Synlett, 30(15), 1779-1783. [Link]

  • Reddit User Discussion. (2022). Bromination Help. r/Chempros. [Link]

  • Reddit User Discussion. (2015). Can not get the selectivity of a aromatic bromination to behave, also low yielding. r/chemistry. [Link]

  • Boehringer Ingelheim. (1985). Process for the preparation of 2-amino-3,5-dibromobenzyl amines.
  • Beilstein-Institut. (2022). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 18, 1146-1153. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Chemistry LibreTexts. (2023). 5.4: Hydrolysis Reactions. [Link]

  • MDPI. (2022). Synthesis of Amino-Acid-Based Nitroalkenes. Organics, 3(1), 29-45. [Link]

  • CNIPA. (2016). Preparation method of 2-amino-5-methyl-6-bromopyridine.
  • Procházková, E., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23(8), 3745-3757. [Link]

  • Wang, L., et al. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. European Journal of Organic Chemistry, 2014(23), 5011-5015. [Link]

  • Bayer AG. (2004). Process for the preparation of N-(amino-4, 6-dihalo-pyrimidine) formamides.
  • Boyd, D. R., & Neill, D. C. (1987). Hydrolysis of oxaziridines. Part 4. The effects of substituents on the kinetics and mechanisms of the acid-catalysed reactions. Journal of the Chemical Society, Perkin Transactions 2, 1987, 1339-1345. [Link]

  • Jovanovic, M. V., & Biehl, E. R. (1984). Bromination of 10-phenylphenothiazine and 10-phenylphenoxazine. The Journal of Organic Chemistry, 49(11), 1905–1908. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling with 5,6-Dibromopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 5,6-Dibromopyrazin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the unique challenges presented by this electron-deficient, di-halogenated, and amino-substituted heteroaromatic substrate. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of this compound

This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors.[1] However, its structure presents a trifecta of common Suzuki coupling challenges:

  • Catalyst Inhibition: The lone pairs on the pyrazine nitrogens and the exocyclic amine can coordinate to the palladium center, acting as catalyst poisons and halting the catalytic cycle.[2][3]

  • Substrate Reactivity: As a di-halogenated pyrazine, the C-Br bonds are on an electron-deficient ring, which generally facilitates the oxidative addition step. However, the presence of the electron-donating amino group can modulate this reactivity.

  • Selectivity: The presence of two bromine atoms at the C5 and C6 positions raises the critical question of achieving selective mono-arylation versus di-arylation.

This guide addresses these issues head-on in a practical, question-and-answer format.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My reaction has stalled. I'm seeing mostly unreacted starting material with very low conversion. What's going wrong?

A1: Low or no conversion is the most common issue and almost always points to catalyst inhibition or an insufficiently active catalyst system.

The primary culprit is the coordination of the nitrogen atoms from the pyrazine ring and the amino group to the palladium(0) active catalyst.[3] This forms a stable complex that prevents the palladium from entering the catalytic cycle via oxidative addition.

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You need bulky, electron-rich phosphine ligands that promote the reductive elimination step and stabilize the active Pd(0) species without being easily displaced by the substrate's nitrogens.[2]

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, or RuPhos are industry standards for coupling heteroaryl amines.[3][4] They create a sterically hindered environment around the palladium, which can disfavor the binding of the aminopyrazine.

  • Choice of Palladium Precatalyst: While traditional sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can work, modern precatalysts (e.g., XPhos Pd G3/G4) are often superior. These form the active Pd(0) species more cleanly and efficiently at lower temperatures, minimizing side reactions and decomposition pathways.

  • Increase Catalyst Loading: As a last resort for overcoming partial inhibition, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes provide enough active catalyst to achieve conversion.[3] However, this is not ideal for cost and downstream purification.

Q2: I'm struggling with selectivity. How can I favor mono-arylation over di-arylation?

A2: Achieving selective mono-arylation requires careful control over stoichiometry and reaction conditions.

The two bromine atoms on the pyrazine ring may have slightly different electronic environments, but controlling selectivity is primarily a kinetic challenge.

Strategies for Mono-arylation:

  • Stoichiometry: The most straightforward approach is to use a slight deficiency or an exact equivalent of the boronic acid (e.g., 0.9 to 1.05 equivalents relative to the dibromopyrazine). This starves the reaction of the coupling partner after the first arylation has occurred.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed and the desired mono-arylated product is maximized. Lowering the temperature can sometimes increase the kinetic difference between the first and second coupling events.

  • Slow Addition: Adding the boronic acid solution slowly over several hours via syringe pump can maintain a low instantaneous concentration, further favoring the mono-substituted product.

Q3: My reaction is messy. I'm seeing significant side products like homocoupling of my boronic acid and dehalogenation. How can I minimize these?

A3: Side product formation is typically linked to oxygen contamination, suboptimal base choice, or moisture.

  • Homocoupling (Biaryl Formation): This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), initiating a different catalytic cycle that leads to homocoupling.[2][5][6]

    • Solution: Ensure rigorous degassing of your solvent and reaction vessel. Purge the flask with an inert gas (Argon or Nitrogen) for at least 15-20 minutes before adding the catalyst.[1] Maintaining a positive inert gas pressure throughout the reaction is crucial.

  • Dehalogenation (Protodeboronation & C-Br Reduction):

    • Protodeboronation: The boronic acid is replaced by a proton, typically from water.[2] This is a common issue with heteroaryl boronic acids. Using more stable boronate esters (e.g., pinacol esters) can mitigate this.[3][6]

    • Reductive Dehalogenation: The starting material's C-Br bond is reduced to a C-H bond. This can be caused by hydride sources in the reaction mixture (e.g., certain solvents or bases) or side reactions on the catalyst.[6]

    • Solution: Use a high-purity, dry base. While some water is often beneficial or required depending on the solvent/base system (e.g., with K₂CO₃ in dioxane), excessive water can promote these side reactions. Ensure your organic solvent is anhydrous if the protocol calls for it.

Q4: What is a reliable starting point for my reaction conditions (catalyst, base, solvent)?

A4: A robust starting point for this substrate class involves a modern precatalyst/ligand system and an appropriate base/solvent combination.

While every specific coupling partner may require fine-tuning, the following conditions have proven successful for challenging amino-heteroaryl halides.

ComponentRecommendationRationale & Key Considerations
Pd Precatalyst XPhos Pd G3 (or G4)Provides a reliable source of active Pd(0)L₁ species. Highly active for challenging substrates.[7]
Ligand XPhosBulky, electron-rich ligand that accelerates reductive elimination and resists catalyst inhibition by the substrate.[4]
Base K₃PO₄ or Cs₂CO₃Moderately strong, non-nucleophilic bases are often effective. K₃PO₄ is a common choice for difficult couplings.[2][3] Cs₂CO₃ can be superior but is more expensive.[8]
Solvent 1,4-Dioxane/H₂O or t-Amyl AlcoholDioxane with a small amount of water is a classic system that works well with phosphate bases.[9] Anhydrous solvents like t-Amyl alcohol can also be excellent and sometimes minimize protodeboronation.[10]
Temperature 80–110 °CA good starting range to ensure sufficient thermal energy for the catalytic cycle without causing significant decomposition.

Visualized Workflows & Mechanisms

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is key to diagnosing issues related to specific steps (e.g., failure in oxidative addition or transmetalation).

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[1]

Troubleshooting Decision Tree

When a reaction fails, a systematic approach is necessary. Use this decision tree to guide your troubleshooting process.

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

Experimental Protocols

Protocol 1: General Starting Point for Mono-Arylation

This protocol provides a robust set of initial conditions for the mono-arylation of this compound.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic Acid (1.1 eq.)

  • XPhos Pd G3 (2 mol%)

  • XPhos (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 eq.)

  • Anhydrous 1,4-Dioxane

  • Degassed Deionized Water

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the XPhos Pd G3 precatalyst and the additional XPhos ligand.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe to create a 10:1 dioxane:water solvent mixture. The typical reaction concentration is 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the disappearance of the starting material and the appearance of the mono- and di-substituted products.

  • Work-up: Once the desired conversion is reached, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Protocol for Rapid Screening

Microwave irradiation can significantly accelerate reaction times and is excellent for rapid optimization of conditions.[1][11]

Materials:

  • This compound (1.0 eq.)

  • Arylboronic Acid (1.2 eq.)

  • (A-taphos)₂PdCl₂ or similar modern catalyst (3 mol%)

  • Cesium Fluoride (CsF) or Cesium Carbonate (Cs₂CO₃) (2.5 eq.)

  • Dimethoxyethane (DME) / Water (4:1)

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst. Add a magnetic stir bar.

  • Solvent Addition: Add the DME/water solvent mixture.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100-120 °C for 15-45 minutes.

  • Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.

References

Purification challenges of 5,6-Dibromopyrazin-2-amine and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5,6-Dibromopyrazin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this key intermediate in a highly pure form. Here, we address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles and practical laboratory experience.

Diagram: Purification Workflow Decision Tree

This diagram outlines the decision-making process for selecting a suitable purification strategy for crude this compound.

Purification_Workflow start Crude this compound check_purity Assess Purity & Impurity Profile (TLC, LC-MS, NMR) start->check_purity recrystallization Recrystallization check_purity->recrystallization High Purity (>90%) Minor Impurities column_chromatography Column Chromatography check_purity->column_chromatography Low Purity (<90%) Multiple Impurities Isomeric Impurities acid_base_extraction Acid-Base Extraction check_purity->acid_base_extraction Significant Non-Basic Starting Material Present recrystallization->column_chromatography Fails or Low Yield final_product Pure this compound recrystallization->final_product Successful column_chromatography->final_product Successful acid_base_extraction->column_chromatography Further Purification Needed

Caption: Decision tree for selecting a purification method for this compound.

Frequently Asked Questions (FAQs)

General Purity Issues

Q1: My isolated this compound is a yellow or brownish solid, not the expected off-white color. What is the cause and how can I fix it?

A1: Discoloration in halogenated amines is a common sign of oxidation.[1] The pyrazine ring and the amine group are susceptible to oxidation, which can be exacerbated by exposure to air, light, or trace metal impurities.

  • Solution 1: Recrystallization with Activated Charcoal. Dissolve the crude product in a suitable hot solvent (see Recrystallization section for solvent selection) and add a small amount of activated charcoal (typically 1-2% w/w). The charcoal will adsorb the colored, oxidized impurities. Hot filter the solution to remove the charcoal and allow the filtrate to cool and crystallize.

  • Solution 2: Distillation (for related liquid compounds). While this compound is a solid, related liquid halogenated amines can be purified by vacuum or steam distillation. Adding a small amount of zinc dust can help prevent oxidation during heating.[1]

Q2: My NMR/LC-MS analysis shows the presence of mono-brominated and/or tri-brominated pyrazine species. How can I remove these?

A2: The presence of under- or over-brominated impurities is a common issue in the synthesis of halogenated aromatic compounds.[1][2] These impurities often have very similar polarities to the desired product, making separation challenging.

  • Primary Solution: Column Chromatography. This is the most effective method for separating compounds with small differences in polarity. A carefully optimized silica gel column with a suitable eluent system will be necessary. (See the Column Chromatography Troubleshooting Guide below for a detailed protocol).

  • Preventative Measure: During synthesis, carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide or Bromine) and the reaction temperature to minimize the formation of these side products.[1][2] Slow, dropwise addition of the brominating agent is recommended to avoid localized high concentrations.[1]

Recrystallization Challenges

Q3: I'm having trouble finding a suitable solvent for the recrystallization of this compound. What are some good starting points?

A3: A good recrystallization solvent should fully dissolve the compound at an elevated temperature but have low solubility at cooler temperatures.[3] For pyrazine derivatives, which are polar molecules, a range of solvents can be effective.[3]

  • Recommended Solvents: Based on the polarity of similar compounds, good starting points for solvent screening include:

    • Alcohols (Ethanol, Methanol, Isopropanol)

    • Ethyl Acetate

    • Acetonitrile

    • Mixtures such as Hexane/Ethyl Acetate or Hexane/Acetone.[4]

  • Solvent Screening Protocol:

    • Place a small amount of the crude product in a test tube.

    • Add a few drops of the solvent and observe solubility at room temperature. The ideal solvent will not dissolve the compound at this stage.

    • Heat the mixture. The compound should fully dissolve.

    • Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

Q4: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute is insoluble in the solvent below its melting point.

  • Solution 1: Use a larger volume of solvent. This can sometimes prevent the saturation point from being reached at a temperature above the compound's melting point.

  • Solution 2: Lower the temperature at which crystallization begins. Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization at a lower temperature.

  • Solution 3: Switch to a different solvent system. A lower boiling point solvent or a solvent mixture may be more effective.

Column Chromatography Challenges

Q5: My this compound is streaking or tailing on the silica gel column. How can I improve the peak shape?

A5: Amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and potential product degradation.[5]

  • Solution 1: Add a basic modifier to the eluent. Incorporating a small amount of a competing base, such as triethylamine (0.1-1%) or ammonia in methanol, into the mobile phase can neutralize the acidic sites on the silica gel and significantly improve peak shape.[5]

  • Solution 2: Use an alternative stationary phase.

    • Neutral Alumina: This is less acidic than silica and can be a good alternative for the purification of basic compounds.[1]

    • Amine-functionalized Silica: Commercially available amino-functionalized silica columns are specifically designed for the purification of basic compounds and can provide excellent separation.[5]

Q6: I am unable to separate the isomeric impurity, 3,5-Dibromopyrazin-2-amine, from my desired 5,6-dibromo isomer. What can I do?

A6: Separating structural isomers can be very challenging due to their similar physical properties.

  • Solution 1: Optimize the mobile phase. A shallow gradient of a polar solvent in a non-polar solvent (e.g., a slow increase of ethyl acetate in hexanes) can enhance the separation.

  • Solution 2: Consider High-Performance Liquid Chromatography (HPLC). For difficult separations, preparative HPLC with a suitable column (e.g., a C18 column for reversed-phase or a specialized chiral column if applicable for derivatives) may be necessary to achieve baseline separation.[6]

Troubleshooting Guides: Detailed Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a step-by-step guide for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if needed to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol outlines a method for purifying this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture, with 0.5% triethylamine)

  • Chromatography column

  • Sand

  • Cotton or glass wool

Procedure:

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin elution, collecting fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) to elute the compounds.

  • Fraction Analysis:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

Parameter Recommendation Rationale
Recrystallization Solvent Ethanol, Ethyl Acetate, or Hexane/EtOAc mixtureBalances polarity for good solubility when hot and poor solubility when cold.[3][4]
Column Chromatography Stationary Phase Silica Gel (with 0.1-1% Et3N in eluent) or Neutral AluminaStandard choice for many organic compounds. The basic additive passivates acidic sites. Alumina is a less acidic alternative.[1][5]
Column Chromatography Mobile Phase Hexanes/Ethyl Acetate GradientAllows for the separation of compounds with a range of polarities.
TLC Rf for Column Chromatography 0.2 - 0.3Provides optimal separation and reasonable elution time.

Diagram: Column Chromatography Troubleshooting

This diagram illustrates common issues and solutions during the column chromatography of this compound.

Column_Troubleshooting start Column Chromatography of This compound issue1 Problem: Streaking/Tailing Peaks start->issue1 issue2 Problem: Poor Separation of Isomers start->issue2 issue3 Problem: Product Not Eluting start->issue3 solution1a Solution: Add 0.1-1% Triethylamine to Eluent issue1->solution1a solution1b Solution: Use Neutral Alumina or Amine-Functionalized Silica issue1->solution1b solution2a Solution: Use a Shallow Gradient issue2->solution2a solution2b Solution: Consider Preparative HPLC issue2->solution2b solution3 Solution: Gradually Increase Eluent Polarity issue3->solution3

Sources

Technical Support Center: Synthesis of 5,6-Dibromopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5,6-Dibromopyrazin-2-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve the yield and purity of your reactions. As a crucial building block in medicinal chemistry, mastering the synthesis of this compound is essential for advancing drug discovery programs.

Reaction Overview & Mechanism

The synthesis of this compound is typically achieved via the direct electrophilic bromination of 2-aminopyrazine. The amino group (-NH₂) is an activating group, which directs the electrophilic substitution to the ortho and para positions. In the pyrazine ring, the nitrogen atoms are deactivating, making the C-3 and C-5 positions the most electron-rich and susceptible to attack. However, due to steric hindrance and electronic effects, bromination preferentially occurs at the C-5 and C-6 positions.

The reaction generally proceeds in two steps:

  • Monobromination: The first bromine atom adds to the C-5 position.

  • Dibromination: The second bromine atom adds to the C-6 position, yielding the desired product.

Controlling the stoichiometry of the brominating agent is critical to prevent the formation of under- or over-brominated byproducts.

ReactionMechanism cluster_main Electrophilic Bromination Pathway Start 2-Aminopyrazine Mono 5-Bromo-2-aminopyrazine (Intermediate) Start->Mono + 1 eq. 'Br+' Di 5,6-Dibromo-2-aminopyrazine (Target Product) Mono->Di + 1 eq. 'Br+' Tri 3,5,6-Tribromo-2-aminopyrazine (Over-bromination byproduct) Di->Tri + Excess 'Br+' (Harsh Conditions)

Caption: Reaction pathway for the synthesis of this compound.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis.

Q1: My final yield is consistently low. What are the most likely causes?

A1: Low yield is a frequent issue and can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, sub-optimal temperature, or poor reagent quality. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sub-optimal Stoichiometry: Using less than two equivalents of the brominating agent (e.g., N-Bromosuccinimide - NBS) will result in a mixture containing the starting material and the monobrominated intermediate.

  • Product Loss During Work-up: The product is an amine and can have some solubility in acidic aqueous layers. Ensure your aqueous phase is sufficiently basic (pH > 8) during extraction to keep the product in its neutral, more organic-soluble form.

  • Degradation: Overheating or prolonged exposure to harsh acidic conditions can lead to product degradation.

Q2: My TLC/LC-MS shows multiple spots. What are the common impurities?

A2: The most common impurities are:

  • Starting Material (2-Aminopyrazine): Indicates an incomplete reaction.

  • 5-Bromo-2-aminopyrazine (Monobrominated Intermediate): This is very common if less than two full equivalents of the brominating agent were used or if the reaction time was too short.

  • 3,5,6-Tribromo-2-aminopyrazine (Over-brominated Product): This occurs when an excess of the brominating agent is used, or the reaction temperature is too high, leading to further bromination at the C-3 position.

Q3: The reaction seems to have stalled. My starting material is not being consumed after several hours. What should I do?

A3: A stalled reaction is often due to the deactivation of the brominating agent or insufficient activation of the substrate.

  • Check Brominating Agent: If using NBS, ensure it is of high purity. Old or impure NBS can be less reactive. It can be purified by recrystallization from hot water[1].

  • Solvent Choice: Acetonitrile has been reported as an ideal solvent for this type of halogenation[2]. If you are using a less polar solvent, the reaction may be sluggish.

  • Temperature: While high temperatures can cause over-bromination, the reaction may require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate. Start at room temperature and gradually increase if needed, while carefully monitoring for byproduct formation.

Q4: Should I use elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)?

A4: While both can be effective, NBS is highly recommended for several reasons:

  • Safety and Handling: NBS is a crystalline solid that is much easier and safer to handle than highly corrosive and volatile liquid bromine[3][4].

  • Selectivity: NBS provides a low, steady concentration of electrophilic bromine, which helps to minimize over-bromination and other side reactions that can occur with the high reactivity of bulk Br₂[3][5].

  • Byproducts: The succinimide byproduct from NBS is generally easier to remove during work-up than residual bromine or HBr.

In-Depth Troubleshooting Guide

Use this guide for a systematic approach to diagnosing and solving reaction problems.

TroubleshootingWorkflow cluster_workflow Troubleshooting Workflow cluster_analysis Analysis Results cluster_solutions Corrective Actions Start Problem Observed: Low Yield or Purity Analyze Analyze Reaction Mixture (TLC, LC-MS) Start->Analyze UnreactedSM High % of Starting Material and/or Monobromo Analyze->UnreactedSM Incomplete Reaction OverBrom Significant Over-bromination (Tribromo product) Analyze->OverBrom Reaction Too Aggressive Complex Complex Mixture/ Degradation Analyze->Complex Harsh Conditions Sol_Incomplete Increase Reaction Time Verify Reagent Stoichiometry (2.1 eq. NBS) Increase Temperature Gradually (to 40-50°C) UnreactedSM->Sol_Incomplete Sol_OverBrom Reduce NBS to 2.05 eq. Run at Lower Temperature (0°C to RT) Ensure Slow, Portion-wise Addition of NBS OverBrom->Sol_OverBrom Sol_Complex Check pH (avoid strong acid) Lower Reaction Temperature Use a Milder Solvent Complex->Sol_Complex

Caption: A systematic workflow for troubleshooting common synthesis issues.

Symptom Potential Cause Scientific Rationale Recommended Actions & Protocols
Low Yield with Unreacted Starting Material 1. Insufficient Brominating Agent2. Low Reaction Temperature3. Deactivated ReagentThe pyrazine ring is electron-deficient and requires sufficient electrophilic pressure to achieve disubstitution. Low temperatures can reduce the reaction rate below a practical level.Action: Increase the amount of NBS to 2.1 equivalents. Run the reaction at a slightly elevated temperature (e.g., 40°C) and monitor by TLC. Ensure your NBS is pure and dry.
Low Yield with Monobromo and Dibromo Mixture Incorrect StoichiometryThe energy barrier for the second bromination is higher than the first. A stoichiometric amount of brominating agent is required to drive the reaction to the desired dibrominated product.Action: Carefully measure and add at least 2.05 equivalents of NBS. Consider adding the NBS in two portions: the first 1.05 eq., stir for 1-2 hours, then add the second 1.0 eq.
Product is Dark/Oily, Difficult to Purify 1. Over-bromination2. Reaction Temperature Too High3. Degradation during work-upHigh temperatures and excess brominating agent can lead to the formation of a tribrominated species and other colored byproducts[6]. Aminopyrazines can be sensitive to strong acids or bases at elevated temperatures.Action: Perform the reaction at room temperature or below. Add NBS portion-wise to control the exotherm. During work-up, avoid strong acids and ensure neutralization is done at a low temperature (ice bath).
Reaction Fails to Initiate Poor Solvent ChoiceThe polarity of the solvent can significantly affect the rate of electrophilic aromatic substitution.[2]Action: Switch to acetonitrile or DMF as the solvent. These polar aprotic solvents are known to facilitate this type of bromination effectively.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity based on established methodologies[7].

Materials:

  • 2-Aminopyrazine (1.0 eq.)

  • N-Bromosuccinimide (NBS) (2.1 eq.)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aq. NaCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrazine (1.0 eq.).

  • Dissolution: Add anhydrous acetonitrile (approx. 10-15 mL per gram of 2-aminopyrazine). Stir until all the solid has dissolved.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (2.1 eq.) portion-wise over 20-30 minutes. Rationale: Portion-wise addition at low temperature helps to control the reaction exotherm and minimize the formation of byproducts.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexanes). The reaction is complete when the starting material and monobrominated intermediate are no longer visible.

  • Quenching: Once complete, cool the mixture in an ice bath. Quench the reaction by slowly adding saturated aqueous sodium thiosulfate to consume any remaining active bromine.

  • Work-up:

    • Add saturated aqueous sodium bicarbonate to neutralize the solution (check with pH paper to ensure pH > 8).

    • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x volumes).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if significant impurities are present.

References

  • Organic Syntheses. (n.d.). 2-bromopyridine. Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (2016). CN105622526A - Preparation method of 2-aminopyrazine derivatives.
  • Thieme Chemistry. (n.d.). Mono- and Dihalogenation of 2-Aminopyrazine. Retrieved from [Link]

  • BIOSYNCE. (2025). What are the side-reactions in pyrazine synthesis?. BIOSYNCE Blog. Retrieved from [Link]

  • Google Patents. (1981). US4291165A - Process for making 2-bromopyridine.
  • Reactions. (n.d.). Understanding the Mechanisms: How NBS Achieves Selective Bromination. Retrieved from [Link]

  • ResearchGate. (1951). The bromination of 2-aminopyridine in the gas phase at 500°. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization for the bromination step. Retrieved from [Link]

  • Royal Society of Chemistry. (1967). Pyrazolo-as-triazines. Part II. Bromination. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. WordPress. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • MDPI. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Pyrazines. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selectfluor-promoted electrophilic aromatic halogenation: a general strategy for iodination and bromination via oxidative halide activation. Organic Chemistry Frontiers. Retrieved from [Link]

Sources

Preventing byproduct formation in 5,6-Dibromopyrazin-2-amine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5,6-Dibromopyrazin-2-amine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. The bromination of 2-aminopyrazine is a powerful transformation, but it is often plagued by challenges related to selectivity and byproduct formation. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction for high yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses the most frequent problems encountered during the synthesis of this compound. Each answer explains the underlying chemical principles and provides actionable solutions.

Question 1: My final product is contaminated with a significant amount of mono-brominated byproduct (e.g., 5-bromo- or 6-bromopyrazin-2-amine). How can I drive the reaction to full conversion?

Answer: This is a classic issue of incomplete reaction, typically stemming from insufficient brominating agent or suboptimal reaction conditions. The formation of the first C-Br bond slightly deactivates the pyrazine ring, making the second bromination slower.

Causality & Solution:

  • Stoichiometry is Critical: The primary cause is an inadequate amount of the brominating agent. While theoretically 2.0 equivalents are needed, side reactions and reagent degradation often necessitate a slight excess.

    • Recommendation: Increase the stoichiometry of your brominating agent (e.g., N-Bromosuccinimide - NBS) to 2.1 - 2.3 equivalents relative to 2-aminopyrazine. This ensures a sufficient concentration of the electrophile is available to drive the second bromination to completion. The impact of stoichiometry is summarized in the table below.

  • Reaction Time and Temperature: If the reaction is run at too low a temperature or for too short a duration, it may stall after the first bromination.

    • Recommendation: Monitor the reaction progress using TLC or LC-MS. If the reaction stalls with significant mono-bromo intermediate remaining, consider extending the reaction time or cautiously increasing the temperature in small increments (e.g., from 25°C to 40°C). Be aware that higher temperatures can promote other side reactions.

Table 1: Representative Effect of NBS Stoichiometry on Product Distribution

NBS Equivalents2-Aminopyrazine (%)Mono-bromo Byproduct (%)5,6-Dibromo Product (%)
1.9~5~30~65
2.05<1~15~84
2.2 <1 <2 >97

Question 2: My reaction mixture is turning dark brown or black, resulting in a low yield of insoluble, tar-like material. What is causing this decomposition?

Answer: The formation of tar or polymeric material is a clear sign of product or starting material degradation. This is typically caused by overly harsh reaction conditions, particularly excessive heat or acidity. The pyrazine ring, while aromatic, can be susceptible to decomposition under forcing conditions.[1]

Causality & Solution:

  • Temperature Control: Exothermic reactions during the addition of the brominating agent can cause localized "hot spots," leading to decomposition.

    • Recommendation: Maintain strict temperature control throughout the reaction. Pre-cool the solution of 2-aminopyrazine to 0°C before slowly adding the brominating agent portion-wise or as a solution. Use an ice bath to manage the exotherm and maintain the reaction temperature between 0-25°C.[2]

  • Choice of Brominating Agent: Elemental bromine (Br₂) is highly reactive and generates HBr as a byproduct. The resulting increase in acidity can catalyze polymerization and degradation.

    • Recommendation: Use N-Bromosuccinimide (NBS) as the brominating agent.[3] NBS is a solid that is easier to handle and generally provides a milder, more controlled reaction, reducing the formation of highly acidic byproducts.

  • Atmosphere: Reactions open to the air can introduce moisture, which can react with some Lewis acid catalysts or brominating agents, leading to undesirable side reactions.

    • Recommendation: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture and oxygen, thereby improving the reaction's cleanliness.

Question 3: I am isolating the wrong dibromo-isomer, primarily 3,5-dibromopyrazin-2-amine, instead of the desired 5,6-isomer. How can I improve regioselectivity?

Answer: Regioselectivity in this system is a delicate balance between the directing effects of the activating amino group and the deactivating effects of the two ring nitrogens. The amino group is a powerful ortho, para-director, favoring substitution at the C3 and C5 positions. Achieving substitution at C6 requires overcoming this electronic preference.

Causality & Solution:

  • Steric Hindrance: The choice of solvent and brominating agent can influence the steric bulk of the electrophilic species. A bulkier electrophile may be sterically hindered from attacking the C3 position, which is adjacent to the amino group, thereby favoring attack at the less hindered C5 and C6 positions.

  • Solvent Effects: Solvent choice can significantly influence reaction outcomes. Acetonitrile has been reported as an ideal solvent for achieving high yields in the halogenation of 2-aminopyrazine.[4]

    • Recommendation: Switch to a less polar aprotic solvent or a solvent known to promote the desired selectivity. Acetonitrile is an excellent starting point. Avoid highly polar, protic solvents like acetic acid if isomer control is an issue, as they can alter the nature of the brominating species.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common issues in the synthesis.

Caption: A logical workflow for troubleshooting byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the bromination of 2-aminopyrazine?

The reaction proceeds via a standard electrophilic aromatic substitution (EAS) mechanism.[5][6] The electron-donating amino group activates the pyrazine ring towards electrophilic attack. The brominating agent (e.g., NBS) generates an electrophilic bromine species (Br⁺). The π-electrons of the pyrazine ring attack the Br⁺, forming a resonance-stabilized carbocation intermediate known as a sigma complex. A base then removes a proton from the carbon bearing the bromine, restoring aromaticity and yielding the brominated product. The formation of byproducts occurs when this attack happens at undesired positions or only once instead of twice.

Proposed Mechanism Diagram

G cluster_0 Reaction Pathway cluster_1 Byproduct Pathways A 2-Aminopyrazine B + Br+ (from NBS) C Sigma Complex (Attack at C5) A->C Step 1a D 5-Bromo-2-aminopyrazine C->D Step 1b (-H+) E + Br+ (from NBS) F Sigma Complex (Attack at C6) D->F Step 2a H Mono-bromo Byproduct (Reaction Stops) D->H Insufficient NBS I Sigma Complex (Attack at C3) D->I Alternative Attack G Desired Product: This compound F->G Step 2b (-H+) J Isomeric Byproduct: 3,5-Dibromopyrazin-2-amine I->J -H+

Caption: Mechanism of bromination and common byproduct pathways.

Q2: How critical is the purity of the starting 2-aminopyrazine?

Extremely critical. Impurities in the starting material can interfere with the reaction, consume the brominating agent, and lead to the formation of additional, often difficult-to-remove byproducts. For instance, any residual nucleophilic impurities could react with NBS. It is highly recommended to use 2-aminopyrazine with >98% purity or to purify it by recrystallization or sublimation before use.

Q3: Can I use a catalyst like FeBr₃ or AlCl₃?

For this specific substrate, a Lewis acid catalyst is generally not required and is often detrimental. The amino group is a sufficiently strong activating group to promote bromination. Adding a strong Lewis acid can actually decrease the yield by complexing with the nitrogen atoms of the pyrazine ring and the amino group, which deactivates the ring towards electrophilic attack and can promote degradation.[6]

Recommended Experimental Protocol

This protocol is designed to maximize the yield of this compound while minimizing byproduct formation.

Protocol 1: High-Selectivity Synthesis using NBS in Acetonitrile

Materials:

  • 2-Aminopyrazine (1.0 eq)

  • N-Bromosuccinimide (NBS) (2.2 eq)

  • Acetonitrile (ACS Grade)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Ethyl Acetate

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-aminopyrazine (1.0 eq).

  • Dissolution: Add acetonitrile (approx. 10-15 mL per gram of 2-aminopyrazine) and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add NBS (2.2 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature (approx. 20-25°C) and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) or LC-MS to confirm the consumption of the starting material and mono-bromo intermediate.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C. Cautiously quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining active bromine species, followed by saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a pure solid.

References

Technical Support Center: Reaction Monitoring for 5,6-Dibromopyrazin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6-Dibromopyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on reaction monitoring and troubleshooting. The synthesis of halogenated pyrazines is a critical step in the development of many pharmaceutical compounds, and robust analytical monitoring is paramount to ensuring reaction success, optimizing yield, and maintaining purity. This resource is structured to address common challenges and frequently asked questions encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for monitoring the synthesis of this compound?

A1: The primary techniques for monitoring the bromination of 2-aminopyrazine to form this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation of the final product and can be used to assess the reaction mixture's composition.[3][4][5]

Q2: Why is it crucial to monitor this reaction closely?

A2: Close monitoring is essential for several reasons:

  • Preventing Over-bromination: The pyrazine ring is susceptible to the addition of multiple bromine atoms. Failure to stop the reaction at the appropriate time can lead to the formation of tri- or even tetra-brominated species, which can be difficult to separate from the desired product.

  • Ensuring Complete Consumption of Starting Material: Unreacted 2-aminopyrazine or the mono-brominated intermediate (5-bromo-2-aminopyrazine) can complicate purification.

  • Detecting Side Reactions: The reaction conditions can sometimes lead to the formation of unexpected byproducts. Early detection allows for adjustments to the reaction parameters.

  • Optimizing Reaction Time and Yield: By tracking the formation of the product and the disappearance of reactants, you can determine the optimal reaction time to maximize yield and minimize impurity formation.

Q3: How do I choose between TLC, HPLC, and GC-MS for reaction monitoring?

A3: The choice of technique depends on the resources available and the level of detail required.

  • TLC is a rapid, inexpensive, and straightforward method for qualitative analysis.[6] It is excellent for quickly checking the presence of starting material, product, and major byproducts.

  • HPLC offers quantitative analysis with high resolution and sensitivity, making it ideal for accurately determining the percentage conversion and identifying minor impurities.[1][7]

  • GC-MS provides both quantitative data and mass information, which is extremely useful for identifying unknown byproducts.[8][9][10] Given the volatility of pyrazines, GC-MS is a particularly powerful tool.[9][10]

A common workflow is to use TLC for frequent, rapid checks and then confirm the final reaction endpoint and purity with HPLC or GC-MS.

Q4: What are the expected intermediates in this synthesis?

A4: The primary intermediate is 5-bromo-2-aminopyrazine . Depending on the reaction conditions, you may also observe small amounts of 3,5-dibromopyrazin-2-amine as a regioisomeric byproduct.[11]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and monitoring of this compound.

Problem 1: My TLC plate shows multiple spots, and it's difficult to distinguish the product from byproducts.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for separating the components.

    • Solution: Experiment with different solvent systems. A common starting point for aminopyrazines is a mixture of ethyl acetate and hexanes. Gradually increase the polarity by increasing the proportion of ethyl acetate to improve the separation of more polar compounds.

  • Co-spotting of Reactants and Products: The Rf values of the starting material, intermediate, and product may be very close.

    • Solution: Prepare separate TLC plates for your starting material, a co-spot (a mixture of the reaction mixture and starting material), and the reaction mixture. This will help you definitively identify the starting material spot in your reaction lane.

  • Formation of Multiple Brominated Species: You may be seeing a mixture of mono-, di-, and tri-brominated pyrazines.

    • Solution: Use a more selective brominating agent or carefully control the stoichiometry of the bromine source. Lowering the reaction temperature can also improve selectivity.

Problem 2: The reaction appears to be stalled; I still see a significant amount of starting material after an extended period.

Possible Causes & Solutions:

  • Insufficient Brominating Agent: The brominating agent may have been consumed or is not active enough.

    • Solution: Add a small, additional portion of the brominating agent and continue to monitor the reaction. Ensure your brominating agent is fresh and has been stored correctly.

  • Low Reaction Temperature: The activation energy for the bromination may not be met at the current temperature.

    • Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while carefully monitoring for the formation of byproducts.

  • Poor Solubility: The starting material may not be fully dissolved in the reaction solvent.

    • Solution: Consider using a co-solvent to improve solubility or choose a more appropriate solvent for the reaction.

Problem 3: My HPLC/GC-MS analysis shows a low yield of the desired product and several unknown peaks.

Possible Causes & Solutions:

  • Over-bromination: As mentioned, this is a common issue.

    • Solution: Reduce the equivalents of the brominating agent used. Carefully monitor the reaction and quench it as soon as the starting material and mono-brominated intermediate are consumed.

  • Degradation of Product: this compound may be unstable under the reaction or workup conditions.[12]

    • Solution: Consider milder reaction conditions. During workup, avoid prolonged exposure to strong acids or bases. Ensure the product is stored in a cool, dark, and inert atmosphere.[13]

  • Side Reactions: The amine group can undergo side reactions.

    • Solution: Protecting the amine group with a suitable protecting group (e.g., Boc) before bromination can prevent unwanted side reactions.[14] The protecting group can then be removed in a subsequent step.

Problem 4: I am having difficulty purifying the final product.

Possible Causes & Solutions:

  • Similar Polarity of Product and Impurities: Byproducts may have similar polarities to this compound, making separation by column chromatography challenging.

    • Solution:

      • Optimize Chromatography: Experiment with different solvent gradients and stationary phases (e.g., alumina instead of silica gel).

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

      • Derivatization: In some cases, it may be beneficial to derivatize the crude product to alter its polarity, purify the derivative, and then remove the derivatizing group.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
  • Plate Preparation: Use silica gel 60 F254 precoated aluminum plates.[15]

  • Spotting: Using a capillary tube, spot the reaction mixture, the starting material (for reference), and a co-spot on the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). Ensure the chamber is saturated with the solvent vapors.[6]

  • Visualization: After the solvent front has reached the top of the plate, remove it and allow it to dry. Visualize the spots under a UV lamp at 254 nm.[15] The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.

Table 1: Example TLC Data

CompoundRf Value (30% EtOAc/Hexanes)UV Visualization
2-Aminopyrazine (Starting Material)~0.5Dark spot
5-Bromo-2-aminopyrazine (Intermediate)~0.4Dark spot
This compound (Product)~0.3Dark spot

Note: Rf values are approximate and can vary based on specific conditions.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Monitoring
  • Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction in the aliquot by adding a suitable reagent (e.g., sodium thiosulfate solution to remove excess bromine). Dilute the quenched aliquot with the mobile phase to an appropriate concentration.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is often effective.[16]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm or 280 nm).

  • Analysis: Inject the prepared sample. Monitor the chromatogram for the decrease in the peak corresponding to the starting material and the increase in the peak corresponding to the product. The peak areas can be used to calculate the percentage conversion.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Monitoring
  • Sample Preparation: Similar to HPLC, withdraw and quench a small aliquot of the reaction mixture. Dilute with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C.[8][9]

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • MS Detector: Electron Ionization (EI) mode is standard. Scan a mass range that includes the molecular ions of the starting material, intermediate, and product.

  • Analysis: Identify the peaks in the chromatogram based on their retention times and mass spectra. The relative peak areas can provide a semi-quantitative measure of the reaction progress.

Visual Workflows

Troubleshooting Workflow for Incomplete Reactions

troubleshooting_workflow start Incomplete Reaction Observed (TLC/HPLC/GC-MS) check_reagents Verify Activity & Stoichiometry of Brominating Agent start->check_reagents check_temp Assess Reaction Temperature start->check_temp check_solubility Evaluate Substrate Solubility start->check_solubility add_reagent Add More Brominating Agent check_reagents->add_reagent Reagent Issue Suspected increase_temp Increase Temperature Incrementally check_temp->increase_temp Temperature Too Low change_solvent Use Co-solvent or Alternative Solvent check_solubility->change_solvent Poor Solubility monitor_again Re-monitor Reaction Progress add_reagent->monitor_again increase_temp->monitor_again change_solvent->monitor_again monitor_again->start Issue Persists end Reaction Complete monitor_again->end Reaction Proceeds

Caption: A decision tree for troubleshooting incomplete reactions.

General Reaction Monitoring Workflow

monitoring_workflow start Start Reaction take_aliquot Take Reaction Aliquot at Timed Intervals start->take_aliquot tlc_analysis Rapid Qualitative Check (TLC) take_aliquot->tlc_analysis is_complete_tlc Starting Material Consumed on TLC? tlc_analysis->is_complete_tlc continue_reaction Continue Reaction is_complete_tlc->continue_reaction No quant_analysis Quantitative Analysis (HPLC or GC-MS) is_complete_tlc->quant_analysis Yes continue_reaction->take_aliquot is_complete_quant Conversion >95%? quant_analysis->is_complete_quant is_complete_quant->continue_reaction No workup Proceed to Workup and Purification is_complete_quant->workup Yes

Sources

Technical Support Center: Scaling Up the Synthesis of 5,6-Dibromopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6-Dibromopyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to confidently and successfully scale up this important chemical synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am performing the bromination of 2-aminopyrazine and observing a very low yield of the desired this compound. What could be the issue?

Answer:

Several factors can contribute to low product yield in this reaction. Let's break down the most common culprits and how to address them:

  • Insufficient Brominating Agent: The stoichiometry of the brominating agent is critical. To achieve dibromination, a sufficient excess of the brominating agent, typically N-Bromosuccinimide (NBS), is required.[1] Using only a slight excess may lead to the formation of the monobrominated product, 2-amino-5-bromopyrazine, as the major product.[1][2]

    • Solution: Increase the molar equivalents of NBS. For the synthesis of the dibrominated product, using at least 2.2 equivalents of NBS is recommended. Some protocols have reported success with up to 3.3 equivalents.[1]

  • Reaction Temperature: The reaction temperature plays a significant role in the reaction rate and selectivity. Room temperature conditions may favor the monobrominated product.[1]

    • Solution: Increase the reaction temperature. Heating the reaction mixture, for example, to 100°C, can promote the formation of the dibrominated product.[1] Microwave irradiation has also been shown to be effective in improving yields and reducing reaction times.[1][2]

  • Choice of Solvent: The solvent can significantly impact the solubility of the reagents and the reaction kinetics. While various solvents can be used, some are more effective than others.

    • Solution: Acetonitrile is often reported as the ideal solvent for this reaction, leading to good yields of both mono- and di-halogenated products.[1][2] Dichloromethane has also been used successfully.[3]

  • Purity of Reagents: The purity of the starting material, 2-aminopyrazine, and the brominating agent, NBS, is crucial. Impurities can lead to side reactions and lower yields.

    • Solution: Ensure the use of high-purity reagents. If the NBS appears yellow or brown, it may have decomposed and should be recrystallized before use.[4][5]

Issue 2: Formation of a Mixture of Products (Mono- and Di-brominated)

Question: My reaction is producing a mixture of 2-amino-5-bromopyrazine and this compound, and I'm struggling to isolate the desired dibrominated product. How can I improve the selectivity?

Answer:

Controlling the selectivity between mono- and di-bromination is a common challenge. Here’s how you can favor the formation of the desired this compound:

  • Stepwise Bromination: A highly effective method to achieve a clean dibrominated product is to first synthesize and isolate the monobrominated intermediate, 2-amino-5-bromopyrazine. This isolated product can then be subjected to a second bromination step to yield the desired this compound with high efficiency.[1]

  • Control of NBS Equivalents: As mentioned previously, the amount of NBS is a key factor.

    • For Monobromination: Use approximately 1.1 equivalents of NBS at room temperature.[1]

    • For Dibromination: Use a larger excess of NBS (e.g., 2.2 to 3.3 equivalents) and higher temperatures.[1]

  • Reaction Time and Temperature: Longer reaction times and higher temperatures will generally favor the formation of the di-substituted product. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying the final this compound from the reaction mixture. What are the recommended purification methods?

Answer:

Purification can indeed be challenging due to the presence of unreacted starting materials, the monobrominated intermediate, and other byproducts. Here are some effective purification strategies:

  • Column Chromatography: This is a very common and effective method for separating the desired product from impurities.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A mixture of ethyl acetate and hexanes is a common eluent system. The polarity of the eluent can be adjusted to achieve optimal separation.[3]

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an excellent final purification step to obtain a highly pure crystalline product. The choice of solvent will depend on the solubility of the product and impurities.

  • Filtration through a Pad of Silica Gel: For a quick purification to remove baseline impurities, filtering the reaction mixture through a pad of silica gel using an appropriate solvent can be effective.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

1. What is the best brominating agent for this synthesis?

N-Bromosuccinimide (NBS) is the most commonly used and recommended brominating agent for this reaction. It is a convenient and safer alternative to liquid bromine and generally provides good yields and selectivity.[1][4] Other brominating agents like phenyltrimethylammonium tribromide have also been reported for the bromination of similar heterocyclic amines.[6][7]

2. What are the key safety precautions to consider when scaling up this synthesis?

Scaling up any chemical reaction requires careful consideration of safety. For this synthesis, pay close attention to the following:

  • Handling of NBS: N-Bromosuccinimide is an irritant and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5]

  • Exothermic Reaction: Bromination reactions can be exothermic. When scaling up, add the brominating agent portion-wise to control the reaction temperature and prevent a runaway reaction.[5]

  • Solvent Safety: Acetonitrile and dichloromethane are flammable and toxic. Handle these solvents in a fume hood and away from ignition sources.

  • Product Handling: The final product, this compound, and its intermediates may be harmful if swallowed, in contact with skin, or inhaled. Always consult the Safety Data Sheet (SDS) for detailed handling and storage information.[8]

3. What is the expected yield for the synthesis of this compound?

Yields can vary depending on the specific reaction conditions and scale. However, with optimized conditions, such as using an excess of NBS in acetonitrile with heating, yields for the dibromination of 2-aminopyrazine can be good. Some literature reports yields of around 38% for the direct dibromination, while a stepwise approach (isolating the monobrominated intermediate first) can lead to higher overall yields.[1]

4. How can I confirm the identity and purity of my final product?

Standard analytical techniques should be used to confirm the structure and purity of the synthesized this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR will provide definitive structural information.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point: The melting point of the purified product can be compared to literature values.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final product.

Experimental Protocols

Protocol 1: Synthesis of this compound (Direct Method)

This protocol is a general guideline and may require optimization for your specific setup.

  • To a solution of 2-aminopyrazine (1.0 mmol) in acetonitrile (10 mL), add N-Bromosuccinimide (NBS) (3.3 mmol).

  • Heat the reaction mixture to 100°C and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of this compound (Stepwise Method)

Step A: Synthesis of 2-amino-5-bromopyrazine

  • Dissolve 2-aminopyrazine (1.0 mmol) in acetonitrile (10 mL).

  • Add N-Bromosuccinimide (NBS) (1.1 mmol) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to isolate 2-amino-5-bromopyrazine.

Step B: Synthesis of this compound

  • Dissolve the purified 2-amino-5-bromopyrazine (1.0 mmol) in acetonitrile (10 mL).

  • Add N-Bromosuccinimide (NBS) (1.1 mmol).

  • Heat the reaction mixture to 100°C and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Summary of Reaction Conditions for Bromination of 2-Aminopyrazine

ProductEquivalents of NBSSolventTemperatureYieldReference
2-amino-5-bromopyrazine1.1AcetonitrileRoom TemperatureHigh[1]
This compound3.3Acetonitrile100 °C38%[1]
This compound (from 2-amino-5-bromopyrazine)1.1Acetonitrile100 °C77%[1]

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_products Products cluster_purification Purification A 2-Aminopyrazine B NBS (1.1 eq) Acetonitrile Room Temperature A->B C NBS (>2.2 eq) Acetonitrile Heat (e.g., 100°C) A->C D 2-Amino-5-bromopyrazine (Monobrominated) B->D E This compound (Dibrominated) C->E D->C Further Bromination F Column Chromatography D->F E->F

Caption: Workflow for the selective synthesis of mono- and di-brominated 2-aminopyrazine.

Troubleshooting_Tree Start Low Yield of This compound Q1 Check Equivalents of NBS Start->Q1 A1_low < 2.2 eq Q1->A1_low A1_ok ≥ 2.2 eq Q1->A1_ok S1 Increase NBS to >2.2 eq A1_low->S1 Q2 Check Reaction Temperature A1_ok->Q2 A2_low Room Temp Q2->A2_low A2_ok Elevated Temp (e.g., 100°C) Q2->A2_ok S2 Increase Temperature to 100°C or use Microwave A2_low->S2 Q3 Check Solvent A2_ok->Q3 A3_other Other Q3->A3_other A3_ok Consider reagent purity or stepwise synthesis Q3->A3_ok S3 Switch to Acetonitrile A3_other->S3 A3_ok->A3_ok

Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.

References

  • Preparation method of 2-amino-5-bromopyridine. (n.d.).
  • Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine. (n.d.). datapdf.com. [Link]

  • Mono- and Dihalogenation of 2-Aminopyrazine. (n.d.). Thieme Chemistry. [Link]

  • Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. (2017, September 23). Reddit. [Link]

  • Synthesis of 2-Amino-5-bromopyridine. (2025, August 6). ResearchGate. [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014, November 18). Chemistry Stack Exchange. [Link]

  • The bromination of 2-aminopyridine in the gas phase at 500°. (2025, August 6). ResearchGate. [Link]

  • Preparation method of 2-aminopyrazine derivatives. (n.d.).
  • A kind of preparation method of 2- amino -5- bromopyridine. (n.d.).
  • A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. (2025, August 10). ResearchGate. [Link]

  • On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. (2025, August 6). ResearchGate. [Link]

  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry. [Link]

  • SAFETY DATA SHEET. (n.d.). [Link]

  • N-Bromosuccinimide. (n.d.). Wikipedia. [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info. [Link]

  • N-Bromosuccinimide. (2019, July 6). [Link]

  • List of Reagents. (n.d.). Wordpress. [Link]

  • Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine. (n.d.). Journal of the American Chemical Society. [Link]

  • Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. (2021, June 15). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Cu-mediated selective bromination of aniline derivatives and preliminary mechanism study. (n.d.). [Link]

  • The selectivity of Product from starting material in the bromination of various aromatic compounds using aqueous AlBr 3 -Br 2 system …. (n.d.). ResearchGate. [Link]

  • Chemical Transformation of Pyrazine Derivatives. (2022, May 26). Moroccan Journal of Chemistry. [Link]

  • Safety Data Sheet. (n.d.). SynZeal. [Link]

  • 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. (2025, March 1). [Link]

  • Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Work-up Procedures for 5,6-Dibromopyrazin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,6-Dibromopyrazin-2-amine is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring a reactive amine group and two bromine atoms at distinct positions, makes it an ideal substrate for sequential, site-selective functionalization. It is most commonly employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, to construct complex molecular architectures.[1][2]

However, the journey from a completed reaction to a pure, isolated product is often fraught with challenges. The presence of the basic amine, the potential for multiple reaction pathways, and the difficulty in removing catalyst residues and reaction byproducts necessitate robust and well-designed work-up and purification procedures. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, structured in a question-and-answer format, to navigate the common issues encountered during the work-up of reactions involving this compound.

Safety Disclaimer: this compound and its derivatives are chemical reagents intended for research use only. They may be toxic if swallowed and can cause skin and eye irritation.[3] Always consult the Safety Data Sheet (SDS) before use and handle the compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[4]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common, high-level questions regarding the general work-up and purification of products derived from this compound.

Q1: What is a standard aqueous work-up for a typical cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this substrate?

A standard aqueous work-up is designed to remove inorganic salts (from the base), water-soluble reagents, and polar byproducts. A typical procedure is as follows:

  • Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature. Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Dilution & Extraction: Dilute the mixture with an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Transfer the mixture to a separatory funnel and extract the product into the organic layer. Repeat the extraction 2-3 times to ensure maximum recovery.[5]

  • Washing: Combine the organic layers and wash them sequentially with water and then a saturated brine solution. The brine wash helps to remove residual water from the organic layer and break up emulsions.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[6]

Q2: How do I choose the right solvent system for flash column chromatography?

The choice of eluent for column chromatography depends on the polarity of your product. Pyrazine derivatives are often purified using a gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).[7]

  • Initial Screening: Use Thin Layer Chromatography (TLC) to test various solvent ratios. A good starting point is a 90:10 mixture of hexane:ethyl acetate.[8]

  • Target Rf: Aim for an Rf (retention factor) value for your desired compound of approximately 0.25-0.35 in the chosen solvent system. This typically provides the best separation from impurities.

  • Addressing Polarity: If your product is highly polar, you may need to add a small amount of methanol (MeOH) to the eluent system (e.g., 1-5% MeOH in DCM). Conversely, for very non-polar compounds, you might use a system like DCM/hexane.

Q3: My product appears to have some water solubility. How can I improve my extraction efficiency?

The amine group and the pyrazine nitrogens can impart a degree of water solubility, especially if the molecule is small or contains other polar groups. To improve extraction:

  • pH Adjustment: Before extraction, adjust the pH of the aqueous layer. To ensure a neutral amine is present, make the aqueous layer basic (pH > 8) with a mild base like sodium bicarbonate (NaHCO₃). This suppresses the protonation of the amine, reducing its solubility in the aqueous phase.

  • Salting Out: Add a significant amount of sodium chloride (NaCl) to the aqueous layer until it is saturated. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and driving them into the organic layer.

  • Solvent Choice: Use a more polar extraction solvent that is still immiscible with water, such as ethyl acetate or DCM. Multiple extractions (3-5 times) with fresh solvent are more effective than a single large-volume extraction.[8][9]

Q4: What are the most effective methods for removing residual palladium catalyst?

Palladium residues can be persistent and often require specific techniques for removal, as they can interfere with subsequent steps or biological assays.

  • Filtration: After the initial quench and dilution, filtering the crude reaction mixture through a pad of Celite® (diatomaceous earth) can remove a significant portion of precipitated palladium black.[10]

  • Aqueous Washes: Washing the organic layer with a solution containing a chelating agent can be effective. A 10% aqueous solution of sodium thiosulfate or ammonium hydroxide can help sequester palladium.

  • Specialized Scavengers: For very low levels of palladium, commercially available silica-based metal scavengers with functional groups like thiols or amines can be stirred with the crude product solution to bind the residual metal, which is then removed by filtration.

  • Charcoal Treatment: Stirring the crude product in a suitable solvent with activated carbon can adsorb palladium residues. However, be aware that this can also lead to loss of product due to co-adsorption.[11]

Q5: Can I purify my product by recrystallization? How do I select a suitable solvent?

Recrystallization is an excellent method for obtaining highly pure crystalline material, provided a suitable solvent can be found.[11] The ideal solvent is one in which your product has high solubility at an elevated temperature but low solubility at room temperature or below.[12][13]

Solvent TypeExamplesUse Case for Pyrazine Derivatives
Non-Polar Hexane, Heptane, CyclohexaneOften used as the "anti-solvent" in a two-solvent system. Good for precipitating the product from a more polar solvent.
Intermediate Polarity Toluene, Benzene, DichloromethaneCan be effective for recrystallizing moderately polar pyrazine derivatives. Toluene is often a good choice.[14]
Polar Aprotic Ethyl Acetate, Acetone, AcetonitrileGood starting points for screening. Ethyl acetate/hexane mixtures are very common.
Polar Protic Ethanol, Methanol, IsopropanolCan be effective, but the hydrogen-bonding capability may lead to high solubility even at low temperatures. Often used in combination with water.

Screening Protocol: Place a small amount of your crude product (10-20 mg) in a test tube and add a few drops of a solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture. If it dissolves when hot but precipitates upon cooling, you have found a potential solvent.[12]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the work-up and purification process.

Problem 1: The reaction appears to have failed (low or no conversion of starting material).
  • Possible Cause A: Catalyst Inhibition. The free amine on the pyrazine ring can act as a ligand for the palladium center, inhibiting its catalytic activity. This is a common issue in cross-coupling reactions with amino-substituted heteroaryls.[15][16]

  • Solution:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[15][17] These ligands promote the desired catalytic cycle and can overcome substrate inhibition.

    • Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are designed to generate the active Pd(0) species cleanly and efficiently, which can be more robust against inhibition.[18][19]

    • Protecting Group Strategy: While adding steps, protecting the amine as a Boc-carbamate or another suitable group can prevent it from interfering with the catalyst. The protecting group can be removed after the coupling reaction.[15]

Problem 2: My final product is contaminated with a persistent impurity that co-elutes during chromatography.
  • Possible Cause A: Boronic Acid Homocoupling (Suzuki Reaction). This side reaction forms a biaryl byproduct from the boronic acid coupling partner. It is often promoted by the presence of oxygen or suboptimal catalyst conditions.

  • Solution:

    • Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to minimize oxygen exposure.[15]

    • Try a different palladium source or ligand system. Sometimes, changing the ligand can disfavor the homocoupling pathway.

    • If the impurity persists, attempt recrystallization. The homocoupled product often has different crystal packing properties and may be separated this way.

  • Possible Cause B: Dehalogenation. One of the bromine atoms on the starting material or product is replaced by a hydrogen atom.

  • Solution:

    • This can be caused by certain bases or impurities in the solvent acting as a hydride source. Ensure you are using high-purity, dry solvents.[16]

    • Optimize the reaction time; running the reaction for too long after the starting material is consumed can sometimes lead to side reactions like dehalogenation.

Problem 3: The purified product is an inseparable oil or wax instead of a solid.
  • Possible Cause A: Residual Solvent. Even after drying under high vacuum, solvents with high boiling points (like DMF, DMSO, or toluene) can remain trapped in the product.

  • Solution:

    • Trituration: Dissolve the oil in a minimum amount of a good solvent (e.g., DCM) and then add a large excess of a poor solvent in which the product is insoluble (e.g., hexanes or pentane) while stirring vigorously. This can often crash out the product as a solid, leaving impurities and residual solvent in the liquid phase.

    • Azeotropic Removal: Dissolve the product in a solvent like methanol and re-concentrate it several times. This can help to azeotropically remove trapped water or other solvents.

  • Possible Cause B: Phosphine Oxide Byproducts. If phosphine-based ligands (like PPh₃) were used, they can be oxidized to phosphine oxides during the reaction or work-up. These are often greasy, amorphous solids that can prevent your product from crystallizing.

  • Solution:

    • Phosphine oxides are often more polar than the parent phosphine. Careful column chromatography with a shallow gradient can sometimes separate them.

    • In some cases, an acidic wash (e.g., 1M HCl) can protonate the product, allowing it to be extracted into the aqueous phase while leaving the neutral phosphine oxide in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.

Problem 4: The reaction mixture turns black immediately upon heating.
  • Possible Cause: Catalyst Decomposition. The formation of a black precipitate is often indicative of the formation of "palladium black," which is catalytically inactive.[15]

  • Solution:

    • Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed before adding the catalyst. Oxygen is a primary cause of catalyst decomposition.

    • Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.

    • Reagent Purity: Use high-purity reagents. Impurities in starting materials or bases can poison the catalyst.

    • Pre-catalyst Use: As mentioned in Problem 1, using a modern pre-catalyst can lead to a more stable and active catalytic species in solution.[19]

Section 3: Detailed Experimental Protocols

Protocol 1: General Aqueous Work-up for Palladium-Catalyzed Cross-Coupling
  • Cooling and Quenching: After confirming reaction completion via TLC/LC-MS, allow the reaction vessel to cool to room temperature.

  • Filtration (Optional): If a significant amount of black precipitate (palladium black) is observed, dilute the reaction mixture with ethyl acetate (EtOAc) and filter it through a 2-3 cm pad of Celite® in a Büchner funnel. Wash the pad with additional EtOAc.

  • Phase Separation: Transfer the filtrate to a separatory funnel. If no filtration was performed, add water (or saturated aq. NH₄Cl) and EtOAc directly to the reaction flask and then transfer to the separatory funnel.

  • Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the organic layer. Extract the aqueous layer two more times with fresh EtOAc.

  • Washing: Combine all organic layers in the separatory funnel. Wash once with water, followed by one wash with saturated brine.

  • Drying: Drain the washed organic layer into an Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl the flask and let it stand for 10-15 minutes. The Na₂SO₄ should move freely when the solution is dry.

  • Concentration: Filter the dried solution to remove the Na₂SO₄ and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Select an appropriately sized column and pack it with silica gel using a slurry method with your starting non-polar eluent (e.g., 100% hexane).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude material in a minimal amount of a low-boiling solvent (like DCM or acetone), add silica gel, and concentrate the mixture to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent, collecting fractions. Gradually increase the polarity of the eluent according to a predetermined gradient (e.g., from 0% to 30% EtOAc in hexane) based on your initial TLC analysis.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (or solvent mixture) and heat the flask (e.g., on a hot plate) with stirring until the solid completely dissolves.[12]

  • Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals.[12]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing and Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor. Allow the crystals to dry on the filter under vacuum, and then transfer them to a watch glass to air dry or dry in a vacuum oven.

Section 4: Visual Workflow

The following diagram illustrates a typical decision-making workflow for the work-up and purification of a this compound reaction product.

Workup_Workflow start Reaction Complete (TLC/LCMS) quench Quench Reaction (e.g., H₂O or sat. NH₄Cl) start->quench extract Liquid-Liquid Extraction (e.g., EtOAc/H₂O) quench->extract dry_concentrate Dry (Na₂SO₄) & Concentrate extract->dry_concentrate crude Crude Product dry_concentrate->crude tlc_analysis Analyze Crude by TLC crude->tlc_analysis is_pure Is Product >95% Pure? tlc_analysis->is_pure Yes purification_needed Purification Required tlc_analysis->purification_needed No final_product Final Pure Product is_pure->final_product purification_choice Is Crude a Solid? purification_needed->purification_choice chromatography Flash Column Chromatography purification_choice->chromatography No / Oily recrystallize Recrystallization purification_choice->recrystallize Yes chromatography->final_product recrystallize->final_product

Caption: Decision workflow for post-reaction work-up and purification.

References

  • Ashraf-Khorassani, M., & Coleman, W. M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 845–853. [Link]

  • PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]

  • Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. [Link]

  • Britton, E. C., et al. (1962). U.S. Patent No. 3,033,864. U.S.
  • Wang, J., et al. (2012).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 51(39), 9738-9753. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • YouTube. (2007). Organic Chemistry Lab: Recrystallization. [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2- amino -5- bromopyridine.
  • PubChem. (n.d.). 2-Amino-3,5-dibromopyrazine. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Biological Activity of 5,6-Dibromopyrazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the development of novel therapeutic agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold for designing molecules that can interact with a wide array of biological targets.[1][2] Pyrazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[2][3][4] The strategic placement of various substituents on the pyrazine core allows for the fine-tuning of a compound's physicochemical properties and biological activity, a central tenet of modern drug discovery.

This guide focuses on the 5,6-Dibromopyrazin-2-amine scaffold, a promising starting point for the synthesis of novel bioactive molecules. The presence of two bromine atoms offers several advantages: they can act as effective leaving groups for further chemical modifications, their steric bulk and lipophilicity can influence binding to biological targets, and they can participate in halogen bonding, a non-covalent interaction of growing importance in rational drug design. The 2-amino group provides a crucial handle for derivatization, allowing for the introduction of a wide range of functionalities to explore structure-activity relationships (SAR).

This document will provide a comparative analysis of the potential biological activities of this compound derivatives, drawing upon existing literature on related halogenated pyrazines and other heterocyclic compounds. We will explore potential anticancer and antimicrobial applications, supported by detailed experimental protocols for their evaluation.

Comparative Biological Activity of this compound Derivatives: A Structure-Activity Relationship (SAR) Perspective

While a comprehensive library of this compound derivatives has yet to be exhaustively synthesized and tested, we can extrapolate potential biological activities and SAR based on studies of structurally similar compounds. The core hypothesis is that modifications at the 2-amino position will significantly impact the biological profile of the resulting molecules.

Anticipated Biological Activities

Based on the known activities of related pyrazine and brominated heterocyclic compounds, we can anticipate that derivatives of this compound will exhibit:

  • Anticancer Activity: Many pyrazine derivatives have shown potent anticancer effects.[3][5] The mechanism often involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[6] The 5,6-dibromo substitution pattern could enhance binding to the ATP-binding pocket of various kinases.

  • Antimicrobial Activity: Halogenated heterocycles are well-documented antimicrobial agents.[7] Brominated pyrazines, in particular, could disrupt microbial cell membranes or inhibit essential enzymes.

Hypothetical Derivatives and Predicted Activity

To illustrate the potential for SAR exploration, let us consider a hypothetical series of derivatives where the 2-amino group of this compound is acylated with various substituted benzoic acids.

Derivative IDR Group (at 2-amino position)Predicted Primary ActivityRationale for Predicted Activity & SAR Insights
DBPA-01 H (unmodified)BaselineThe core scaffold, likely possessing weak to moderate activity.
DBPA-02 BenzoylAnticancerIntroduction of an aromatic ring can enhance π-π stacking interactions with target proteins.
DBPA-03 4-ChlorobenzoylEnhanced Anticancer/AntimicrobialThe electron-withdrawing nature of chlorine can modulate the electronic properties of the entire molecule and potentially increase cell permeability.[1]
DBPA-04 4-MethoxybenzoylAnticancerThe electron-donating methoxy group can alter the hydrogen bonding capacity and solubility, potentially favoring interaction with specific kinase domains.
DBPA-05 4-(Trifluoromethyl)benzoylPotent AnticancerThe trifluoromethyl group significantly increases lipophilicity, which can enhance membrane permeability and target engagement.[1]
DBPA-06 3,5-bis(Trifluoromethyl)benzoylHighly Potent AnticancerIncreased lipophilicity and the presence of multiple fluorine atoms can lead to stronger and more specific interactions with hydrophobic pockets in target enzymes.[1][8]

This table serves as a conceptual framework for a systematic exploration of the SAR of this compound derivatives. The actual biological activities would need to be confirmed through the experimental protocols outlined below.

Experimental Protocols for Biological Evaluation

To rigorously compare the biological activity of newly synthesized this compound derivatives, standardized and well-validated experimental protocols are essential.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for Anticancer Activity Screening

cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines (e.g., MCF-7, A549) cell_harvest Harvest and Count Cells cell_culture->cell_harvest cell_seeding Seed Cells into 96-well Plates cell_harvest->cell_seeding compound_prep Prepare Serial Dilutions of Derivatives add_compounds Add Compounds to Wells compound_prep->add_compounds incubation Incubate for 48-72 hours add_compounds->incubation add_mtt Add MTT Reagent incubation_mtt Incubate for 2-4 hours add_mtt->incubation_mtt add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubation_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calc_viability Calculate Percent Cell Viability plot_curves Plot Dose-Response Curves calc_viability->plot_curves calc_ic50 Determine IC50 Values plot_curves->calc_ic50

Caption: Workflow for determining the anticancer activity of derivatives using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Trypsinize confluent cells, count them using a hemocytometer, and seed them into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Compound Preparation and Treatment: Prepare stock solutions of the this compound derivatives in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the overnight medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_inoculation Inoculation and Incubation cluster_analysis MIC Determination compound_dilution Prepare Serial Dilutions of Derivatives in 96-well Plates inoculum_prep Prepare Standardized Microbial Suspension (0.5 McFarland) inoculate_wells Inoculate Wells with Microbial Suspension inoculum_prep->inoculate_wells incubation Incubate at 37°C for 18-24 hours inoculate_wells->incubation observe_growth Observe for Visible Microbial Growth incubation->observe_growth determine_mic Identify the Lowest Concentration with No Visible Growth (MIC) observe_growth->determine_mic

Sources

Validating 5,6-Dibromopyrazin-2-amine as a Versatile Scaffold for Kinase Inhibitor Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 5,6-dibromopyrazin-2-amine as a strategic starting point for the development of novel kinase inhibitors. We will explore the chemical rationale behind its use, compare its potential with established kinase inhibitor scaffolds, and provide detailed experimental protocols for its validation. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of next-generation targeted therapies.

The Kinase Inhibitor Landscape: A Quest for Specificity and Potency

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized modern medicine, with numerous drugs approved for clinical use.[2] The majority of these inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket of the kinase domain.[3] A key strategy in the design of potent and selective kinase inhibitors is the identification of "privileged scaffolds" – core molecular frameworks that can be readily modified to achieve high affinity and specificity for a particular kinase target.[4]

Nitrogen-containing heterocycles, such as pyrazines, pyrimidines, and pyridines, are prominent motifs in the landscape of kinase inhibitors. These scaffolds often serve as a foundation for building molecules that can form critical hydrogen bonds with the kinase hinge region, mimicking the adenine moiety of ATP.

The Promise of the 2-Aminopyrazine Scaffold

The 2-aminopyrazine core is a well-validated pharmacophore in kinase inhibitor design.[3] Its derivatives have been shown to inhibit a range of kinases, including cyclin-dependent kinases (CDKs), Aurora kinases, and Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][3] The 2-aminopyrazine moiety can establish crucial hydrogen bond interactions with the kinase hinge region, providing a solid anchor for the inhibitor. The substituents on the pyrazine ring can then be modified to exploit less conserved regions of the ATP-binding site, thereby achieving selectivity.

This is where This compound emerges as a particularly attractive starting material for library synthesis and lead optimization.

Strategic Advantages of this compound

The di-brominated nature of this scaffold offers significant synthetic versatility. The two bromine atoms at the 5 and 6 positions can be sequentially and selectively functionalized using a variety of modern cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the rapid generation of a diverse library of analogues with distinct substituents at these positions, facilitating a thorough exploration of the structure-activity relationship (SAR).

Below is a conceptual workflow illustrating the synthetic utility of this compound.

G A This compound B Suzuki Coupling (Position 5) A->B R1-B(OH)2 C Suzuki Coupling (Position 6) A->C R2-B(OH)2 D Buchwald-Hartwig Amination (Position 5) A->D R1-NH2 E Buchwald-Hartwig Amination (Position 6) A->E R2-NH2 F Diverse Kinase Inhibitor Library B->F C->F D->F E->F

Caption: Synthetic diversification of this compound.

Performance Comparison: Pyrazine vs. Other Privileged Scaffolds

To understand the potential of the this compound scaffold, it is essential to compare it with other well-established kinase inhibitor scaffolds. Here, we present a comparative overview based on published data for representative inhibitors.

ScaffoldRepresentative Inhibitor(s)Target Kinase(s)IC50 (nM)Key Advantages
2,6-Disubstituted Pyrazine Compound 13 [5]CK213 (enzymatic), 130 (cellular)High potency and selectivity, demonstrated in vivo efficacy.[5]
Pyrazolo[3,4-d]pyrimidine IbrutinibBTK0.5Covalent irreversible binding, high potency, clinically approved.[4]
Aminopyrimidine ImatinibBcr-Abl250-1000First-in-class, clinically transformative, targets inactive conformation.[1]
2-Aminothiazole DasatinibBcr-Abl, Src family<1Pan-kinase activity, high potency, clinically approved.

Note: The data presented here is for comparative purposes and is derived from different studies. Direct comparison of IC50 values should be made with caution.

The 2,6-disubstituted pyrazine inhibitor of CK2 demonstrates that this scaffold can yield highly potent and selective compounds with demonstrated in vivo activity.[5] While scaffolds like pyrazolo[3,4-d]pyrimidine and aminopyrimidine have led to blockbuster drugs, the pyrazine core remains a highly promising and perhaps less explored avenue for novel inhibitor design. The synthetic accessibility of diverse derivatives from this compound makes it an excellent platform for discovering inhibitors against a wide range of kinase targets.

Experimental Validation: A Step-by-Step Guide

Validating a novel kinase inhibitor derived from the this compound scaffold requires a multi-tiered experimental approach, progressing from biochemical assays to cell-based and potentially in vivo models.

Biochemical Kinase Inhibition Assays

The initial step is to determine the direct inhibitory activity of the synthesized compounds against the target kinase. Several robust and high-throughput compatible assay formats are available.

This assay measures the amount of ATP remaining in solution after a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and inhibition is observed as an increase in luminescence.

Protocol: Kinase-Glo® Assay

  • Kinase Reaction:

    • Prepare a reaction mix containing the kinase, substrate, and ATP in kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • In a 96- or 384-well white plate, add your test compound at various concentrations.

    • Initiate the kinase reaction by adding the kinase reaction mix to the wells.

    • Incubate at room temperature for the desired time (e.g., 30-60 minutes).

  • Detection:

    • Allow the plate and the Kinase-Glo® Reagent to equilibrate to room temperature.

    • Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_0 Kinase Reaction cluster_1 Detection A Kinase + Substrate + ATP C Incubation A->C B Test Compound B->C D Add Kinase-Glo® Reagent C->D E Measure Luminescence D->E

Caption: Kinase-Glo® Assay Workflow.

This assay directly measures the binding of an inhibitor to the kinase. It utilizes a europium-labeled antibody that binds to the kinase and a fluorescently labeled tracer that competes with the inhibitor for the ATP-binding site.

Protocol: LanthaScreen® Eu Kinase Binding Assay

  • Reagent Preparation:

    • Prepare a 3X solution of your test compound in kinase buffer.

    • Prepare a 3X solution of the kinase/antibody mixture in kinase buffer.

    • Prepare a 3X solution of the tracer in kinase buffer.

  • Assay Assembly (15 µL final volume):

    • In a 384-well plate, add 5 µL of the 3X test compound solution.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer solution.

  • Incubation and Detection:

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 615 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • A decrease in the FRET ratio indicates displacement of the tracer by the inhibitor.

    • Determine the IC50 value from the dose-response curve.

Homogeneous Time-Resolved Fluorescence (HTRF®) assays are another powerful tool for measuring kinase activity. They typically involve a biotinylated substrate and a europium cryptate-labeled antibody that recognizes the phosphorylated substrate.

Protocol: HTRF® Kinase Assay

  • Kinase Reaction:

    • Dispense your test compound into the wells of a microplate.

    • Add the kinase and the biotinylated substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time.

  • Detection:

    • Stop the reaction by adding a detection buffer containing EDTA.

    • Add the HTRF® detection reagents: a europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665.

    • Incubate for 1 hour at room temperature.

    • Read the plate on an HTRF® compatible reader.

  • Data Analysis:

    • The HTRF® signal is proportional to the amount of phosphorylated substrate.

    • Calculate the percentage of inhibition and determine the IC50 value.

Cellular Assays for Target Engagement and Efficacy

Once potent inhibitors are identified in biochemical assays, it is crucial to assess their activity in a cellular context.

CETSA can be used to verify that the inhibitor binds to its target protein inside the cell. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

This technique can be used to measure the phosphorylation of a known downstream substrate of the target kinase. A reduction in the phosphorylation of the substrate in cells treated with the inhibitor provides evidence of target engagement and functional inhibition.

If the target kinase is involved in cell proliferation or survival (as is often the case in cancer), the effect of the inhibitor on cell viability can be measured.

Conclusion and Future Directions

The 2-aminopyrazine scaffold is a proven platform for the development of potent and selective kinase inhibitors. This compound, with its two strategically placed bromine atoms, offers a highly versatile and efficient starting point for generating diverse chemical libraries. The synthetic tractability of this scaffold, combined with the availability of robust high-throughput screening assays, provides a clear path for the discovery of novel kinase inhibitors.

Future work should focus on the synthesis of a focused library of compounds derived from this compound, targeting a specific kinase or a panel of kinases. The resulting SAR data will be invaluable in guiding the optimization of these initial hits into potent and selective clinical candidates. The methodologies outlined in this guide provide a comprehensive framework for the successful validation of this promising scaffold.

References

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • Fuchi, N., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4358-4361. [Link]

  • Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(8), 1336-1341. [Link]

  • Mohamed, A. A., & Al-Hadiya, H. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(18), 1899-1921. [Link]

  • Vertex Pharmaceuticals Incorporated. (2019). Substituted pyrazin-2-amines as inhibitors of ATR kinase.
  • Ward, R. A., & Fawell, S. (2017). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 8(9), 921-934. [Link]

Sources

A Senior Application Scientist's Guide to Catalytic Functionalization of 5,6-Dibromopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazine Scaffold

In the landscape of modern drug discovery, the pyrazine ring system stands out as a "privileged scaffold." Its unique electronic properties, characterized by an electron-deficient aromatic core, and its capacity for hydrogen bonding make it a cornerstone in the design of bioactive molecules. Specifically, 5,6-Dibromopyrazin-2-amine serves as a versatile and highly valuable building block. The two bromine atoms offer distinct, orthogonally addressable sites for functionalization through transition-metal-catalyzed cross-coupling reactions, while the amino group provides a crucial vector for further derivatization. This guide provides a comparative analysis of leading catalytic systems for the functionalization of this key intermediate, offering field-proven insights and detailed protocols to empower researchers in medicinal chemistry and materials science.

Transition metal-catalyzed reactions are the workhorse for C-C and C-X bond formation on pyrazine systems.[1][2][3] This guide will focus on the three most impactful transformations for derivatizing the 5,6-dibromo positions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Comparative Analysis of Catalytic Systems

The success of any cross-coupling reaction on an electron-deficient substrate like this compound is critically dependent on the careful selection of the catalyst, ligand, base, and solvent. The electron-withdrawing nature of the pyrazine nitrogens deactivates the C-Br bonds towards oxidative addition, the often rate-limiting step in the catalytic cycle. Therefore, the use of highly active catalysts, typically featuring bulky, electron-rich phosphine ligands, is paramount.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl structures.[4] For highly functionalized bromopyrazines, the choice of palladium catalyst and ligand is critical to achieving high yields.[1]

Catalyst System Comparison

Catalyst SystemKey Features & RationaleTypical Performance
Pd(PPh₃)₄ / K₂CO₃ "The Classic": Tetrakis(triphenylphosphine)palladium(0) is a common, air-stable precursor. However, PPh₃ is often not electron-rich enough for challenging, electron-deficient substrates, potentially leading to slow reaction times and lower yields.Moderate yields (40-60%). Requires higher temperatures (90-110 °C) and longer reaction times.
Pd(dppf)Cl₂ / Cs₂CO₃ "The Workhorse": The dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand offers a wider bite angle and better thermal stability. Cesium carbonate is a stronger base, often accelerating the transmetalation step. This system is highly effective for activated bromopyrazines.[1]Good to excellent yields (85-100%).[1] Reliable and tolerates a wide range of functional groups on the boronic acid partner.
Pd₂(dba)₃ + XPhos / K₃PO₄ "The High Performer": XPhos is a bulky, electron-rich biarylphosphine ligand from the Buchwald group that dramatically accelerates the rate-limiting oxidative addition step.[5] This is often the system of choice for deactivated aryl halides.Excellent yields (>90%), often at lower temperatures (80-100 °C) and with lower catalyst loadings. Ideal for sterically hindered coupling partners.

Expert Insight: While Pd(dppf)Cl₂ is a reliable starting point, the use of modern biarylphosphine ligands like XPhos with a Pd(0) source like Pd₂(dba)₃ often provides superior results for electron-poor systems like dihalopyrazines. The increased electron density on the palladium center facilitates the crucial oxidative addition step, leading to faster and more efficient reactions.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, replacing harsher classical methods.[6][7] The choice of a strong, non-nucleophilic base is as critical as the ligand selection.

Catalyst System Comparison

Catalyst SystemKey Features & RationaleTypical Performance
Pd₂(dba)₃ + BINAP / NaOtBu "Second Generation": BINAP was one of the first bidentate phosphine ligands to show broad utility.[6] Sodium tert-butoxide is a strong, non-nucleophilic base essential for deprotonating the amine coupling partner without competing in the reaction.Good yields, but can be sensitive to sterically demanding amines. Requires strictly anhydrous and anaerobic conditions.
Pd(OAc)₂ + XPhos / K₃PO₄ "Modern Standard": As with Suzuki coupling, the bulky and electron-rich XPhos ligand excels.[8] It forms a highly active monoligated Pd(0) species that readily undergoes oxidative addition. K₃PO₄ can be a milder base alternative to NaOtBu for sensitive substrates.Excellent yields, broad substrate scope including primary and secondary amines, and improved functional group tolerance. Often the most reliable system.[8]
"XantPhos Pd G3" / DBU "Flow Chemistry & Mild Base": The use of pre-catalysts like the G3 palladacycle improves reproducibility. Recent advances have shown that organic bases like DBU can be effective, particularly in flow chemistry setups, offering a milder alternative to traditional inorganic bases.[9]Good to excellent yields. The use of DBU can be advantageous for substrates intolerant to strong inorganic bases.[9]

Expert Insight: For the amination of this compound, a system employing a bulky biarylphosphine ligand (e.g., XPhos, JohnPhos) is strongly recommended. The reaction is often sensitive to steric hindrance on both the aryl halide and the amine. The high activity of these catalysts can overcome these barriers. The choice between NaOtBu and K₃PO₄ depends on the substrate's sensitivity; K₃PO₄ is generally milder.

Sonogashira Coupling: Introducing C(sp)-C(sp²) Bonds

The Sonogashira coupling provides a direct route to aryl alkynes and is fundamental in materials science and medicinal chemistry. It uniquely employs a dual catalytic system of palladium and copper(I).[10][11]

Catalyst System Comparison

Catalyst SystemKey Features & RationaleTypical Performance
Pd(PPh₃)₄ + CuI / Et₃N "Traditional Conditions": This is the classic Sonogashira system. The palladium complex catalyzes the cross-coupling, while the copper(I) salt is believed to form a copper(I) acetylide intermediate, which facilitates the transmetalation to palladium.[12] The amine base is crucial for neutralizing the HX byproduct.[10]Good yields for reactive aryl iodides and bromides. Can suffer from alkyne homocoupling (Glaser coupling) as a side reaction, especially under aerobic conditions.
PdCl₂(PPh₃)₂ + CuI / i-Pr₂NH "Improved Base": Using a bulkier amine base like diisopropylamine can sometimes suppress homocoupling and improve yields. The Pd(II) precursor is reduced in situ to the active Pd(0) species.Good to excellent yields. Often provides cleaner reactions than triethylamine.
Pd(OAc)₂ + SPhos / K₂CO₃ (Copper-Free) "Copper-Free System": Copper(I) can sometimes be problematic, leading to homocoupling or difficulties in purification. Modern, highly active palladium/ligand systems (e.g., SPhos) can facilitate the reaction without a copper co-catalyst, proceeding via a different mechanism.Good yields, avoids homocoupling side products. Particularly useful when copper sensitivity is a concern for the substrate.

Expert Insight: For a substrate like this compound, a standard Pd/Cu system is a good starting point. Chloropyrazine has been shown to be an excellent substrate for this reaction.[1] Careful deoxygenation of the solvent and reaction vessel is critical to minimize the formation of homocoupled alkyne byproducts. If homocoupling proves problematic, switching to a copper-free protocol is a logical next step.

Experimental Protocols & Workflows

The following protocols are representative procedures and may require optimization for specific substrates and coupling partners. Always conduct reactions under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

General Experimental Workflow

A standardized workflow is crucial for reproducibility in cross-coupling reactions.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Monitoring & Workup p1 Dry glassware (oven or flame-dry) r1 Add solids to flask: - this compound - Coupling Partner - Catalyst & Ligand - Base p2 Degas solvent (sparge with N₂/Ar) r3 Add degassed solvent via syringe r2 Evacuate and backfill flask with N₂/Ar (3x) r1->r2 r2->r3 r4 Heat to desired temperature with stirring r3->r4 a1 Monitor reaction (TLC or LC-MS) r4->a1 a2 Cool to RT, quench (e.g., with water or NH₄Cl) a1->a2 a3 Extract with organic solvent a2->a3 a4 Purify (Column Chromatography) a3->a4

Caption: Standard workflow for a transition-metal-catalyzed cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling (High-Performance System)

This protocol utilizes a modern biarylphosphine ligand for optimal efficiency.[5]

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), XPhos (0.05 eq.), and finely ground K₃PO₄ (2.5 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 10:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the pyrazine.

  • Reaction Execution: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a general guideline for coupling with a primary or secondary amine.[5][7]

  • Reaction Setup: In a glovebox or under a strong counterflow of argon, add Pd₂(dba)₃ (0.01-0.05 eq.), XPhos (0.02-0.10 eq.), and NaOtBu (1.4 eq.) to a dry Schlenk tube. Add this compound (1.0 eq.) and seal the tube.

  • Reagent Addition: Remove the tube from the glovebox. Add anhydrous, degassed toluene via syringe, followed by the amine coupling partner (1.2 eq.).

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100-110 °C and stir.

  • Monitoring: Monitor the reaction progress by LC-MS (typically 6-24 hours).

  • Work-up and Purification: After cooling, carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over Na₂SO₄, concentrate, and purify the residue by flash column chromatography.

Catalytic Cycles: The 'Why' Behind the Reaction

Understanding the catalytic cycle is key to troubleshooting and optimizing reactions.

Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ oa Oxidative Addition pdi Ar-Pd(II)-Br(L₂) pd0->pdi Ar-Br tm Transmetalation pdii Ar-Pd(II)-Ar'(L₂) pdi->pdii Ar'B(OR)₂ + Base pdii->pd0 Ar-Ar' re Reductive Elimination arh Ar-Br bor Ar'B(OR)₂ base Base prod Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

G pd0 Pd(0)L oa Oxidative Addition pdi Ar-Pd(II)-Br(L) pd0->pdi Ar-Br dep Amine Coordination & Deprotonation pdii Ar-Pd(II)-NR₂(L) pdi->pdii R₂NH + Base pdii->pd0 Ar-NR₂ re Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion and Future Outlook

The functionalization of this compound is a critical step in the synthesis of numerous compounds of interest in pharmacology and materials science. While classic catalysts can provide access to desired products, modern systems based on bulky, electron-rich phosphine ligands offer superior efficiency, broader scope, and milder conditions. For Suzuki-Miyaura and Buchwald-Hartwig reactions, ligands such as XPhos are often the catalysts of choice. For Sonogashira couplings, traditional palladium/copper systems remain effective, with copper-free alternatives available for sensitive substrates. As catalyst development continues, we can anticipate the emergence of even more powerful and selective methods, including late-stage C-H functionalization, that will further expand the synthetic utility of this valuable pyrazine scaffold.[1][13]

References

  • Nikishkin, N. I., & Gulevskaya, A. V. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3583–3602. [Link]

  • Chen, P. H., et al. (2012). Examples of C–H bond activation of pyrazine at low-valent polynuclear metal centers. ResearchGate. [Link]

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 988-994. [Link]

  • Ackermann, L. (2021). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 121(1), 31–43. [Link]

  • Nikishkin, N. I., & Gulevskaya, A. V. (2013). Transition metal-catalyzed functionalization of pyrazines. PubMed. [Link]

  • Nikishkin, N. I., & Gulevskaya, A. V. (2013). Transition metal-catalyzed functionalization of pyrazines. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Bari, S., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7356. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Sarah Chem. (2016, August 10). Sonogashira Coupling Reaction. YouTube. [Link]

  • Ruijter, R., & Orru, R. V. A. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(37), 15838-15847. [Link]

  • ResearchGate. (n.d.). Scheme 27 Double Sonogashira coupling of 2,3-dicyano-5,6-dichloropyrazine. ResearchGate. [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling of meso-Dibromoporphyrins for the Synthesis of Functionalized A2B2 Porphyrins. ResearchGate. [Link]

  • Wölfling, J., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 1664–1671. [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Reaction. Organic Chemistry Portal. [Link]

  • Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

Sources

Efficacy of 5,6-Dibromopyrazin-2-amine Based Compounds in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazine scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibitors.[1][2] This guide delves into the efficacy of compounds derived from the 5,6-Dibromopyrazin-2-amine core, offering a comparative analysis of their performance in cellular assays. We will explore the underlying mechanisms of action, present comparative experimental data, and provide detailed protocols for the evaluation of these compounds, equipping researchers with the knowledge to advance their drug development programs.

The Pyrazine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a recurring motif in a multitude of biologically active molecules.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. A key to their success lies in their ability to function as ATP-competitive inhibitors of protein kinases.[1] These enzymes play a pivotal role in cellular signaling pathways that govern cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

The this compound core provides a versatile platform for the synthesis of diverse compound libraries. The bromine atoms at the 5 and 6 positions can be readily displaced through various cross-coupling reactions, allowing for the introduction of a wide range of substituents to probe the chemical space around the kinase active site. The amino group at the 2-position often serves as a key hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of the target kinase.

Mechanism of Action: Targeting Key Signaling Pathways

Compounds based on the pyrazine scaffold exert their anticancer effects by modulating various signaling pathways crucial for tumor growth and survival. A predominant mechanism is the inhibition of protein kinases.[1][2]

For instance, certain pyrazine derivatives have been shown to target the PI3K-Akt-mTOR signaling pathway, which is frequently hyperactivated in different cancers and promotes cell proliferation and invasion while inhibiting apoptosis.[3] Others have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in a variety of malignancies.[2] The general mechanism of action for a pyrazine-based kinase inhibitor is depicted in the signaling pathway diagram below.

Kinase_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Signaling Proteins Signaling Proteins Kinase Cascade Kinase Cascade Transcription Factors Transcription Factors Gene Expression Gene Expression Cell Proliferation/Survival Cell Proliferation/Survival Pyrazine Inhibitor Pyrazine Inhibitor

Figure 1: Generalized signaling pathway of a pyrazine-based kinase inhibitor.

Comparative Efficacy in Cellular Assays

The true measure of a compound's potential lies in its performance in cellular assays. Antiproliferative assays, such as the MTT and SRB assays, are workhorse methods to determine the concentration at which a compound inhibits cell growth by 50% (IC50 or GI50). The following table summarizes the in vitro antiproliferative activity of various pyrazine-based compounds against different human cancer cell lines. While specific data for a series of this compound derivatives is not available in a single comparative study, the data presented for other pyrazine analogs highlight the potential of this scaffold.

Compound ClassTarget Cell LineIC50 / GI50 (µM)Reference
8-morpholinoimidazo[1,2-a]pyrazine derivative (14c)A549 (Lung Carcinoma)6.39[3]
8-morpholinoimidazo[1,2-a]pyrazine derivative (14c)PC-3 (Prostate Cancer)10.21[3]
8-morpholinoimidazo[1,2-a]pyrazine derivative (14c)MCF-7 (Breast Cancer)15.83[3]
[3][4][5]triazolo[4,3-a]pyrazine derivative (17l)A549 (Lung Carcinoma)0.98[1][5]
[3][4][5]triazolo[4,3-a]pyrazine derivative (17l)MCF-7 (Breast Cancer)1.05[1][5]
[3][4][5]triazolo[4,3-a]pyrazine derivative (17l)HeLa (Cervical Cancer)1.28[1][5]
3-amino-pyrazine-2-carboxamide derivative (18i)SNU-16 (Gastric Carcinoma)1.88[2]
3-amino-pyrazine-2-carboxamide derivative (18i)KMS-11 (Myeloma)3.02[2]
3-amino-pyrazine-2-carboxamide derivative (18i)SW-780 (Bladder Cancer)2.34[2]
3-aminoimidazole[1,2-α]pyrazine derivative (18)MCF-7 (Breast Cancer)9.60[4]
3-aminoimidazole[1,2-α]pyrazine derivative (16)HT-29 (Colon Carcinoma)12.98[4]

Note: The presented data is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols: A Guide to Cellular Viability Assessment

To ensure the generation of reliable and reproducible data, a well-defined experimental protocol is paramount. The following is a detailed, step-by-step methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

MTT Cell Viability Assay Protocol

Objective: To determine the cytotoxic effect of this compound based compounds on a cancer cell line.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • This compound based compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Workflow Diagram:

MTT_Assay_Workflow A 1. Cell Seeding B 2. Compound Treatment A->B C 3. Incubation (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubation (2-4h) D->E F 6. Add Solubilization Solution E->F G 7. Incubation (overnight) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (IC50 determination) H->I

Figure 2: Workflow for the MTT cell viability assay.

Step-by-Step Procedure:

  • Cell Seeding: a. Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium. b. Determine cell density and viability using a hemocytometer and trypan blue exclusion. c. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). d. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the this compound based compounds in complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%). b. Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells. c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Formazan Solubilization: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis: a. Incubate the plate at room temperature in the dark for at least 4 hours, or overnight, to ensure complete dissolution of the formazan. b. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. c. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. d. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors with potential therapeutic applications in oncology. The data on related pyrazine derivatives demonstrate potent antiproliferative activity across a range of cancer cell lines. The versatility of the 5,6-dihalo substitution pattern allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on the synthesis and systematic evaluation of a focused library of this compound derivatives to fully elucidate their therapeutic potential and identify lead candidates for further preclinical and clinical development.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., K. Al-Sha'er, M., et al. (2022). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 27(15), 4993. [Link]

  • Al-Qadi, I., Zaharim, W. N., Raheem, S., et al. (2024). Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. Results in Chemistry, 7, 101427. [Link]

  • Al-Tel, T. H. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Pharmaceutical Patent Analyst. [Link]

  • Liu, Y., Li, Y., Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[3][4][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. [Link]

  • Wang, Y., Zhang, Y., Liu, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Aminopyrazine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs derived from the aminopyrazine scaffold, a core component in many kinase inhibitors. While our focus originates from the versatile starting material, 5,6-Dibromopyrazin-2-amine, we will draw key insights from a comprehensive study on the closely related 3,5-dibromopyrazin-2-amine scaffold, which serves as an excellent model for understanding the critical molecular interactions that govern inhibitory potency.[1] Pyrazine derivatives are a cornerstone in medicinal chemistry, with many demonstrating significant therapeutic potential, including several clinically approved drugs.[2][3]

This guide is designed for researchers in drug discovery and development. We will dissect the causal relationships between specific structural modifications and their resulting biological activity, present the comparative data in a clear format, and provide detailed, self-validating experimental protocols for key assays that underpin such SAR studies.

The Aminopyrazine Scaffold: A Privileged Structure for Kinase Inhibition

The aminopyrazine ring system is a well-established "hinge-binder" in kinase inhibitors.[4] The nitrogen atoms of the pyrazine ring and the exocyclic amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket. This anchoring interaction is a foundational element for achieving potent inhibition.

Our SAR analysis will focus on a series of aminopyrazine inhibitors developed against the mitotic kinase Nek2, a protein kinase implicated in cell cycle regulation and a target for anticancer therapies.[1] The initial hit, an aminopyrazine compound (Compound 2 in the subsequent table), provided the foundation for a structure-based design campaign to enhance potency and explore the chemical space around this scaffold.

Core Structure-Activity Relationship (SAR) Insights

The following table summarizes the SAR for key analogs, with modifications explored at the piperidine ring and the phenyl group attached to the pyrazine core. The data is derived from a systematic study targeting Nek2 kinase.[1]

Compound IDModification from Parent Scaffold (Compound 2)Nek2 IC50 (nM)Key SAR Insights
2 Parent Scaffold (3,5,6-trimethoxyphenyl attached to pyrazine, methyl piperidine-4-carboxylate attached to amino group)160The aminopyrazine core effectively binds the kinase hinge. The trimethoxyphenyl group occupies the entrance to the ATP pocket.
3 Replacement of methyl ester on piperidine with carboxylic acid160Hydrolysis of the ester to the carboxylic acid does not significantly alter potency, suggesting this position is solvent-exposed.
11 Replacement of trimethoxyphenyl with 3-thienyl1000The smaller thiophene ring likely results in a loss of favorable hydrophobic interactions at the pocket entrance.
23 Replacement of methyl ester on piperidine with N-cyclopropyl carboxamide60Addition of a small, rigid cyclopropyl group enhances potency, likely through improved interactions in a nearby pocket.
29 Replacement of methyl ester on piperidine with N-(tetrahydro-2H-pyran-4-yl)carboxamide30The tetrahydropyran ring provides a favorable combination of size and polarity, significantly improving potency.
31 Replacement of methyl ester on piperidine with N-((1-methylpiperidin-4-yl)methyl)carboxamide25Most Potent Analog. The basic nitrogen in the piperidine ring likely forms a key salt bridge or hydrogen bond, maximizing binding affinity.

The SAR study reveals that while the core aminopyrazine provides the essential anchor, modifications to the piperidine substituent are critical for optimizing potency. The most successful analogs feature groups capable of forming additional hydrogen bonds or engaging in specific hydrophobic interactions in adjacent regions of the ATP binding site.[1]

cluster_0 SAR Cycle Design Design Synthesis Synthesis Design->Synthesis Biological Testing Biological Testing Synthesis->Biological Testing SAR Analysis SAR Analysis Biological Testing->SAR Analysis SAR Analysis->Design

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

Foundational Experimental Protocols

The reliability of any SAR study hinges on the robustness and reproducibility of its experimental assays. Here, we provide detailed, field-proven protocols for the primary biochemical and cell-based assays required to evaluate aminopyrazine analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase. It measures the amount of ADP produced in the kinase reaction, which is then converted into a luminescent signal.[5][6]

Principle: The amount of ADP formed in a kinase reaction is directly proportional to the kinase's activity. By adding the ADP-Glo™ Reagent, remaining ATP is depleted. Subsequently, the Kinase Detection Reagent converts the newly formed ADP back to ATP, which is used by luciferase to generate light. An inhibitor will reduce kinase activity, leading to less ADP production and a lower luminescent signal.[6]

Materials:

  • Kinase of interest (e.g., Nek2) and its specific substrate peptide.

  • ATP solution (high purity).

  • Test compounds (e.g., aminopyrazine analogs) dissolved in DMSO.

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[6]

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 96-well or 384-well assay plates.

  • Plate-reading luminometer.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in Kinase Assay Buffer. A typical starting concentration is 10 µM. Include a "no inhibitor" positive control (DMSO vehicle only) and a "no enzyme" negative control.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution (pre-diluted in assay buffer) to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[6]

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes. This time may need to be optimized to ensure the reaction is within the linear range.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[6]

    • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background signal from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

G start Start compound_prep Prepare Serial Dilutions of Inhibitor start->compound_prep add_inhibitor Add Inhibitor/DMSO to Plate compound_prep->add_inhibitor add_kinase Add Kinase Enzyme add_inhibitor->add_kinase pre_incubate Pre-incubate (10 min) add_kinase->pre_incubate initiate_reaction Initiate with ATP/Substrate pre_incubate->initiate_reaction kinase_reaction Incubate (60 min @ 30°C) initiate_reaction->kinase_reaction stop_reaction Add ADP-Glo™ Reagent (Stop & Deplete ATP) kinase_reaction->stop_reaction stop_incubate Incubate (40 min) stop_reaction->stop_incubate detect_adp Add Kinase Detection Reagent (Convert ADP -> ATP -> Light) stop_incubate->detect_adp detect_incubate Incubate (30 min) detect_adp->detect_incubate read_plate Measure Luminescence detect_incubate->read_plate end End read_plate->end

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of compounds on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and proliferation.[7] It is a cost-effective method for high-throughput screening of potential anticancer agents.[7]

Principle: The MTT assay is a colorimetric method where the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial reductases in living, metabolically active cells to form purple formazan crystals.[7][8] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[7]

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • 96-well flat-bottom sterile microplates.

  • MTT reagent (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Phosphate-buffered saline (PBS).

  • Microplate reader capable of measuring absorbance at ~570 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only, no cells).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C.

  • MTT Addition: After the treatment incubation, add 10 µL of MTT reagent (5 mg/mL) to each well, including controls.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is clearly visible under a microscope.

  • Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

    • Mix thoroughly by gentle shaking on a plate shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percentage viability against the log of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The structure-activity relationship studies of aminopyrazine analogs demonstrate a clear path to potent kinase inhibition. The core scaffold serves as a reliable anchor to the kinase hinge region, while systematic modifications of peripheral substituents allow for the optimization of potency by exploiting adjacent binding pockets. The data presented for Nek2 inhibitors highlights the importance of incorporating groups capable of forming additional hydrogen bonds or favorable hydrophobic contacts.[1]

Future work should focus on expanding the diversity of substituents at the key positions identified in this guide. Furthermore, evaluating potent compounds against a panel of kinases is essential to determine their selectivity profile.[4] As potent and selective inhibitors are identified, their mechanisms should be further validated in cell-based models and eventually in vivo to translate these SAR insights into viable therapeutic candidates.

References

  • Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. (2025). Benchchem.
  • QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. (2021). PubMed.
  • Application Notes and Protocols for Kinase Inhibition Assays Using Celosin J. (2025). Benchchem.
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (n.d.). BenchSci.
  • Assay Development for Protein Kinase Enzymes. (2012). NCBI.
  • Guideline for anticancer assays in cells. (n.d.).
  • Application Notes and Protocols for Kinase Activity Assays. (2025). Benchchem.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
  • QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against. (n.d.). Semantic Scholar.
  • In vitro kinase assay. (2023). Protocols.io.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
  • Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI.
  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characteriz
  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. (n.d.). PubMed Central.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (n.d.).

Sources

A Senior Application Scientist's Guide to Dibrominated Heterocycles: Benchmarking 5,6-Dibromopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, halogenated heterocycles are indispensable building blocks. Their utility in forging complex molecular architectures through cross-coupling reactions is unparalleled. Among these, dibrominated heterocycles offer two reactive handles, enabling sequential and site-selective functionalization. This guide provides an in-depth comparative analysis of 5,6-Dibromopyrazin-2-amine against other synthetically valuable dibrominated heterocycles, namely 2,3-dibromopyridine and 2,4-dibromothiazole. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their relative performance, supported by experimental data and field-proven insights.

The Strategic Value of Dibrominated Heterocycles

Dibrominated heterocycles are crucial intermediates in the synthesis of a wide array of biologically active molecules and functional materials. The two bromine atoms serve as versatile anchor points for introducing molecular diversity via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] The ability to perform selective mono- or di-functionalization allows for the construction of intricate molecular scaffolds, a key strategy in the exploration of structure-activity relationships (SAR) during drug discovery.[2]

Physicochemical Properties: A Comparative Overview

The inherent electronic nature of the heterocyclic core significantly influences the physicochemical properties of these molecules, which in turn impacts their reactivity, solubility, and pharmacokinetic profiles in drug candidates.

PropertyThis compound2,3-Dibromopyridine2,4-Dibromothiazole
CAS Number 1353100-86-3[3]13534-89-94175-77-3
Molecular Formula C₄H₃Br₂N₃[4]C₅H₃Br₂NC₃HBr₂NS
Molecular Weight 252.89 g/mol [4]236.89 g/mol 242.92 g/mol
Appearance White to Gray to Brown powder to crystalOff-white crystalline powderOff-white crystalline powder
Topological Polar Surface Area (TPSA) 51.8 Ų[4]12.89 Ų41.9 Ų
logP 1.58[5]1.831.63

Expert Insight: The pyrazine core in this compound, with its two nitrogen atoms, is more electron-deficient than the pyridine and thiazole rings. This increased electron deficiency and higher TPSA can influence its solubility and interaction with biological targets. The presence of the amino group also provides a hydrogen bond donor, a critical feature for molecular recognition in biological systems.

Benchmarking Reactivity in Cross-Coupling Reactions

The utility of these building blocks is primarily defined by their reactivity in palladium-catalyzed cross-coupling reactions. The electronic nature of the heterocyclic ring and the position of the bromine atoms are the key determinants of their performance.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds.[6] The reactivity of the C-Br bond is largely dependent on the electron density of the carbon atom to which it is attached.

General Reactivity Trend (Inferred): this compound > 2,3-Dibromopyridine > 2,4-Dibromothiazole

Causality of Reactivity:

  • This compound: The highly electron-deficient pyrazine ring, due to the presence of two nitrogen atoms, significantly activates the C-Br bonds towards oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[7] The amino group, being an electron-donating group, can modulate this reactivity.

  • 2,3-Dibromopyridine: The pyridine ring is also electron-deficient, activating the C-Br bonds. The C2-Br bond is generally more reactive than the C3-Br bond due to its proximity to the ring nitrogen.[8]

  • 2,4-Dibromothiazole: The thiazole ring is less electron-deficient compared to pyrazine and pyridine. However, the C2-Br bond is highly activated towards coupling.

Illustrative Experimental Data (from analogous systems):

Standardized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a validated starting point for the Suzuki-Miyaura coupling of dibrominated heterocycles.

Suzuki_Protocol cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Dibromo-heterocycle (1.0 eq) E Add degassed solvent (e.g., Dioxane/H₂O) A->E B Arylboronic Acid (1.2 eq) B->E C Base (e.g., K₃PO₄, 2.0 eq) C->E D Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) D->E F Heat to 80-100 °C E->F G Monitor by TLC/LC-MS F->G H Cool to RT G->H I Dilute with Organic Solvent H->I J Wash with H₂O & Brine I->J K Dry, Filter, Concentrate J->K L Purify (Column Chromatography) K->L

Caption: Standardized workflow for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for synthesizing many pharmaceutical compounds.[10] The reactivity trends are similar to those observed in Suzuki-Miyaura couplings.

General Reactivity Trend (Inferred): this compound > 2,3-Dibromopyridine > 2,4-Dibromothiazole

Causality of Reactivity: The electron-deficient nature of the heterocyclic ring remains the primary driver for reactivity in the oxidative addition step of the Buchwald-Hartwig catalytic cycle.

Standardized Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a robust starting point for the amination of dibrominated heterocycles.

Buchwald_Protocol cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Dibromo-heterocycle (1.0 eq) E Add anhydrous, degassed solvent (e.g., Toluene) A->E B Amine (1.2 eq) B->E C Base (e.g., NaOtBu, 1.4 eq) C->E D Pd Catalyst (e.g., Pd₂(dba)₃, 2 mol%) D->E D2 Ligand (e.g., XPhos, 4 mol%) D2->E F Heat to 90-110 °C E->F G Monitor by TLC/LC-MS F->G H Cool to RT G->H I Quench with H₂O H->I J Extract with Organic Solvent I->J K Dry, Filter, Concentrate J->K L Purify (Column Chromatography) K->L

Caption: Standardized workflow for Buchwald-Hartwig amination.

Emerging Frontiers: C-H Functionalization

Direct C-H functionalization is a rapidly evolving field that offers a more atom-economical approach to modifying heterocyclic cores by avoiding the pre-functionalization step of introducing a halogen. While still a developing area for these specific dibrominated heterocycles, the electron-deficient nature of the pyrazine and pyridine rings makes them promising candidates for certain C-H activation strategies.

Expert Insight: The C-H bonds on the pyrazine ring of this compound are expected to be more acidic and thus more susceptible to deprotonation-based C-H functionalization methods compared to the C-H bonds on the pyridine and thiazole rings. This opens up possibilities for orthogonal functionalization strategies where the C-Br bonds are reacted via cross-coupling and the C-H bonds are functionalized through a different catalytic system.

Conclusion and Future Outlook

This guide provides a comparative benchmark of this compound against 2,3-dibromopyridine and 2,4-dibromothiazole. Based on fundamental principles of heterocyclic reactivity, this compound is predicted to be the most reactive of the three in palladium-catalyzed cross-coupling reactions due to the highly electron-deficient nature of the pyrazine core. This enhanced reactivity can be advantageous for coupling with less reactive partners or for performing reactions under milder conditions.

The choice of a specific dibrominated heterocycle will ultimately depend on the target molecule's overall synthetic strategy and desired properties. For applications requiring rapid diversification and high reactivity, this compound presents a compelling option. As the field of C-H activation continues to mature, we anticipate the development of novel methods for the direct functionalization of these valuable building blocks, further expanding their utility in creating the next generation of pharmaceuticals and advanced materials.

References

  • Biffis, A., et al. (2018). Pd metal catalysts for cross-couplings and related reactions in the 21st century: A critical review. Chemical Reviews, 118(4), 2249-2295.
  • Masuda, Y., et al. (2023). Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls. Molecules, 28(3), 1350.
  • Organ, M. G., et al. (2019). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Buchwald, S. L., & Hartwig, J. F. (2025).
  • Wikipedia contributors. (2024).
  • Zhang, Z., et al. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction.
  • Baudoin, O., et al. (2023). Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls. Molecules, 28(3), 1350.
  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia.
  • PubChem. (n.d.). 2-Amino-3,5-dibromopyrazine.
  • Dalton Transactions. (2010). Tuning the electronic properties of dppz-ligands and their palladium(II) complexes.
  • Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014.
  • BenchChem. (2025). A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions.
  • Wen, X., et al. (2019). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganics, 7(10), 121.
  • Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014.
  • Denton, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6496-6508.
  • DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.
  • BLD Pharm. (n.d.). 1353100-86-3|this compound.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • National Center for Biotechnology Information. (2022). Selective ortho-C–H Activation in Arenes without Functional Groups.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • National Center for Biotechnology Information. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.
  • PubChem. (n.d.). 2,6-Dibromopyridin-4-amine.
  • MDPI. (n.d.).
  • National Center for Biotechnology Information. (2017).
  • ChemRxiv. (2020).
  • MDPI. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products.
  • MDPI. (2021).
  • National Center for Biotechnology Information. (2017).
  • ChemicalBook. (2025). 2-Amino-3,5-dibromopyrazine.
  • BLD Pharm. (n.d.). 24241-18-7|2-Amino-3,5-dibromopyrazine.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromo-2-chlorobenzo[d]thiazole.
  • ChemScene. (n.d.). 2-Amino-3,5-dibromopyrazine.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4,5-Dibromo-2-phenyl-1H-imidazole and Its Analogs in Cross-Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
  • Oriental Journal of Chemistry. (2015). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry.
  • White Rose Research Online. (2021).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines.

Sources

A Comparative Guide to Substituted 2-Aminopyrazine Derivatives: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of substituted 2-aminopyrazine derivatives, a class of heterocyclic compounds with significant therapeutic potential. Our focus stems from the versatile synthetic intermediate, 5,6-Dibromopyrazin-2-amine . While comprehensive literature detailing a wide array of derivatives from this specific starting material is limited, the broader family of 2-aminopyrazines, accessible from this scaffold, has been extensively studied. This guide will synthesize data from prominent studies to offer objective comparisons of performance, supported by experimental data, for researchers in drug discovery and development.

The pyrazine nucleus is a cornerstone in medicinal chemistry, with its derivatives showing a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The 5,6-dihalo substitution pattern of our core molecule is particularly valuable, as it provides two reactive sites for introducing chemical diversity through cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR).

Part 1: Synthetic Strategies for 2-Aminopyrazine Diversification

The primary value of this compound lies in its utility as a scaffold for generating diverse libraries of compounds. The bromine atoms are amenable to substitution via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), while the amino group can be functionalized through acylation or alkylation. This allows for the independent modulation of substituents at three key positions.

A generalized workflow for the diversification of this scaffold is outlined below. The choice of reaction depends on the desired final structure and the nature of the R groups to be introduced. For instance, Suzuki coupling is a robust method for creating carbon-carbon bonds to introduce aryl or heteroaryl moieties at the C5 and C6 positions, which is a common strategy in the development of kinase inhibitors.

G A This compound (Starting Scaffold) B Suzuki or Stille Coupling (R-B(OH)2 or R-SnBu3, Pd Catalyst) A->B C-C Bond Formation F Amine Functionalization (Acylation, Alkylation, Amidation) A->F Direct Functionalization C 5-Aryl-6-bromo- pyrazin-2-amine B->C D Sequential Coupling (R'-B(OH)2, Pd Catalyst) C->D Introduce Second Substituent E 5-Aryl-6-Aryl'- pyrazin-2-amine D->E E->F G Final Diversified Derivatives F->G

Caption: General synthetic workflow for diversifying the this compound scaffold.

Part 2: In Vitro Performance as Kinase Inhibitors

A significant body of research has focused on 2-aminopyrazine derivatives as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[3] The ability to introduce specific aryl groups at the C5 and C6 positions allows for fine-tuning interactions within the ATP-binding pocket of these enzymes.

Case Study 1: SHP2 Allosteric Inhibitors

The protein tyrosine phosphatase SHP2 is a key signaling node and a target in oncology. Researchers designed and synthesized 2-aminopyrazine derivatives as allosteric SHP2 inhibitors.[4][5][6] A lead compound, methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate, demonstrated significant cytotoxic activity against various cancer cell lines.

Case Study 2: Protein Kinase CK2 Inhibitors

Protein Kinase CK2 is another important target in cancer therapy. A study on 2,6-disubstituted pyrazines identified potent and selective CK2 inhibitors.[7] The SAR study revealed that small, functionalized substituents could achieve high potency.

Comparative In Vitro Activity

The table below summarizes the in vitro performance of representative 2-aminopyrazine derivatives from the literature. This data highlights how structural modifications influence potency against specific kinase targets and antiproliferative activity in cell-based assays.

Compound ID Core Structure Target IC50 (Enzymatic Assay) Antiproliferative Activity (Cell Line) Reference
SHP099 Analog 5-(2,3-dichlorophenyl)pyrazin-2-amineSHP271 nMViability decrease in MCF7 & HCT116 at 0.01-0.1 µM[4]
Compound 13 2-amino-6-(indazol-6-yl)pyrazineCK214 nMIC50 = 0.23 µM (A549)[7]
Darovasertib Pyrazine-2-carboxamidePKC0.4 - 3.1 nMActive in Uveal Melanoma[3]
MK-2 Inhibitor 2-aminopyrazin-3-ylMK-2Low µM to sub-µMSuppressed TNFα production in THP-1 cells[8]

Analysis of Structure-Activity Relationships (SAR):

The causality behind the observed activities is rooted in molecular interactions.[9] For kinase inhibitors, the 2-aminopyrazine core often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The substituents at the C5 and C6 positions then project into hydrophobic pockets, where their size, shape, and electronic properties determine both potency and selectivity. For example, in the CK2 inhibitor series, introducing an aminoalkyl group at the 6-position of an indazole substituent significantly improved cell-based efficacy, likely by enhancing solubility and/or cell permeability.[7]

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activation Ligand Growth Factor Ligand->Receptor Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor 2-Aminopyrazine Kinase Inhibitor Inhibitor->RAF Inhibition Gene Gene Expression (Proliferation, Survival) TF->Gene G cluster_0 In Vitro Screening cluster_1 ADME & Toxicology cluster_2 In Vivo Evaluation A Primary Screen (Enzymatic Assay) B Secondary Screen (Cell-based Assay) A->B C Selectivity Panel (Off-target kinases) B->C D Metabolic Stability (Microsomes, Plasma) C->D Lead Candidates E In Vitro Toxicology (e.g., hERG, Cytotoxicity) D->E F Pharmacokinetics (PK) (Mouse/Rat) E->F Optimized Candidate G Efficacy Study (Disease Model) F->G H Tolerability Study G->H

Caption: Typical preclinical workflow from in vitro screening to in vivo evaluation.

Part 4: Experimental Protocols

For reproducibility and validation, detailed protocols are essential. Below are standardized methodologies for key assays mentioned in this guide.

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.

  • Cell Plating: Seed cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the 2-aminopyrazine derivatives in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth). [1]

Protocol 2: In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of a lead compound in a living organism.

  • Animal Acclimatization: House immunodeficient mice (e.g., NOD-SCID or Athymic Nude) for one week under standard conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., A549) suspended in Matrigel into the flank of each mouse.

  • Tumor Growth: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into vehicle control and treatment groups.

  • Compound Administration: Administer the test compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Analysis: Calculate the tumor growth inhibition (TGI) percentage compared to the vehicle control group.

Conclusion

The 2-aminopyrazine scaffold, readily accessible from intermediates like this compound, represents a highly validated and versatile platform for drug discovery. The extensive research into this class, particularly as kinase inhibitors, has yielded compounds with potent in vitro activity and demonstrated in vivo efficacy. The key to success lies in a rational design approach that leverages structure-activity relationships to simultaneously optimize target potency, selectivity, and pharmacokinetic properties. Future work will likely focus on developing derivatives against novel targets and employing advanced strategies to overcome drug resistance.

References

  • Parsonidis, P., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4389. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. ResearchGate. Available at: [Link]

  • Alshahrani, M. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science. Available at: [Link]

  • Parsonidis, P., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. ResearchGate. Available at: [Link]

  • Parsonidis, P., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Semantic Scholar. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Available at: [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Available at: [Link]

  • Nakano, H., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4358-61. Available at: [Link]

  • Bouz, G., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1269. Available at: [Link]

  • Li, H., et al. (2011). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Journal of Medicinal Chemistry, 54(13), 4787-801. Available at: [Link]

  • Bouz, G., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Semantic Scholar. Available at: [Link]

Sources

A Researcher's Guide to Assessing the Selectivity of Kinase Inhibitors Derived from 5,6-Dibromopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

The 5,6-dibromopyrazin-2-amine core is a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the synthesis of potent kinase inhibitors. Its inherent ability to form key hydrogen bonds within the highly conserved ATP-binding pocket of kinases makes it an attractive framework for drug discovery. However, this same feature presents a significant challenge: achieving selectivity. With over 500 kinases in the human kinome, many sharing structural similarities in the ATP-binding site, ensuring that a novel inhibitor exclusively modulates its intended target is paramount for therapeutic efficacy and safety.[1]

This guide provides a comprehensive framework for researchers developing kinase inhibitors from the this compound scaffold. We will move beyond simple IC50 values to explore a multi-pronged, self-validating approach to selectivity profiling. We will detail the causality behind experimental choices, provide actionable protocols for key assays, and present a logical workflow for generating a robust selectivity profile for your novel compounds.

The Imperative of Selectivity Profiling

The development of selective kinase inhibitors is challenging because most inhibitors target the conserved ATP-binding site.[2] This conservation makes it difficult to develop drugs that are highly specific for a single kinase, leading to "off-target" effects where the inhibitor modulates the activity of unintended kinases.[3][4] While some "polypharmacology" can be beneficial, particularly in oncology, unpredictable off-target activity is a primary cause of adverse drug reactions and clinical trial failures.[1] Therefore, a rigorous assessment of an inhibitor's kinome-wide interaction map is not merely a characterization step but a critical component of preclinical validation.[5]

A Multi-Tiered Strategy for Assessing Inhibitor Selectivity

A robust selectivity assessment relies on a cascade of orthogonal assays that probe different aspects of inhibitor-kinase interaction. We advocate for a three-tiered approach:

  • Broad Kinome Profiling (Biochemical): Initial screening against a large panel of kinases to identify all potential interactions in vitro.

  • Cellular Target Engagement: Confirming that the inhibitor binds to its intended target (and potential off-targets) within the complex milieu of a living cell.

  • Functional Cellular Impact (Phosphoproteomics): Measuring the downstream consequences of kinase inhibition to understand the inhibitor's functional effect on cellular signaling networks.

Tier 1: Broad Kinome Profiling with Competition Binding Assays

The first step is to understand the full spectrum of potential interactions across the human kinome. Large-scale biochemical screens are the most efficient method for this initial survey.[4] The KINOMEscan™ platform is an industry-standard example of a competition binding assay that is independent of ATP concentration and can measure the dissociation constant (Kd) of an inhibitor-kinase complex.[6][7][8]

Principle of KINOMEscan-type Assays

These assays are not based on measuring enzymatic activity but on quantifying the ability of a test compound to displace a known, immobilized ligand from the kinase active site. The amount of kinase bound to the solid support is measured, often via a DNA tag using quantitative PCR (qPCR), and is inversely proportional to the test compound's binding affinity.[7][9]

cluster_0 Scenario A: No Inhibition cluster_1 Scenario B: Competitive Inhibition Kinase_A TestCompound_A Test Compound (No Binding) Result_A Result: High qPCR Signal (Kinase is captured) Kinase_A:tag->Result_A Bead_A {Immobilized Ligand | Solid Support} Bead_A:bead->Kinase_A Strong Binding Kinase_B TestCompound_B Test Compound (Binds Kinase) Kinase_B->TestCompound_B Result_B Result: Low qPCR Signal (Kinase remains in solution) Kinase_B:tag->Result_B Bead_B {Immobilized Ligand | Solid Support} Bead_B:bead->Kinase_B Binding Blocked

Caption: Principle of a competition binding assay for kinome profiling.
Experimental Protocol: KINOMEscan Competition Binding Assay

This protocol is a generalized representation of the methodology used in commercial services like Eurofins Discovery's KINOMEscan™.[9][10][11]

  • Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with a quantifiable tag (e.g., DNA).[9]

  • Ligand Immobilization: A proprietary, broad-spectrum kinase inhibitor is immobilized onto a solid support, such as beads.[9]

  • Competition Assay: The test compound derived from this compound is incubated at a fixed concentration (e.g., 1 or 10 µM) with a specific kinase from the panel and the immobilized ligand. The test compound and the immobilized ligand compete for binding to the kinase's ATP site.

  • Capture & Wash: The beads are washed to remove any unbound kinase. Kinases that were bound by the test compound will be washed away, while kinases that bound the immobilized ligand will be retained.

  • Quantification: The amount of kinase remaining on the solid support is quantified. For DNA-tagged kinases, this is accomplished with high sensitivity using qPCR.[7]

  • Data Analysis: Results are often expressed as a percentage of the control (vehicle-treated sample). A low percentage indicates strong inhibition/binding. For hits, dose-response curves are generated to determine the dissociation constant (Kd).

ParameterDescriptionImportance
Kd (Dissociation Constant) The concentration of inhibitor required to bind to 50% of the kinase population at equilibrium.A direct measure of binding affinity. Lower Kd indicates higher affinity.
Selectivity Score (S-Score) A quantitative measure of compound selectivity, calculated by dividing the number of kinases bound by the total number of kinases tested.[5]Allows for objective, numerical comparison of selectivity between different inhibitors.
TREEspot™ Map A visual representation of the inhibitor's interactions with the kinome, displayed on a phylogenetic tree.Provides an intuitive, at-a-glance view of the inhibitor's selectivity profile and identifies any "off-target" kinase families.

Tier 2: Cellular Target Engagement with CETSA

A positive result in a biochemical assay is crucial, but it doesn't guarantee the compound will engage its target in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that measures direct drug-target engagement in intact cells or cell lysates.[12][13]

Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization.[12] When a protein binds to a ligand (like our kinase inhibitor), its structure is often stabilized, increasing its resistance to heat-induced unfolding and precipitation. By heating cell samples across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can determine if the inhibitor has bound to its target.[14]

CETSA_Workflow cluster_0 Experimental Setup cluster_1 Thermal Challenge cluster_2 Sample Processing & Analysis cluster_3 Expected Outcome A Treat Cells/Lysate with Inhibitor or Vehicle B Aliquot samples A->B C Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) B->C D Cool samples to room temp C->D E Lyse cells (if applicable) & separate soluble fraction via centrifugation D->E F Quantify soluble target protein (e.g., Western Blot, AlphaScreen) E->F G Plot Melting Curve (Soluble Protein vs. Temp) F->G H Vehicle-treated: Standard Melting Curve G->H I Inhibitor-treated: Shifted Melting Curve (Indicates Stabilization)

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA with Western Blot Readout

This protocol describes a typical CETSA experiment to validate the engagement of a primary target and key off-targets identified in Tier 1.[13][14][15]

  • Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat cells with the this compound derivative at a desired concentration (e.g., 10x the biochemical IC50) or with vehicle (e.g., DMSO) for a defined period (e.g., 1-2 hours).

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heating Step: Place the PCR tubes in a thermal cycler and heat them for 3 minutes across a range of temperatures (e.g., from 40°C to 70°C in 3°C increments). Cool the samples at room temperature for 3 minutes.[14][15]

  • Lysis: Lyse the cells to release their contents. This is often achieved by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen).[14]

  • Separation of Soluble Fraction: Centrifuge the samples at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/aggregated proteins.[14]

  • Quantification: Carefully transfer the supernatant (soluble fraction) to a new tube. Prepare samples for SDS-PAGE and Western blot analysis. Probe the blot with a primary antibody specific to the target kinase.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the relative intensity versus temperature for both vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement and stabilization.

Tier 3: Functional Profiling with Phosphoproteomics

Confirming that an inhibitor binds its target is essential, but understanding the functional consequences is the ultimate goal. Mass spectrometry-based phosphoproteomics allows for the global, unbiased quantification of phosphorylation changes across the proteome in response to inhibitor treatment.[3][16] This provides a direct readout of the inhibitor's on-target efficacy and can uncover unexpected off-target signaling effects.[17]

Principle of Phosphoproteomics for Inhibitor Profiling

The workflow involves treating cells with the inhibitor, lysing the cells, digesting proteins into peptides, enriching for phosphopeptides, and then analyzing them by liquid chromatography-mass spectrometry (LC-MS/MS).[18] By comparing the phosphoproteome of inhibitor-treated cells to vehicle-treated cells, one can identify kinase substrates whose phosphorylation levels have significantly decreased (on-target effects) or changed unexpectedly (off-target effects).

MethodPrincipleApplication in Selectivity Profiling
Global Phosphoproteomics Unbiased identification and quantification of thousands of phosphorylation sites.Provides a systems-level view of the inhibitor's impact on cellular signaling. Excellent for identifying unknown off-target pathways.[16]
Motif-Targeting Phosphoproteomics Enriches for phosphopeptides with specific sequence motifs recognized by certain kinase families.[3]Can enhance the detection of substrates for a specific kinase or kinase family of interest, increasing sensitivity for on-target validation.[19]
Kinase Assay Linked with Phosphoproteomics (KALIP) Combines in vitro kinase assays using cellular peptides as substrates with in vivo phosphoproteomic analysis.[18]A powerful method for directly identifying novel, bona fide substrates of a target kinase.
Experimental Workflow: Global Quantitative Phosphoproteomics
  • Cell Culture and Treatment: Treat multiple replicates of a relevant cell line with the inhibitor and vehicle control.

  • Lysis and Protein Digestion: Lyse cells under denaturing conditions and digest proteins into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: Incubate the peptide mixture with a material that specifically binds phosphopeptides, such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) beads.[16]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution mass spectrometry to identify the peptide sequences and locate the phosphorylation sites.

  • Data Analysis: Use specialized software to quantify the relative abundance of each phosphopeptide between the inhibitor- and vehicle-treated samples. Perform statistical analysis to identify phosphorylation sites with significant changes.

  • Pathway Analysis: Use bioinformatics tools to map the significantly altered phosphoproteins to known signaling pathways to interpret the functional consequences of the inhibitor treatment.

Case Study: Aminopyrazine Inhibitors of Nek2

A study by Mas-Droux et al. (2010) provides a relevant example, exploring inhibitors derived from the related 3,5-dibromopyrazin-2-amine scaffold targeting the mitotic kinase Nek2.[20] Their work highlights the principles of structure-activity relationship (SAR) and selectivity profiling.

CompoundNek2 IC50 (µM)Plk1 IC50 (µM)Selectivity (Plk1/Nek2)
Compound 2 0.28> 100> 357-fold
Compound 31 0.04> 100> 2500-fold

Data adapted from Mas-Droux et al., J. Med. Chem. 2010, 53, 19, 7035–7045.[20]

This study demonstrates how chemical modifications to the core scaffold can dramatically improve potency while maintaining high selectivity against other kinases, such as Plk1. This underscores the necessity of profiling each new analog, as small structural changes can significantly alter the selectivity profile.

Conclusion

Assessing the selectivity of kinase inhibitors derived from the this compound scaffold requires a rigorous, multi-tiered experimental strategy. Starting with a broad biochemical screen provides a comprehensive map of potential interactions. This map must then be validated in a physiological context using cellular target engagement assays like CETSA. Finally, functional methods such as phosphoproteomics reveal the true impact of the inhibitor on the cell's signaling network. By integrating these orthogonal approaches, researchers can build a robust, self-validating data package that provides high confidence in an inhibitor's selectivity profile, paving the way for the development of safer and more effective targeted therapies.

References

  • Elkins, J. M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology, 34(1), 95-103. [Link]

  • Nakagami, H., et al. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. International Journal of Molecular Sciences, 23(24), 16200. [Link]

  • Xue, L., et al. (2012). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. Proceedings of the National Academy of Sciences, 109(15), 5615-5620. [Link]

  • Giansanti, P., et al. (2015). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Proteomics, 15(2-3), 347-362. [Link]

  • van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 160(4), 788-806. [Link]

  • Tsai, C. F., et al. (2020). Motif-centric phosphoproteomics to target kinase-mediated signaling pathways. Cell Reports, 32(13), 108197. [Link]

  • Gevaert, O., et al. (2014). Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. Molecular Cancer Therapeutics, 13(11), 2751-2762. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7456. [Link]

  • DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]

  • Milani, P., et al. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 32(1), 59-66. [Link]

  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-165. [Link]

  • Sjösten, N., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10833-10841. [Link]

  • HMS LINCS Project. (n.d.). Assays. HMS LINCS. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]

  • Li, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(11), e4432. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

  • Al-Jzari, M., et al. (2018). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Journal of Lipid Research, 59(4), 690-698. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 239-257. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Mas-Droux, C., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(19), 7035-7045. [Link]

  • Korovesis, D., et al. (2020). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ChemRxiv. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Ghoreschi, K., et al. (2009). Selectivity and therapeutic inhibition of kinases: to be or not to be? Nature Immunology, 10(4), 356-360. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Wang, Y., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters, 25(22), 5402-5408. [Link]

  • Lountos, G. T., et al. (2011). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 21(15), 4482-4486. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1146-1161. [Link]

  • George, K. M., et al. (2011). Design, synthesis, and biological evaluation of PKD inhibitors. Pharmaceutics, 3(2), 186-228. [Link]

  • Nesterenko, A. M., et al. (2014). Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 639-646. [Link]

  • Nesterenko, A. M., et al. (2014). Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. ResearchGate. [Link]

  • Lee, J., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. International Journal of Molecular Sciences, 21(21), 8006. [Link]

  • Roskoski, R. Jr. (2019). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. International Journal of Molecular Sciences, 20(11), 2806. [Link]

  • El-Gokha, A. A., et al. (2018). Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase (GAK). bioRxiv. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 5,6-Dibromopyrazin-2-amine: A Medicinal Chemistry Keystone

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its halogenated derivatives, 5,6-Dibromopyrazin-2-amine stands out as a critical building block for the synthesis of a wide array of biologically active molecules, including kinase inhibitors and other targeted therapies. The precise arrangement of its bromo and amino substituents offers a versatile platform for further functionalization through various cross-coupling reactions. However, the synthesis of this specific isomer presents unique regiochemical challenges. This guide provides an in-depth comparative analysis of the viable synthetic routes to this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction to the Synthetic Challenge

Direct electrophilic bromination of 2-aminopyrazine, a seemingly straightforward approach, is notoriously difficult to control and often yields a mixture of isomers, primarily the 3,5-dibromo and 5-bromo derivatives. The electron-donating amino group activates the pyrazine ring towards electrophilic attack, but directing this substitution to the 5- and 6-positions is challenging due to the complex interplay of electronic and steric effects. Consequently, more strategic, multi-step syntheses are generally required to obtain the desired 5,6-dibromo isomer with high purity and yield. This guide will explore two such strategic approaches:

  • Route 1: Ring Synthesis via Condensation with Diaminomaleonitrile (DAMN)

  • Route 2: Late-Stage Amination via Curtius Rearrangement

Route 1: Constructing the Pyrazine Ring with Diaminomaleonitrile

This approach builds the desired 5,6-dibromopyrazine core through the condensation of a 1,2-dicarbonyl precursor with diaminomaleonitrile (DAMN). This method offers excellent control over the substitution pattern of the final product.

Conceptual Workflow for Route 1

Route 1 Workflow start Dibromo-1,2-dicarbonyl Precursor condensation Condensation Reaction start->condensation damn Diaminomaleonitrile (DAMN) damn->condensation dihydropyrazine Dihydropyrazine Intermediate condensation->dihydropyrazine oxidation Oxidation dihydropyrazine->oxidation product 5,6-Dibromopyrazin-2,3-dicarbonitrile oxidation->product hydrolysis Selective Hydrolysis & Decarboxylation product->hydrolysis final_product This compound hydrolysis->final_product

Caption: Workflow for the synthesis of this compound via the DAMN condensation route.

Key Experimental Stages and Insights

1. Preparation of the 1,2-Dibromo-1,2-dicarbonyl Precursor:

The critical starting material for this route is a 1,2-dicarbonyl compound bearing bromine atoms at the adjacent carbons. A plausible precursor is 1,2-dibromo-1,2-ethanedione (dibromoglyoxal). The synthesis of such precursors can be challenging due to their reactivity. A common method involves the oxidation of a corresponding α,α'-dibromo ketone.

2. Condensation with Diaminomaleonitrile (DAMN):

The condensation reaction between the dibromo-1,2-dicarbonyl compound and DAMN is the key step in forming the pyrazine ring. This reaction typically proceeds in a suitable solvent, such as ethanol or acetic acid, and may be catalyzed by an acid. The initial condensation forms a dihydropyrazine intermediate, which is then oxidized to the aromatic pyrazine.

3. Aromatization and Subsequent Transformations:

The dihydropyrazine intermediate can be oxidized to the corresponding 2,3-dicyano-5,6-dibromopyrazine using a variety of oxidizing agents, such as air, manganese dioxide, or DDQ. The resulting dinitrile can then be selectively hydrolyzed and decarboxylated to yield the desired 2-amino-5,6-dibromopyrazine. This transformation often requires careful control of reaction conditions to avoid over-hydrolysis.

Advantages and Disadvantages of Route 1
ParameterAssessment
Regioselectivity Excellent, as the substitution pattern is predetermined by the starting materials.
Versatility High, this route can be adapted to synthesize a variety of substituted pyrazines.
Scalability Potentially challenging due to the stability and preparation of the dibromo-1,2-dicarbonyl precursor.
Reagent Availability Diaminomaleonitrile is commercially available. The synthesis of the dicarbonyl precursor may be required.
Safety The synthesis and handling of the reactive dicarbonyl precursor require caution.

Route 2: Late-Stage Amination via Curtius Rearrangement

This alternative strategy involves the synthesis of a 5,6-dibromopyrazine-2-carboxylic acid intermediate, which is then converted to the target amine via a Curtius rearrangement. This approach avoids the direct and often unselective bromination of 2-aminopyrazine.

Conceptual Workflow for Route 2

Route 2 Workflow start Pyrazine-2,5-dicarboxylic Acid bromination Dibromination start->bromination dibromo_acid 5,6-Dibromopyrazine-2-carboxylic Acid bromination->dibromo_acid esterification Esterification dibromo_acid->esterification ester Methyl 5,6-Dibromopyrazine-2-carboxylate esterification->ester hydrazinolysis Hydrazinolysis ester->hydrazinolysis acyl_hydrazide 5,6-Dibromopyrazine-2-carbohydrazide hydrazinolysis->acyl_hydrazide azide_formation Acyl Azide Formation acyl_hydrazide->azide_formation acyl_azide 5,6-Dibromopyrazine-2-carbonyl azide azide_formation->acyl_azide curtius Curtius Rearrangement acyl_azide->curtius isocyanate Isocyanate Intermediate curtius->isocyanate hydrolysis Hydrolysis isocyanate->hydrolysis final_product This compound hydrolysis->final_product

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5,6-Dibromopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5,6-Dibromopyrazin-2-amine. As a halogenated heterocyclic compound, this chemical requires specific procedures to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. This document moves beyond simple instruction to explain the scientific and regulatory rationale behind each step, empowering you to make informed safety decisions.

Disclaimer: The information provided is based on general principles of chemical waste management and available safety data. Crucially, you must always consult your institution's specific Environmental Health & Safety (EHS) guidelines and the most current Safety Data Sheet (SDS) for the exact chemical (CAS number) you are using. Regulations can vary by location.

Hazard Assessment and Chemical Profile

Understanding the intrinsic hazards of this compound is the foundation of its safe management. This compound is a solid organic substance containing two bromine atoms, which classifies it as a halogenated organic compound .[1][2][3] This classification is the single most important factor in determining its disposal pathway. Halogenated wastes are typically disposed of via high-temperature incineration and must be segregated from non-halogenated streams to prevent cross-contamination and ensure proper treatment.[2][3]

The hazard profile, synthesized from available safety data for the closely related isomer 2-Amino-3,5-dibromopyrazine (CAS 24241-18-7), is summarized below.

Hazard ClassificationGHS CodeSignal WordDescription
Acute Toxicity, OralH301 / H302Danger/WarningToxic or harmful if swallowed.[4]
Skin Corrosion/IrritationH315WarningCauses skin irritation.[4][5]
Serious Eye Damage/IrritationH318 / H319Danger/WarningCauses serious eye damage or irritation.[4][5]
STOT, Single ExposureH335WarningMay cause respiratory irritation.[4][5]

STOT: Specific Target Organ Toxicity

Given these hazards, direct contact and inhalation must be strictly avoided. The compound's properties dictate that it cannot be disposed of in regular trash or down the sewer system.[1][6][7]

The Regulatory Imperative: EPA and RCRA

In the United States, the management and disposal of chemical waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][8][9] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste (your laboratory) is responsible for its safe handling from the moment it is created until its final, environmentally sound disposal.[10][11]

All chemical waste must be evaluated to determine if it is hazardous.[7][10][12] Due to its toxic and irritant properties, this compound must be managed as a regulated hazardous waste.

Core Disposal Workflow

The decision-making process for disposing of this compound follows a clear, logical path designed to ensure safety and compliance at every stage.

G cluster_prep Preparation Phase cluster_accum Accumulation Phase cluster_disposal Disposal Phase A Identify Waste: This compound (Solid or in Solution) B Consult SDS & EHS Guidelines A->B C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Segregate as HALOGENATED ORGANIC WASTE C->D E Select Compatible Container (Clearly Labeled) D->E F Transfer Waste to Container (Use Fume Hood) E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Container Full or Project Complete? G->H I Complete Hazardous Waste Tag H->I J Request Waste Pickup from EHS/Safety Office I->J

Caption: Workflow for the safe disposal of this compound.

Procedural Guide to Disposal

Follow this detailed protocol for the collection and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure solid, solution, or contaminated materials), always wear the appropriate PPE to mitigate exposure risks identified in the hazard assessment.

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations (29 CFR 1910.133).[13] This is mandatory to protect against the risk of serious eye irritation or damage.

  • Hand Protection: Wear chemically resistant nitrile gloves. Inspect gloves for any tears or holes before use.

  • Body Protection: A standard laboratory coat should be worn and kept fully buttoned.

  • Respiratory Protection: All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][14]

Step 2: Waste Segregation (The Critical Step)

The causality behind waste segregation is rooted in the chemistry of disposal. Halogenated compounds require specific incineration conditions to prevent the formation of toxic dioxins and furans. Mixing them with non-halogenated waste makes the entire volume more hazardous and expensive to treat.[3]

  • Designate a specific waste stream for "Halogenated Organic Waste." [1][2][15]

  • DO NOT mix this compound waste with:

    • Non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).

    • Aqueous waste, acids, or bases.[2]

    • Strong oxidizing agents.[14][16]

    • Acutely toxic "P-listed" wastes.[3]

Step 3: Container Selection and Labeling

Proper containment is essential for preventing leaks and ensuring clear communication of hazards.

  • Container Choice: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[6][17] Avoid metal cans, as halogenated compounds can degrade to form acidic byproducts that corrode metal.[16]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled.[3] Affix your institution's official "Hazardous Waste" tag. At a minimum, the label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound." If in solution, list the solvent as well.

    • The words "Halogenated Organic Waste."

    • An accurate list of all components and their approximate concentrations.

Step 4: Accumulation and Storage

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[3][17]

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[7][15][17] This prevents the release of volatile compounds and protects against spills.

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.[6][18]

  • Location: The SAA should be in a well-ventilated area, away from heat sources or incompatible chemicals.[16]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's approved channels.

  • Contact EHS: Once the container is full or the project generating the waste is complete, submit a chemical waste collection request to your EHS or Safety Office.[7][17]

  • Documentation: Ensure all paperwork, including the hazardous waste tag, is filled out completely and accurately.[6]

Spill Management Protocol

Accidents happen. Being prepared is key to a safe response.

  • For Minor Spills (Solid or Liquid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, contain the spill using an inert absorbent material like vermiculite or sand.

    • Carefully sweep or scoop the absorbed material into a designated plastic bag or container.[15]

    • Seal the container, label it as "Spill Debris with this compound," and dispose of it as halogenated hazardous waste.[7][15]

    • Decontaminate the area with an appropriate solvent and then soap and water.

  • For Major Spills:

    • Evacuate the immediate area.

    • Alert nearby personnel and activate the fire alarm if necessary to evacuate the building.

    • Contact your institution's emergency response line (e.g., Campus Safety, EHS) immediately.[3][15] Do not attempt to clean up a large spill yourself.

Proactive Safety: Waste Minimization

The most effective disposal procedure is to minimize the waste generated in the first place.[17]

  • Scale Reduction: Whenever feasible, reduce the scale of experiments to decrease the volume of waste produced.[15][17]

  • Inventory Management: Purchase and use only the amount of chemical reasonably needed for your experiments to avoid disposal of expired or unused stock.[18]

  • Substitution: Where scientifically viable, consider substituting hazardous chemicals with less hazardous alternatives.[3][17]

References

  • Daniels Health. (2021). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Environmental Marketing Services. (2024). Safe Chemical Waste Disposal in Labs. [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • Axonator. (2024). EPA Hazardous Waste Management. [Link]

  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. (2023). Learn the Basics of Hazardous Waste. [Link]

  • Bucknell University. HAZARDOUS WASTE SEGREGATION. [Link]

  • Chemistry For Everyone. (2024). What Regulations Govern Hazardous Waste Management?[Link]

  • Temple University EHRS. Halogenated Solvents in Laboratories. [Link]

  • University of Washington EH&S. Halogenated Solvents. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 620004, 2-Amino-3,5-dibromopyrazine. [Link]

Sources

A Researcher's Guide to the Safe Handling of 5,6-Dibromopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and development. Among these, halogenated heterocyclic amines like 5,6-Dibromopyrazin-2-amine (also commonly known as 2-Amino-3,5-dibromopyrazine) are valuable building blocks. However, their utility is matched by a need for rigorous safety protocols. This guide provides an in-depth, experience-driven framework for handling this compound, ensuring both personal safety and experimental integrity. Our focus is not just on what to do, but why you do it, empowering you to make informed safety decisions in your laboratory.

Section 1: Hazard Assessment & Risk Analysis

Understanding the intrinsic hazards of this compound is the first step in constructing a robust safety plan. This compound is a solid, often a crystalline powder, which presents specific inhalation risks.[1] Its primary dangers lie in its acute toxicity and irritant properties.

A synthesis of data from multiple safety data sheets (SDS) provides a clear hazard profile.[2][3][4] This information is critical because it dictates the selection of engineering controls and personal protective equipment (PPE).

Hazard Classification Category Signal Word Description of Hazard
Acute Toxicity, OralCategory 3DangerToxic if swallowed.[4][5]
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation.[1][3][5]
Serious Eye Damage/IrritationCategory 1 / 2DangerCauses serious eye damage.[4][5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningMay cause respiratory irritation.[4][5]

Causality Insight: The hazards are directly linked to the molecule's structure. As a halogenated aromatic amine, it can react with biological macromolecules, leading to irritation. The fine particulate nature of the solid means it can easily become airborne, posing a direct threat to the respiratory system and making it prone to contaminating surfaces and skin.[2][7]

Section 2: The Core Defense - A Multi-Layered PPE Protocol

Personal protective equipment is your last line of defense, but it is a critical one. For a compound like this compound, a multi-layered approach starting with engineering controls is non-negotiable.

Primary Barrier: Engineering Controls

The single most important piece of safety equipment is not something you wear, but something you work in.

  • Chemical Fume Hood: All handling of this compound powder—including weighing, transferring, and preparing solutions—must be conducted inside a certified chemical fume hood.[2][3] This is to control the primary exposure risk: inhalation of the fine, toxic dust.[7] Placing a balance inside the hood is a common and effective practice for weighing hazardous powders.[2]

Secondary Barrier: Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

Protection Type Specific Equipment Rationale and Field Insights
Eye & Face Chemical safety goggles and a full-face shield.Goggles provide a seal against dust and splashes.[8] A face shield is required over the goggles during procedures with a higher risk of splashing, such as transfers or dissolution in solvents.[4] Standard safety glasses are insufficient.
Hand Double-gloving: Inner nitrile glove, outer butyl or Viton glove.Standard thin nitrile gloves offer poor resistance to amines and halogenated hydrocarbons and should not be relied upon for primary protection.[6][9] For splash protection only, a thicker (e.g., >8 mil) nitrile glove may be used but must be replaced immediately upon contamination.[10][11] The recommended best practice is to double-glove, providing a robust chemical barrier while maintaining dexterity. Always consult the glove manufacturer's specific chemical resistance charts.
Body Fully-fastened laboratory coat with elastic cuffs.A lab coat prevents the powder from settling on personal clothing, which would create an ongoing exposure risk. Elastic cuffs provide a better seal with inner gloves.
Respiratory N95 Dust Mask (as a tertiary measure).While all powder handling should be in a fume hood, an N95 mask can be considered as an additional precaution, particularly during cleanup of a spill outside of the hood, to prevent inhalation of any aerosolized particles.[4] It is not a substitute for a fume hood.[8]

Section 3: Operational Plan - A Step-by-Step Handling Workflow

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination. The following protocol outlines the essential steps for safely handling this compound.

  • Preparation is Paramount:

    • Designate a specific area within the fume hood for the procedure.[1]

    • Cover the work surface with disposable, absorbent bench pads to contain any minor spills.[1]

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and the designated hazardous waste container before bringing the chemical into the hood.[8]

  • Donning PPE:

    • Put on your lab coat and the first pair of inner nitrile gloves.

    • Next, put on your chemical safety goggles and face shield.

    • Finally, put on the second, more resistant pair of outer gloves (e.g., butyl rubber), ensuring the cuffs are pulled over the sleeves of your lab coat.

  • Handling the Compound:

    • Carefully open the container inside the fume hood. Avoid creating puffs of dust.

    • Use a dedicated spatula to transfer the powder. Do not pour directly from the bottle, as this can generate dust.[2]

    • Close the primary container as soon as the desired amount is weighed. This prevents accidental spills and minimizes exposure to air, as the compound may be air-sensitive.[2][3]

  • Post-Procedure Decontamination:

    • Wipe down all equipment and the work surface with a damp cloth (using an appropriate solvent like isopropanol or ethanol) to decontaminate them. Dispose of the wipe as hazardous waste.[2]

    • Seal the hazardous waste container.

    • Decontaminate the exterior of all containers, including the primary chemical bottle and the waste container, before removing them from the fume hood.

  • Doffing PPE (in correct order):

    • Remove the outer gloves first, peeling them off without touching the exterior.

    • Remove your face shield and goggles.

    • Remove your lab coat.

    • Finally, remove the inner nitrile gloves.

    • Wash hands thoroughly with soap and water.[1][8]

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Decontamination & Disposal Phase Prep_Area 1. Designate & Prepare Fume Hood Area Don_PPE 2. Don Full PPE (Double Glove, Goggles, etc.) Prep_Area->Don_PPE Workspace Ready Handle_Chem 3. Weigh & Transfer Chemical Powder Don_PPE->Handle_Chem Enter Hood Close_Containers 4. Secure All Primary & Waste Containers Handle_Chem->Close_Containers Decon 5. Decontaminate Surfaces & Equipment Close_Containers->Decon Procedure Complete Doff_PPE 6. Doff PPE in Correct Order Decon->Doff_PPE Area Clean Wash 7. Wash Hands Thoroughly Doff_PPE->Wash Ready for Exit

Caption: A sequential workflow for the safe handling of toxic solid powders.

Section 4: Contingency & Disposal Plan

Even with meticulous planning, accidents can happen. A clear plan for emergencies and waste disposal is essential.

Emergency First Aid Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[2][3]

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][2]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[3][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison center or doctor immediately.[2][12]

Spill Management

For a small spill of solid this compound inside a fume hood:

  • Ensure your PPE is intact.

  • Gently cover the spill with an absorbent material.

  • Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate the area using a wet cleaning method.[2]

  • All cleanup materials must be disposed of as hazardous waste.[13]

Chemical Waste Disposal

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Classification: This is a halogenated organic waste.[14][15] It must be segregated from non-halogenated waste streams, as co-mingling can significantly increase disposal costs and complexity.[13][16]

  • Containerization: Use a clearly labeled, sealed, and chemically compatible container marked "Hazardous Waste." The label must include the full chemical name.[16]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain or in regular trash.[13]

By integrating these principles of hazard assessment, rigorous PPE protocols, and meticulous operational planning, you can confidently and safely utilize this compound in your research, advancing your scientific goals while upholding the highest standards of laboratory safety.

References

  • Duke University | Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from [Link]

  • University of California, Santa Barbara | Environmental Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]

  • PubChem | National Center for Biotechnology Information. (n.d.). 2-Amino-3,5-dibromopyrazine. Retrieved from [Link]

  • University of Missouri | Environmental Health & Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Chemical Resistant Gloves. Retrieved from [Link]

  • University of Barcelona. (n.d.). Classification of special laboratory waste. Retrieved from [Link]

  • University of Pennsylvania | Environmental Health & Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • All Safety Products, Inc. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

  • Temple University | Environmental Health & Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center | Office of Clinical and Research Safety. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • State University of New York at New Paltz. (n.d.). Glove Selection For Specific Chemicals. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dibromopyrazin-2-amine
Reactant of Route 2
5,6-Dibromopyrazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.